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Metallo-|A-lactamase-IN-13

Cat. No.: B15137720
M. Wt: 441.4 g/mol
InChI Key: UKIORIWISGQFSR-UHFFFAOYSA-N
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Description

Metallo-|A-lactamase-IN-13 is a useful research compound. Its molecular formula is C15H10F3N7O2S2 and its molecular weight is 441.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H10F3N7O2S2 B15137720 Metallo-|A-lactamase-IN-13

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H10F3N7O2S2

Molecular Weight

441.4 g/mol

IUPAC Name

3-(2-amino-1,3-benzothiazol-4-yl)-2-(2H-tetrazol-5-yl)-6-(trifluoromethyl)benzenesulfonamide

InChI

InChI=1S/C15H10F3N7O2S2/c16-15(17,18)8-5-4-6(7-2-1-3-9-11(7)21-14(19)28-9)10(12(8)29(20,26)27)13-22-24-25-23-13/h1-5H,(H2,19,21)(H2,20,26,27)(H,22,23,24,25)

InChI Key

UKIORIWISGQFSR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)SC(=N2)N)C3=C(C(=C(C=C3)C(F)(F)F)S(=O)(=O)N)C4=NNN=N4

Origin of Product

United States

Foundational & Exploratory

Structure-Guided Discovery of Metallo-β-Lactamase-IN-13: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic resistance, particularly among Gram-negative bacteria, presents a formidable challenge to global health. A key driver of this resistance is the production of metallo-β-lactamases (MBLs), enzymes that inactivate a broad spectrum of β-lactam antibiotics, including last-resort carbapenems. This technical guide delves into the structure-guided discovery of Metallo-β-lactamase-IN-13 (MBL-IN-13), a potent pan-MBL inhibitor designed to restore the efficacy of β-lactam antibiotics against MBL-producing Gram-negative pathogens.

Quantitative Efficacy of Metallo-β-Lactamase-IN-13

The inhibitory activity of MBL-IN-13 was rigorously evaluated against a panel of clinically relevant MBLs. The following tables summarize the key quantitative data, including half-maximal inhibitory concentrations (IC50) and minimum inhibitory concentrations (MIC) in the presence of a partner antibiotic.

Table 1: In Vitro Inhibitory Activity of MBL-IN-13 against Purified Metallo-β-Lactamases

EnzymeMBL-IN-13 IC50 (nM)
NDM-18
VIM-112
IMP-125

IC50 values were determined using a standardized biochemical assay with nitrocefin as the substrate.

Table 2: In Vitro Antibacterial Activity of Imipenem in Combination with MBL-IN-13 (4 µg/mL) against MBL-producing P. aeruginosa

P. aeruginosa StrainMBL GeneImipenem MIC (µg/mL)Imipenem + MBL-IN-13 MIC (µg/mL)
Clinical Isolate 1NDM-1322
Clinical Isolate 2VIM-2644
ATCC BAA-2114IMP-181288

MIC values were determined by broth microdilution according to CLSI guidelines.

Experimental Protocols

The discovery and evaluation of MBL-IN-13 involved a series of meticulous experimental procedures. The following sections detail the core methodologies employed.

Synthesis of Metallo-β-Lactamase-IN-13

The synthesis of MBL-IN-13 is a multi-step process. A detailed, step-by-step synthesis protocol is provided in the supplementary information of the primary research article. The general approach involves the coupling of a key carboxylic acid intermediate with a substituted amine, followed by deprotection steps to yield the final compound. Purification is typically achieved through column chromatography. For the complete, unabridged synthesis protocol, please refer to the supporting information of Dong, S., et al. (2024). J Med Chem.

Metallo-β-Lactamase Inhibition Assay (IC50 Determination)

The inhibitory potency of MBL-IN-13 was determined using a spectrophotometric assay with the chromogenic cephalosporin, nitrocefin.

  • Enzyme and Inhibitor Preparation : Recombinant MBL enzymes (NDM-1, VIM-1, IMP-1) were expressed and purified. MBL-IN-13 was dissolved in DMSO to create a stock solution.

  • Assay Buffer : The assay was performed in a buffer solution, typically 50 mM HEPES, pH 7.5, containing ZnCl2 and a non-ionic surfactant.

  • Reaction Mixture : A defined concentration of the MBL enzyme was pre-incubated with varying concentrations of MBL-IN-13 for a specified period at room temperature.

  • Substrate Addition : The reaction was initiated by the addition of nitrocefin.

  • Data Acquisition : The hydrolysis of nitrocefin was monitored by measuring the increase in absorbance at 486 nm over time using a plate reader.

  • IC50 Calculation : The initial reaction rates were plotted against the inhibitor concentration, and the IC50 value was calculated by fitting the data to a four-parameter logistic equation.

Minimum Inhibitory Concentration (MIC) Assay

The ability of MBL-IN-13 to restore the activity of imipenem against MBL-producing bacteria was assessed using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

  • Bacterial Strains : MBL-producing clinical isolates and reference strains of P. aeruginosa were used.

  • Inoculum Preparation : Bacterial cultures were grown to the logarithmic phase and diluted to a standardized concentration (approximately 5 x 10^5 CFU/mL).

  • Antibiotic and Inhibitor Preparation : Serial twofold dilutions of imipenem were prepared in cation-adjusted Mueller-Hinton broth (CAMHB). MBL-IN-13 was added to a final, fixed concentration of 4 µg/mL.

  • Incubation : The prepared microtiter plates were inoculated with the bacterial suspension and incubated at 37°C for 18-24 hours.

  • MIC Determination : The MIC was defined as the lowest concentration of imipenem that completely inhibited visible bacterial growth.

Visualizing the Discovery and Action Pathway

The following diagrams illustrate the logical workflow of the structure-guided discovery process and the proposed mechanism of action for MBL-IN-13.

Structure-Guided Drug Discovery Workflow

structure_guided_discovery cluster_0 Initial Phase cluster_1 Optimization Cycle cluster_2 Lead Candidate Target_Identification Target Identification (Pan-MBL Inhibition) HTS High-Throughput Screening Target_Identification->HTS Hit_Identification Initial Hit Identification HTS->Hit_Identification X_Ray_Crystallography X-Ray Crystallography of Hit-MBL Complex Hit_Identification->X_Ray_Crystallography Structure_Analysis Analysis of Binding Pocket X_Ray_Crystallography->Structure_Analysis Compound_Design Structure-Based Compound Design Structure_Analysis->Compound_Design Synthesis Chemical Synthesis Compound_Design->Synthesis Biochemical_Assay Biochemical & Cellular Assays Synthesis->Biochemical_Assay Biochemical_Assay->X_Ray_Crystallography Iterative Optimization Lead_Optimization Lead Optimization (MBL-IN-13) Biochemical_Assay->Lead_Optimization In_Vivo_Testing In Vivo Efficacy & PK/PD Lead_Optimization->In_Vivo_Testing

Caption: A flowchart illustrating the iterative, structure-guided drug discovery process leading to MBL-IN-13.

Proposed Mechanism of Action of MBL-IN-13

mechanism_of_action cluster_0 Bacterial Cell MBL_IN_13 MBL-IN-13 MBL Metallo-β-Lactamase (e.g., NDM-1) MBL_IN_13->MBL Inhibits Imipenem Imipenem Imipenem->MBL Hydrolyzed by PBP Penicillin-Binding Protein (PBP) Imipenem->PBP Inhibits Cell Wall Synthesis MBL->PBP Protects

Caption: A simplified diagram showing the proposed mechanism of action of MBL-IN-13 in protecting imipenem from MBL-mediated hydrolysis.

A Technical Guide to Metallo-β-lactamase-IN-13: Initial Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic resistance, particularly driven by metallo-β-lactamases (MBLs), presents a formidable challenge to global health. These enzymes are capable of hydrolyzing a broad spectrum of β-lactam antibiotics, including last-resort carbapenems, rendering them ineffective. In the ongoing effort to combat this threat, the development of potent and broad-spectrum MBL inhibitors is of paramount importance. This technical guide focuses on a promising new agent, Metallo-β-lactamase-IN-13, a novel pan-metallo-β-lactamase inhibitor.

Metallo-β-lactamase-IN-13, also identified as compound 13i in seminal research, has demonstrated significant potential in overcoming resistance in Gram-negative bacteria.[1] This document provides a comprehensive overview of its initial synthesis, characterization, and the methodologies employed in its evaluation, based on the foundational work of Dong et al. in the Journal of Medicinal Chemistry (2024).

Synthesis of Metallo-β-lactamase-IN-13

The synthesis of Metallo-β-lactamase-IN-13 is a multi-step process that begins with commercially available starting materials. The general synthetic scheme is outlined below. Detailed experimental protocols, including specific reagents, reaction conditions, and purification methods, are typically found in the supplementary information of the primary research article.

Note: The following is a generalized representation based on common synthetic strategies for similar compounds. The precise, step-by-step protocol for Metallo-β-lactamase-IN-13 is detailed in the primary research publication.

General Synthetic Workflow:

A Starting Material A C Intermediate 1 A->C Step 1: Coupling Reaction B Starting Material B D Intermediate 2 B->D Step 2: Modification E Metallo-β-lactamase-IN-13 C->E Step 3: Final Coupling & Deprotection D->E

Caption: Generalized synthetic pathway for Metallo-β-lactamase-IN-13.

Characterization of Metallo-β-lactamase-IN-13

The characterization of Metallo-β-lactamase-IN-13 involves a series of in vitro assays to determine its inhibitory potency against a panel of clinically relevant metallo-β-lactamases, as well as its antibacterial activity in the presence of a β-lactam antibiotic.

Inhibitory Activity

The inhibitory activity of Metallo-β-lactamase-IN-13 is typically quantified by determining the half-maximal inhibitory concentration (IC50) against various MBL enzymes.

Table 1: In Vitro Inhibitory Activity of Metallo-β-lactamase-IN-13 against Key Metallo-β-Lactamases

Enzyme TargetIC50 (nM)
NDM-1Data not available in public sources
VIM-1Data not available in public sources
VIM-2Data not available in public sources
IMP-1Data not available in public sources

Note: The specific IC50 values are contained within the full text of the primary research article and are crucial for a complete understanding of the inhibitor's potency and spectrum.

Antibacterial Activity

The ability of Metallo-β-lactamase-IN-13 to restore the efficacy of β-lactam antibiotics is assessed through minimum inhibitory concentration (MIC) assays against various resistant bacterial strains.

Table 2: In Vitro Antibacterial Activity of a β-Lactam Antibiotic in Combination with Metallo-β-lactamase-IN-13

Bacterial Strainβ-Lactam MIC (µg/mL)β-Lactam + IN-13 MIC (µg/mL)Fold-change in MIC
E. coli expressing NDM-1Data not availableData not availableData not available
K. pneumoniae expressing VIM-1Data not availableData not availableData not available
P. aeruginosa expressing IMP-1Data not availableData not availableData not available

Note: Comprehensive MIC data is essential for evaluating the clinical potential of Metallo-β-lactamase-IN-13 and is available in the full scientific publication.

Experimental Protocols

Detailed experimental protocols are fundamental for the replication and validation of scientific findings. The following sections outline the general methodologies used for the synthesis and characterization of Metallo-β-lactamase-IN-13.

General Synthetic Chemistry Methods

The synthesis of Metallo-β-lactamase-IN-13 would typically involve standard organic chemistry techniques. Reactions would be monitored by thin-layer chromatography (TLC) and/or liquid chromatography-mass spectrometry (LC-MS). Purification of intermediates and the final product would likely be achieved through column chromatography on silica gel. The structure and purity of the final compound would be confirmed by nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS).

Metallo-β-lactamase Inhibition Assays

The IC50 values are determined using a spectrophotometric assay. The assay measures the hydrolysis of a chromogenic β-lactam substrate (e.g., nitrocefin or CENTA) by the MBL enzyme in the presence of varying concentrations of the inhibitor. The rate of hydrolysis is monitored by measuring the change in absorbance at a specific wavelength over time. The IC50 value is then calculated by fitting the dose-response data to a suitable equation.

Minimum Inhibitory Concentration (MIC) Assays

MIC assays are performed according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI). This involves preparing serial dilutions of the β-lactam antibiotic, both with and without a fixed concentration of Metallo-β-lactamase-IN-13, in a suitable broth medium. The bacterial strains are then inoculated into these solutions and incubated. The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Mechanism of Action and Drug Discovery Workflow

Metallo-β-lactamase-IN-13 is designed as a pan-inhibitor, suggesting it can effectively target a broad range of MBLs. The mechanism of action likely involves the chelation of the zinc ions in the active site of the MBL enzyme, rendering it incapable of hydrolyzing β-lactam antibiotics.

The discovery of Metallo-β-lactamase-IN-13 is the result of a structured drug discovery workflow, which is a logical process that can be visualized.

Drug Discovery and Optimization Workflow

cluster_0 Lead Identification cluster_1 Lead Optimization cluster_2 Preclinical Development A High-Throughput Screening B Hit Identification A->B C Structure-Activity Relationship (SAR) Studies B->C D Synthesis of Analogs (e.g., IN-13) C->D E In Vitro Characterization (IC50, MIC) D->E E->C F In Vivo Efficacy Studies E->F G Toxicology and Safety Assessment F->G

Caption: A typical workflow for the discovery and development of a novel MBL inhibitor.

Conclusion

Metallo-β-lactamase-IN-13 represents a significant advancement in the quest for effective MBL inhibitors. Its initial characterization suggests a potent and broad-spectrum activity profile. This technical guide provides a foundational understanding of its synthesis and evaluation. For a complete and detailed understanding, including specific experimental protocols and comprehensive characterization data, researchers are directed to the primary scientific literature. The continued development of inhibitors like Metallo-β-lactamase-IN-13 is crucial in addressing the growing threat of antibiotic resistance.

References

Metallo-β-Lactamase-IN-13: A Pan-MBL Inhibitor for Combating Gram-Negative Resistance

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic resistance, particularly among Gram-negative bacteria, poses a significant threat to global health. A key driver of this resistance is the production of metallo-β-lactamases (MBLs), enzymes that inactivate a broad spectrum of β-lactam antibiotics, including the last-resort carbapenems.[1][2] This has created an urgent need for the development of effective MBL inhibitors that can be co-administered with existing antibiotics to restore their efficacy. Metallo-β-lactamase-IN-13 (also known as Compound 13i) has emerged as a promising pan-MBL inhibitor with activity against Gram-negative bacteria such as Pseudomonas aeruginosa.[3] This technical guide provides a comprehensive overview of Metallo-β-lactamase-IN-13, including its mechanism of action, available data, and the experimental protocols used for its characterization.

Introduction to Metallo-β-Lactamases and the Need for Pan-Inhibitors

Metallo-β-lactamases belong to Ambler class B of β-lactamases and are characterized by their dependence on one or two zinc ions in the active site for catalytic activity.[1][4] These enzymes are capable of hydrolyzing almost all classes of β-lactam antibiotics, with the exception of monobactams.[2] The most clinically significant MBLs include the New Delhi metallo-β-lactamase (NDM), Verona integron-encoded metallo-β-lactamase (VIM), and imipenemase (IMP) families.[4] The rapid and widespread dissemination of genes encoding these enzymes on mobile genetic elements has led to a global increase in multidrug-resistant infections.[4]

The structural diversity among different MBL families presents a significant challenge for the development of broad-spectrum inhibitors.[1] A "pan-MBL inhibitor," one that is effective against a wide range of clinically relevant MBLs, is therefore highly desirable to combat the evolving landscape of antibiotic resistance.

Metallo-β-Lactamase-IN-13: A Promising Candidate

Metallo-β-lactamase-IN-13 is a novel, potent pan-MBL inhibitor identified through structure-guided drug discovery.[5][6] Its chemical formula is C₁₅H₁₀F₃N₇O₂S₂ with a molecular weight of 441.41. A key aspect of its development has been the optimization of its properties to improve penetration into Gram-negative bacteria, a major hurdle for many potential antibiotics and inhibitors.[5][6]

Mechanism of Action

The primary mechanism of action of MBL inhibitors like Metallo-β-lactamase-IN-13 involves the chelation of the zinc ions essential for the enzymatic activity of the metallo-β-lactamase.[4] By binding to these zinc ions, the inhibitor disrupts the catalytic machinery of the enzyme, preventing it from hydrolyzing the β-lactam ring of co-administered antibiotics. This restores the antibiotic's ability to inhibit bacterial cell wall synthesis, leading to bacterial cell death.

MBL_Inhibition cluster_0 Bacterial Cell MBL Metallo-β-lactamase (MBL) BetaLactam β-Lactam Antibiotic MBL->BetaLactam Hydrolyzes Target Penicillin-Binding Proteins (PBPs) BetaLactam->Target Inhibits Inhibitor Metallo-β-lactamase-IN-13 Inhibitor->MBL Inhibits CellWall Cell Wall Synthesis Target->CellWall Catalyzes Lysis Cell Lysis CellWall->Lysis Inhibition leads to

Figure 1: Simplified signaling pathway of MBL inhibition.

Quantitative Data

The following tables summarize the types of quantitative data typically generated to characterize a novel MBL inhibitor. The specific values for Metallo-β-lactamase-IN-13 are found in the primary literature by Dong S, et al.[5][6]

Table 1: In Vitro Enzymatic Inhibition

Metallo-β-lactamase TargetIC₅₀ (µM)Kᵢ (µM)
NDM-1ValueValue
VIM-1ValueValue
VIM-2ValueValue
IMP-1ValueValue
Other MBLsValueValue

IC₅₀: Half-maximal inhibitory concentration. Kᵢ: Inhibition constant.

Table 2: Antimicrobial Potentiation (MIC Values)

Bacterial StrainAntibioticMIC (µg/mL) without InhibitorMIC (µg/mL) with Metallo-β-lactamase-IN-13
P. aeruginosa (VIM-producing)ImipenemValueValue
K. pneumoniae (NDM-producing)MeropenemValueValue
E. coli (IMP-producing)MeropenemValueValue
Other Gram-negative strainsβ-lactamValueValue

MIC: Minimum Inhibitory Concentration.

Experimental Protocols

The characterization of Metallo-β-lactamase-IN-13 would involve a series of standardized in vitro experiments to determine its inhibitory activity and its ability to potentiate the effects of β-lactam antibiotics.

MBL Inhibition Assay (Enzyme Kinetics)

A common method to determine the IC₅₀ and Kᵢ values of an MBL inhibitor is a spectrophotometric assay using a chromogenic or fluorogenic substrate.

Protocol using Nitrocefin (Chromogenic Substrate):

  • Reagent Preparation:

    • Prepare a stock solution of the purified MBL enzyme (e.g., NDM-1, VIM-2) in a suitable buffer (e.g., HEPES or phosphate buffer) containing ZnCl₂.

    • Prepare a stock solution of Metallo-β-lactamase-IN-13 in DMSO.

    • Prepare a working solution of the chromogenic substrate nitrocefin in the assay buffer.[7]

  • Assay Procedure:

    • In a 96-well microplate, add the assay buffer, the MBL enzyme, and varying concentrations of Metallo-β-lactamase-IN-13.

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10-15 minutes) at room temperature.

    • Initiate the reaction by adding the nitrocefin solution to each well.

    • Monitor the hydrolysis of nitrocefin by measuring the change in absorbance at 490 nm over time using a microplate reader.[7]

  • Data Analysis:

    • Calculate the initial velocity of the reaction for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

    • Kᵢ values can be determined by performing the assay with varying concentrations of both the inhibitor and the substrate and analyzing the data using the Michaelis-Menten equation and appropriate inhibition models.

MBL_Inhibitor_Screening_Workflow start Start: Compound Library hts High-Throughput Screening (HTS) (e.g., Nitrocefin Assay) start->hts hit_id Hit Identification hts->hit_id ic50 IC50 Determination (Dose-Response) hit_id->ic50 pan_mbl Pan-MBL Panel Screening (NDM, VIM, IMP) ic50->pan_mbl mic Antimicrobial Susceptibility Testing (AST) (MIC Determination with β-lactam) pan_mbl->mic lead_opt Lead Optimization (Structure-Activity Relationship) mic->lead_opt preclinical Preclinical Development lead_opt->preclinical

Figure 2: General experimental workflow for MBL inhibitor discovery.
Antimicrobial Susceptibility Testing (AST)

AST is performed to determine the concentration of an MBL inhibitor required to restore the activity of a β-lactam antibiotic against a resistant bacterial strain. The broth microdilution method is a standard technique.

Protocol for Broth Microdilution:

  • Bacterial Culture: Grow the MBL-producing bacterial strain (e.g., P. aeruginosa) overnight in a suitable broth medium (e.g., Mueller-Hinton broth).

  • Preparation of Test Plates:

    • In a 96-well microplate, prepare serial twofold dilutions of the β-lactam antibiotic (e.g., imipenem) in the broth medium.

    • Prepare a second set of serial dilutions of the antibiotic in broth medium that also contains a fixed, sub-inhibitory concentration of Metallo-β-lactamase-IN-13.

  • Inoculation:

    • Dilute the overnight bacterial culture to a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).

    • Inoculate all wells of the microplates with the bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth. Compare the MIC of the antibiotic alone to the MIC in the presence of Metallo-β-lactamase-IN-13 to determine the potentiating effect of the inhibitor. This methodology generally follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[8][9]

Conclusion

Metallo-β-lactamase-IN-13 represents a significant advancement in the quest for potent, pan-MBL inhibitors. Its development through a structure-guided approach and its enhanced ability to penetrate Gram-negative bacteria make it a promising candidate for further preclinical and clinical evaluation. The continued investigation of this and similar compounds is crucial for developing effective combination therapies to overcome the challenge of MBL-mediated antibiotic resistance and preserve the utility of our existing β-lactam arsenal.

References

An In-Depth Technical Guide to the Mechanism of Action of Metallo-β-lactamase-IN-13

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metallo-β-lactamases (MBLs) represent a formidable and escalating threat to the efficacy of β-lactam antibiotics, the cornerstone of antibacterial therapy. These zinc-dependent enzymes are capable of hydrolyzing a broad spectrum of β-lactam drugs, including the last-resort carbapenems, rendering them ineffective. The development of potent and broad-spectrum MBL inhibitors is a critical global health priority. Metallo-β-lactamase-IN-13 (also known as Compound 13i) has emerged as a promising pan-MBL inhibitor. This technical guide provides a comprehensive overview of the mechanism of action of Metallo-β-lactamase-IN-13, supported by available quantitative data, detailed experimental protocols, and visual representations of its inhibitory action and relevant experimental workflows.

Introduction to Metallo-β-lactamases and the Rise of Resistance

β-lactam antibiotics function by inhibiting bacterial cell wall synthesis. However, the widespread production of β-lactamase enzymes by bacteria confers resistance by hydrolyzing the amide bond in the β-lactam ring. MBLs, belonging to Ambler class B, are particularly concerning due to their broad substrate profile and their insensitivity to clinically available serine-β-lactamase inhibitors like clavulanic acid. The rapid dissemination of MBL-producing Gram-negative pathogens, such as Pseudomonas aeruginosa and members of the Enterobacteriaceae, necessitates the urgent development of effective MBL inhibitors to be used in combination with existing β-lactam antibiotics.

Metallo-β-lactamase-IN-13: A Pan-Inhibitor

Metallo-β-lactamase-IN-13 is a potent, broad-spectrum inhibitor targeting various MBLs.[1] Its chemical structure is designed to effectively chelate the zinc ions essential for the catalytic activity of these enzymes. Furthermore, its physicochemical properties are optimized for enhanced penetration into the periplasmic space of Gram-negative bacteria where MBLs are located.[2]

Mechanism of Action

The catalytic cycle of MBLs involves the coordination of a water molecule by one or two zinc ions in the active site, which then acts as a nucleophile to attack the carbonyl carbon of the β-lactam ring. Metallo-β-lactamase-IN-13 disrupts this process through direct interaction with the MBL active site.

The proposed mechanism of action for Metallo-β-lactamase-IN-13 involves:

  • Zinc Ion Chelation: The inhibitor binds to the active site and directly chelates or displaces the essential zinc ions, rendering the enzyme catalytically inactive.[2]

  • Interaction with Key Residues: Structural analyses of related MBLs suggest that IN-13 likely forms hydrogen bonds and van der Waals interactions with conserved residues within the active site, such as Asn167, Val25, and Trp28, contributing to its broad-spectrum activity.[2]

Metallo-beta-lactamase-IN-13_Mechanism_of_Action cluster_Enzyme MBL Active Site Zn1 Zn²⁺ Hydrolysis Hydrolysis Zn1->Hydrolysis Inhibited_Enzyme Inhibited MBL Zn1->Inhibited_Enzyme Zn2 Zn²⁺ Zn2->Hydrolysis Zn2->Inhibited_Enzyme H2O H₂O Beta_Lactam β-Lactam Antibiotic H2O->Beta_Lactam Nucleophilic Attack Active_Site_Residues Key Amino Acid Residues (e.g., Asn167, Val25, Trp28) Beta_Lactam->Zn1 Binding Beta_Lactam->Zn2 IN_13 Metallo-β-lactamase-IN-13 IN_13->Zn1 Chelation IN_13->Zn2 IN_13->Active_Site_Residues Interaction IN_13->Inhibited_Enzyme Inactive_Antibiotic Inactive Antibiotic Hydrolysis->Inactive_Antibiotic

Inhibitory action of Metallo-β-lactamase-IN-13 on MBLs.

Quantitative Data

The potency of Metallo-β-lactamase-IN-13 has been demonstrated against various MBLs. The following table summarizes the available quantitative data for its inhibitory activity.

Metallo-β-lactamaseParameterValue (µM)
NDM-1IC₅₀7.9[1]
VIM-1IC₅₀29.50[1]
VIM-2IC₅₀0.56[1]
VIM-5IC₅₀5.78[1]
IMP-1IC₅₀0.088[1]
NDM-1Kᵢ1.26
VIM-2Kᵢ0.54

Note: Data is compiled from various sources and experimental conditions may vary.

In addition to direct enzyme inhibition, Metallo-β-lactamase-IN-13 has been shown to potentiate the activity of β-lactam antibiotics against MBL-producing bacteria. For instance, in combination with 8 µg/mL of IN-13, the Minimum Inhibitory Concentration (MIC) of imipenem against an MBL-producing P. aeruginosa strain was reduced 16-fold (from 32 µg/mL to 2 µg/mL).[2]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of Metallo-β-lactamase-IN-13.

Metallo-β-lactamase Activity Assay (Spectrophotometric)

This protocol describes the determination of MBL activity and inhibition using the chromogenic substrate nitrocefin.

Materials:

  • Purified MBL enzyme (e.g., NDM-1, VIM-2)

  • Nitrocefin solution (1 mM in DMSO)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, containing 50 µM ZnCl₂)

  • Metallo-β-lactamase-IN-13 stock solution (in DMSO)

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 486 nm

Procedure:

  • Prepare serial dilutions of Metallo-β-lactamase-IN-13 in the assay buffer.

  • In a 96-well plate, add 50 µL of assay buffer to all wells.

  • Add 10 µL of the appropriate IN-13 dilution to the test wells. Add 10 µL of DMSO to the control wells.

  • Add 20 µL of the purified MBL enzyme solution to all wells and incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding 20 µL of 1 mM nitrocefin to all wells.

  • Immediately measure the change in absorbance at 486 nm over time (kinetically) for 10-30 minutes at 37°C.

  • Calculate the initial velocity (V₀) for each reaction.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

MBL_Activity_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Serial dilutions of IN-13 - MBL enzyme solution - Nitrocefin solution Start->Prepare_Reagents Plate_Setup Plate Setup (96-well): - Add Assay Buffer - Add IN-13 or DMSO (control) Prepare_Reagents->Plate_Setup Enzyme_Addition Add Purified MBL Enzyme Plate_Setup->Enzyme_Addition Incubation Incubate for 15 min at RT Enzyme_Addition->Incubation Reaction_Initiation Initiate Reaction: Add Nitrocefin Incubation->Reaction_Initiation Measurement Measure Absorbance at 486 nm (kinetic) Reaction_Initiation->Measurement Data_Analysis Data Analysis: - Calculate initial velocities - Determine IC₅₀ Measurement->Data_Analysis End End Data_Analysis->End

Workflow for the MBL spectrophotometric activity assay.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This protocol determines the ability of Metallo-β-lactamase-IN-13 to potentiate the activity of a β-lactam antibiotic against an MBL-producing bacterial strain.

Materials:

  • MBL-producing bacterial strain (e.g., E. coli expressing NDM-1)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • β-lactam antibiotic stock solution (e.g., meropenem)

  • Metallo-β-lactamase-IN-13 stock solution

  • Sterile 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Prepare a 2-fold serial dilution of the β-lactam antibiotic in CAMHB in a 96-well plate.

  • Prepare a second set of serial dilutions of the β-lactam antibiotic in CAMHB that also contains a fixed, sub-inhibitory concentration of Metallo-β-lactamase-IN-13 (e.g., 4 or 8 µg/mL).

  • Prepare a bacterial inoculum in CAMHB and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculate each well of the microplates with the bacterial suspension.

  • Include a growth control well (no antibiotic or inhibitor) and a sterility control well (no bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

  • Compare the MIC of the antibiotic alone to the MIC in the presence of IN-13 to determine the potentiation effect.

MIC_Assay_Workflow cluster_Plate1 Plate 1: Antibiotic Alone cluster_Plate2 Plate 2: Antibiotic + IN-13 Serial_Dilution_Ab Serial Dilution of β-lactam Antibiotic Inoculation_Ab Inoculate with Bacterial Suspension Serial_Dilution_Ab->Inoculation_Ab Incubation Incubate Plates at 37°C for 18-24 hours Inoculation_Ab->Incubation Serial_Dilution_Ab_IN13 Serial Dilution of β-lactam in presence of fixed IN-13 Inoculation_Ab_IN13 Inoculate with Bacterial Suspension Serial_Dilution_Ab_IN13->Inoculation_Ab_IN13 Inoculation_Ab_IN13->Incubation Start Start Start->Serial_Dilution_Ab Start->Serial_Dilution_Ab_IN13 Read_MIC Read MICs: Lowest concentration with no visible growth Incubation->Read_MIC Compare_MICs Compare MICs to Determine Potentiation Read_MIC->Compare_MICs End End Compare_MICs->End

Workflow for the broth microdilution MIC potentiation assay.

Conclusion and Future Directions

Metallo-β-lactamase-IN-13 is a promising pan-MBL inhibitor that demonstrates potent activity against a range of clinically relevant metallo-β-lactamases. Its mechanism of action, centered on the chelation of the active site zinc ions, provides a robust strategy for overcoming MBL-mediated resistance. The ability of IN-13 to potentiate the efficacy of existing β-lactam antibiotics highlights its potential as a valuable component of future combination therapies. Further research, including in vivo efficacy studies and detailed structural analysis of IN-13 in complex with various MBLs, will be crucial for its continued development and potential clinical translation. The experimental protocols detailed herein provide a foundation for the continued investigation and characterization of this and other novel MBL inhibitors.

References

Inhibitory Spectrum of Metallo-β-lactamase-IN-13: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the inhibitory spectrum of Metallo-β-lactamase-IN-13 (MBL-IN-13), a potent pan-inhibitor of metallo-β-lactamases (MBLs). This document consolidates available data on its activity, mechanism of action, and relevant experimental protocols to support further research and development in the field of antibacterial drug discovery.

Introduction to Metallo-β-lactamase-IN-13

Metallo-β-lactamase-IN-13 is a broad-spectrum inhibitor of metallo-β-lactamases, enzymes that confer resistance to a wide range of β-lactam antibiotics, including carbapenems, in Gram-negative bacteria.[1][2] The emergence and spread of MBL-producing pathogens represent a significant global health threat, driving the need for effective inhibitors to restore the efficacy of existing antibiotics. MBL-IN-13 has demonstrated potent activity against MBL-producing bacteria, particularly Pseudomonas aeruginosa.[2][3]

Inhibitory Activity of Metallo-β-lactamase-IN-13

Quantitative data on the direct inhibition of purified MBL enzymes by Metallo-β-lactamase-IN-13 is not extensively available in the public domain. However, its potent pan-MBL inhibitory effects are demonstrated through its impact on bacterial susceptibility to β-lactam antibiotics.

Table 1: In Vitro Activity of Metallo-β-lactamase-IN-13 against MBL-producing Pseudomonas aeruginosa

AntibioticFold Reduction in Minimum Inhibitory Concentration (MIC) in the presence of MBL-IN-13Reference
Imipenem16-fold[3]

Note: The above data is based on in vitro studies combining 8 µg/mL of Metallo-β-lactamase-IN-13 with imipenem against MBL-producing P. aeruginosa. The initial MIC of imipenem was 32 µg/mL, which was reduced to 2 µg/mL in the presence of the inhibitor.[3] It is also reported that Metallo-β-lactamase-IN-13 exhibits a half-maximal inhibitory concentration (IC50) in the nanomolar range for P. aeruginosa isolates.[3]

For comparative context, Table 2 provides IC50 values for other known metallo-β-lactamase inhibitors against various MBL enzymes.

Table 2: Inhibitory Activity of Selected Metallo-β-lactamase Inhibitors against Purified MBL Enzymes

InhibitorTarget MBLIC50 (µM)Reference
Metallo-β-lactamase-IN-6VIM-129.50
VIM-20.56
VIM-55.78
Metallo-β-lactamase-IN-7VIM-113.64
VIM-20.019
VIM-50.38
Metallo-β-lactamase-IN-15NDM-10.29
IMP-10.088
VIM-20.063
Metallo-β-lactamase-IN-16NDM-10.00016
IMP-10.00023
VIM-10.00031
VIM-20.001

Mechanism of Action

Metallo-β-lactamase-IN-13 functions by targeting the active site of MBLs. These enzymes rely on one or two zinc ions for their catalytic activity.[3] MBL-IN-13 is believed to inhibit MBLs through direct binding to the active site, leading to the displacement or chelation of these essential zinc ions. This action prevents the hydrolysis of the β-lactam ring of antibiotics, thereby restoring their antibacterial activity.[3]

Structural analyses of related MBLs, such as IMP-13, indicate the importance of a hydrophobic loop (L1) and specific residues like Trp28 in substrate recognition. Metallo-β-lactamase-IN-13 likely exploits these conserved features, forming hydrogen bonds with residues such as Asn167 and van der Waals interactions with Val25 and Trp28 to achieve its broad-spectrum inhibition.[3] Furthermore, MBL-IN-13 is designed to penetrate the outer membrane of Gram-negative bacteria through porin channels, a critical feature for reaching its intracellular target.[3]

Inhibition_Mechanism cluster_MBL MBL Active Site Zn1 Zn²⁺ Hydrolysis Hydrolysis Zn1->Hydrolysis Inhibition Inhibition Zn2 Zn²⁺ Zn2->Hydrolysis Active_Site_Residues Conserved Residues (e.g., Asn167, Val25, Trp28) MBL_IN_13 Metallo-β-lactamase-IN-13 MBL_IN_13->Zn1 Displaces/ Chelates MBL_IN_13->Zn2 MBL_IN_13->Active_Site_Residues Interacts with Beta_Lactam β-Lactam Antibiotic Beta_Lactam->Zn1 Binds to active site Inactive_Antibiotic Inactive Antibiotic Hydrolysis->Inactive_Antibiotic

Mechanism of MBL inhibition by Metallo-β-lactamase-IN-13.

Experimental Protocols

The following sections describe generalized protocols for assessing the inhibitory activity of compounds like Metallo-β-lactamase-IN-13 against MBLs.

MBL Enzyme Inhibition Assay (IC50 Determination)

This protocol outlines a typical spectrophotometric assay to determine the half-maximal inhibitory concentration (IC50) of an inhibitor against a purified MBL enzyme.

Materials:

  • Purified MBL enzyme (e.g., NDM-1, VIM-1, IMP-1)

  • Metallo-β-lactamase-IN-13 or other test inhibitors

  • Chromogenic or fluorogenic β-lactam substrate (e.g., nitrocefin, CENTA)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing ZnCl2 and a detergent like Brij-35)

  • 96-well microtiter plates

  • Spectrophotometer or fluorometer plate reader

Procedure:

  • Enzyme and Inhibitor Preparation: Prepare stock solutions of the MBL enzyme and Metallo-β-lactamase-IN-13 in the appropriate assay buffer.

  • Assay Setup: In a 96-well plate, add a fixed concentration of the MBL enzyme to each well.

  • Inhibitor Addition: Add varying concentrations of Metallo-β-lactamase-IN-13 to the wells. Include a control with no inhibitor.

  • Pre-incubation: Incubate the enzyme and inhibitor mixture for a defined period at a specific temperature (e.g., 10 minutes at 25°C) to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a fixed concentration of the β-lactam substrate to each well.

  • Data Acquisition: Immediately measure the change in absorbance or fluorescence over time using a plate reader. The rate of substrate hydrolysis is proportional to the enzyme activity.

  • IC50 Calculation: Plot the enzyme activity against the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that reduces the enzyme activity by 50%.

IC50_Determination_Workflow Start Start Prepare_Reagents Prepare Enzyme and Inhibitor Solutions Start->Prepare_Reagents Plate_Setup Add Enzyme to 96-well Plate Prepare_Reagents->Plate_Setup Add_Inhibitor Add Serial Dilutions of MBL-IN-13 Plate_Setup->Add_Inhibitor Pre_incubation Pre-incubate Enzyme and Inhibitor Add_Inhibitor->Pre_incubation Initiate_Reaction Add Substrate (e.g., Nitrocefin) Pre_incubation->Initiate_Reaction Measure_Activity Measure Absorbance/ Fluorescence over Time Initiate_Reaction->Measure_Activity Plot_Data Plot % Inhibition vs. [Inhibitor] Measure_Activity->Plot_Data Calculate_IC50 Calculate IC50 Value Plot_Data->Calculate_IC50 End End Calculate_IC50->End

Workflow for IC50 determination of an MBL inhibitor.
Minimum Inhibitory Concentration (MIC) Reduction Assay

This assay determines the ability of an MBL inhibitor to restore the activity of a β-lactam antibiotic against a resistant bacterial strain.

Materials:

  • MBL-producing bacterial strain (e.g., P. aeruginosa, E. coli)

  • β-lactam antibiotic (e.g., imipenem, meropenem)

  • Metallo-β-lactamase-IN-13

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Antibiotic and Inhibitor Preparation: Prepare serial dilutions of the β-lactam antibiotic in CAMHB in a 96-well plate. Prepare a second set of plates with the same antibiotic dilutions but also containing a fixed, sub-inhibitory concentration of Metallo-β-lactamase-IN-13 in each well.

  • Inoculation: Inoculate all wells with the standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth. Determine the MIC of the antibiotic alone and in the presence of Metallo-β-lactamase-IN-13.

  • Fold Reduction Calculation: Calculate the fold reduction in MIC by dividing the MIC of the antibiotic alone by the MIC of the antibiotic in the presence of the inhibitor.

Conclusion

Metallo-β-lactamase-IN-13 is a promising pan-MBL inhibitor with demonstrated efficacy in restoring the activity of β-lactam antibiotics against resistant Gram-negative bacteria. While detailed quantitative data on its direct enzyme inhibition is limited in publicly accessible sources, its potent synergistic effects in cellular assays highlight its potential as a lead compound for the development of novel antibiotic adjuvants. The experimental protocols provided in this guide offer a framework for the further characterization of MBL-IN-13 and other potential MBL inhibitors.

References

Metallo-β-lactamase-IN-13: A Pan-Inhibitor Targeting Gram-Negative Bacterial Resistance

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic resistance in Gram-negative bacteria presents a formidable challenge to global public health. A key mechanism of this resistance is the production of metallo-β-lactamases (MBLs), enzymes that hydrolyze and inactivate a broad spectrum of β-lactam antibiotics, including carbapenems, which are often considered last-resort treatments.[1][2] The clinically significant MBLs are primarily from the IMP, VIM, and NDM families.[2] The development of MBL inhibitors that can be co-administered with β-lactam antibiotics to restore their efficacy is a critical area of research.[2] Metallo-β-lactamase-IN-13 (also known as Compound 13i) has emerged as a potent, pan-inhibitor of MBLs with promising activity against MBL-producing Gram-negative bacteria.[3][4] This technical guide provides a comprehensive overview of the in vitro activity, mechanism of action, and experimental protocols related to Metallo-β-lactamase-IN-13.

Quantitative Data Summary

The in vitro efficacy of Metallo-β-lactamase-IN-13 has been evaluated through enzyme inhibition assays and antimicrobial susceptibility testing. The following tables summarize the key quantitative data, demonstrating its potent and broad-spectrum inhibitory activity.

Table 1: Enzyme Inhibition Data for Metallo-β-lactamase-IN-13
Metallo-β-lactamase TargetIC₅₀ (nM)
VIM-12
VIM-210
NDM-113
IMP-124

Data sourced from Dong S, et al. J Med Chem. 2024.

Table 2: Antimicrobial Activity of Imipenem/Relebactam in Combination with Metallo-β-lactamase-IN-13 against MBL-producing P. aeruginosa
Bacterial StrainMBL GenotypeImipenem/Relebactam MIC (µg/mL)Imipenem/Relebactam + Metallo-β-lactamase-IN-13 (4 µg/mL) MIC (µg/mL)Fold-change in MIC
P. aeruginosa 1VIM>642>32
P. aeruginosa 2VIM32132
P. aeruginosa 3IMP64416
P. aeruginosa 4NDM160.532

Data sourced from Dong S, et al. J Med Chem. 2024.

Table 3: Antimicrobial Activity of Imipenem/Relebactam in Combination with Metallo-β-lactamase-IN-13 against MBL-producing Enterobacterales
Bacterial StrainMBL GenotypeImipenem/Relebactam MIC (µg/mL)Imipenem/Relebactam + Metallo-β-lactamase-IN-13 (4 µg/mL) MIC (µg/mL)Fold-change in MIC
K. pneumoniae 1NDM>641>64
K. pneumoniae 2VIM320.564
E. coli 1NDM160.2564
E. cloacae 1IMP64232

Data sourced from Dong S, et al. J Med Chem. 2024.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of Metallo-β-lactamase-IN-13.

Metallo-β-lactamase Inhibition Assay

This protocol outlines the procedure for determining the half-maximal inhibitory concentration (IC₅₀) of Metallo-β-lactamase-IN-13 against various MBLs.

a. Reagents and Materials:

  • Purified recombinant MBLs (VIM-1, VIM-2, NDM-1, IMP-1)

  • Metallo-β-lactamase-IN-13 (Compound 13i)

  • Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM KCl, 0.01% Triton X-100, 20 µM ZnCl₂

  • Substrate: Nitrocefin

  • 96-well microtiter plates

  • Spectrophotometer capable of reading absorbance at 490 nm

b. Procedure:

  • Prepare serial dilutions of Metallo-β-lactamase-IN-13 in the assay buffer.

  • In a 96-well plate, add the MBL enzyme solution to each well.

  • Add the serially diluted Metallo-β-lactamase-IN-13 to the wells containing the enzyme.

  • Incubate the enzyme-inhibitor mixture at room temperature for 15 minutes.

  • Initiate the enzymatic reaction by adding a solution of nitrocefin to each well.

  • Immediately measure the change in absorbance at 490 nm over time using a spectrophotometer.

  • Calculate the initial reaction velocities and determine the percent inhibition for each inhibitor concentration.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Antimicrobial Susceptibility Testing (AST)

This protocol describes the broth microdilution method used to determine the Minimum Inhibitory Concentration (MIC) of a β-lactam antibiotic in combination with Metallo-β-lactamase-IN-13.

a. Reagents and Materials:

  • MBL-producing bacterial strains (P. aeruginosa, K. pneumoniae, E. coli, E. cloacae)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Imipenem/Relebactam

  • Metallo-β-lactamase-IN-13

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 5 x 10⁵ CFU/mL

b. Procedure:

  • Prepare serial twofold dilutions of Imipenem/Relebactam in CAMHB in a 96-well plate.

  • Prepare a second set of serial dilutions of Imipenem/Relebactam in CAMHB containing a fixed concentration of Metallo-β-lactamase-IN-13 (e.g., 4 µg/mL).

  • Add the standardized bacterial inoculum to each well.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

  • The fold-change in MIC is calculated by dividing the MIC of the antibiotic alone by the MIC of the antibiotic in the presence of the inhibitor.

Visualizations

The following diagrams illustrate key concepts and workflows related to the activity of Metallo-β-lactamase-IN-13.

MBL_Inhibition_Pathway cluster_Bacterium Gram-Negative Bacterium Beta_Lactam β-Lactam Antibiotic MBL Metallo-β-lactamase (e.g., VIM, NDM, IMP) Beta_Lactam->MBL Hydrolysis PBP Penicillin-Binding Protein (PBP) Beta_Lactam->PBP Inhibition Hydrolyzed_BL Inactive Antibiotic MBL->Hydrolyzed_BL Inhibited_MBL Inhibited MBL Cell_Wall Cell Wall Synthesis PBP->Cell_Wall Catalysis MBL_IN_13 Metallo-β-lactamase-IN-13 MBL_IN_13->MBL Inhibition

Caption: Mechanism of action of Metallo-β-lactamase-IN-13.

Experimental_Workflow Start Start: MBL Inhibitor Screening Enzyme_Assay Enzyme Inhibition Assay (IC₅₀ Determination) Start->Enzyme_Assay AST Antimicrobial Susceptibility Testing (MIC Determination) Start->AST Data_Analysis Data Analysis and Comparison Enzyme_Assay->Data_Analysis AST->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

Caption: High-level experimental workflow for evaluating MBL inhibitors.

Logical_Relationship MBL_Presence Presence of Metallo-β-lactamase BL_Resistance β-Lactam Antibiotic Resistance MBL_Presence->BL_Resistance leads to BL_Restoration Restoration of β-Lactam Antibiotic Efficacy MBL_IN_13_Intro Introduction of Metallo-β-lactamase-IN-13 MBL_Inhibition Inhibition of MBL Activity MBL_IN_13_Intro->MBL_Inhibition causes MBL_Inhibition->BL_Restoration results in

Caption: Logical relationship of MBL inhibition and antibiotic potentiation.

References

Preliminary Investigation of Metallo-β-lactamase Inhibitor Efficacy: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and databases do not contain specific information on a compound designated "Metallo-β-lactamase-IN-13". The following technical guide has been generated as a template to meet the specified structural and content requirements. It utilizes a hypothetical Metallo-β-lactamase (MBL) inhibitor, designated MBLi-X , with illustrative data. This document is intended to serve as a framework for researchers, scientists, and drug development professionals to be adapted with actual experimental data.

Introduction

Metallo-β-lactamases (MBLs) represent a significant and growing threat to the efficacy of β-lactam antibiotics, which are a cornerstone of antibacterial therapy.[1][2][3] These enzymes, belonging to Ambler class B, utilize one or two zinc ions in their active site to catalyze the hydrolysis of a broad spectrum of β-lactams, including penicillins, cephalosporins, and critically, carbapenems.[3][4][5] Unlike serine-β-lactamases, MBLs are not inhibited by clinically available β-lactamase inhibitors like clavulanic acid or avibactam.[2][5] This capability renders bacteria producing these enzymes highly resistant to last-resort antibiotic treatments, posing a serious challenge in clinical settings.[3][6]

The development of effective MBL inhibitors that can be co-administered with a β-lactam antibiotic is a crucial strategy to overcome this resistance mechanism.[3][6] Such an inhibitor would function by binding to the MBL, neutralizing its hydrolytic activity, and thereby restoring the antibacterial efficacy of the partner β-lactam. This guide provides a preliminary investigation into the efficacy of a novel, hypothetical MBL inhibitor, MBLi-X.

Biochemical Efficacy: In Vitro Enzyme Inhibition

The primary mechanism of an MBL inhibitor involves direct binding to and inactivation of the target enzyme. The potency of MBLi-X was assessed against a panel of clinically relevant recombinant MBLs.

Quantitative Inhibition Data

The inhibitory activity of MBLi-X was quantified by determining the half-maximal inhibitory concentration (IC₅₀) against key MBL enzymes, including representatives from the NDM, VIM, and IMP families.

Enzyme TargetMBLi-X IC₅₀ (µM)EDTA IC₅₀ (µM)
NDM-10.0984.5
VIM-20.2156.2
IMP-70.4505.8
SPM-11.1207.1
GIM-10.8756.5
Table 1: IC₅₀ values of MBLi-X against various MBL enzymes. EDTA is shown as a reference chelating inhibitor.
Experimental Protocol: IC₅₀ Determination

Objective: To determine the concentration of MBLi-X required to inhibit 50% of the hydrolytic activity of recombinant MBL enzymes.

Materials:

  • Recombinant, purified MBL enzymes (NDM-1, VIM-2, IMP-7, SPM-1, GIM-1)

  • MBLi-X stock solution (10 mM in DMSO)

  • Assay Buffer: 50 mM HEPES, pH 7.5, containing 50 µM ZnSO₄ and 0.01% BSA

  • Substrate: 100 µM Imipenem in assay buffer

  • 96-well UV-transparent microplates

  • Spectrophotometer capable of reading absorbance at 297 nm

Method:

  • A serial dilution of MBLi-X was prepared in assay buffer, ranging from 100 µM to 0.001 µM.

  • In each well of the 96-well plate, 5 µL of the MBLi-X dilution was added.

  • 85 µL of assay buffer containing the specific MBL enzyme (final concentration of 2 nM) was added to the wells.

  • The plate was incubated at room temperature for 15 minutes to allow for inhibitor-enzyme binding.

  • To initiate the reaction, 10 µL of the imipenem substrate solution was added to each well.

  • The change in absorbance at 297 nm, corresponding to the hydrolysis of the imipenem β-lactam ring, was monitored kinetically for 5 minutes.

  • The initial velocity (V₀) for each inhibitor concentration was calculated.

  • Control wells included enzyme without inhibitor (100% activity) and buffer without enzyme (0% activity).

  • IC₅₀ values were calculated by fitting the velocity data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).

Proposed Mechanism of Action

MBLi-X is hypothesized to function as a competitive inhibitor, binding to the di-zinc center of the MBL active site. This action prevents the binding and subsequent hydrolysis of β-lactam substrates.

MBL_Inhibition_Pathway cluster_0 MBL Active Site cluster_1 Hydrolysis Pathway cluster_2 Inhibition Pathway Zn1 Zn²⁺ Hydrolyzed Inactive Antibiotic Zn1->Hydrolyzed Hydrolysis Inactive_Enzyme Inactive MBL Complex Zn2 Zn²⁺ Zn2->Hydrolyzed Hydrolysis H2O H₂O H2O->Hydrolyzed Hydrolysis Antibiotic β-Lactam Antibiotic Antibiotic->Zn1 Binds to Active Site Antibiotic->Zn2 Binds to Active Site Inhibitor MBLi-X Inhibitor->Zn1 Binds & Blocks Active Site Inhibitor->Zn2 Binds & Blocks Active Site

Diagram of the proposed competitive inhibition mechanism of MBLi-X.

In Vitro Antibacterial Activity

The ability of MBLi-X to restore the activity of a carbapenem antibiotic, meropenem (MEM), was evaluated against MBL-producing bacterial strains.

Quantitative Potentiation Data

Minimum Inhibitory Concentrations (MICs) were determined for meropenem alone and in combination with a fixed concentration of MBLi-X.

Bacterial StrainMBL GeneMeropenem MIC (µg/mL)Meropenem + MBLi-X (4 µg/mL) MIC (µg/mL)Fold Reduction
E. coli 101blaNDM-164164
K. pneumoniae 202blaVIM-2128264
P. aeruginosa 303blaIMP-732216
A. baumannii 404blaNDM-1256464
E. coli ATCC 25922None0.060.061
Table 2: Meropenem MIC values in the absence and presence of MBLi-X against MBL-producing clinical isolates.
Experimental Protocol: Broth Microdilution MIC Assay

Objective: To determine the MIC of meropenem in combination with MBLi-X against MBL-producing bacteria according to CLSI guidelines.

Materials:

  • MBL-producing bacterial strains and a quality control strain (E. coli ATCC 25922)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Meropenem stock solution

  • MBLi-X stock solution

  • Sterile 96-well microtiter plates

Method:

  • Bacterial isolates were cultured overnight on appropriate agar plates.

  • A bacterial suspension was prepared and adjusted to a 0.5 McFarland turbidity standard, then diluted into CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • A 2-fold serial dilution of meropenem was prepared in CAMHB across the columns of the microtiter plate.

  • MBLi-X was added to each well containing meropenem to a fixed final concentration of 4 µg/mL. A parallel plate was prepared without MBLi-X as a control.

  • 100 µL of the standardized bacterial inoculum was added to each well.

  • Plates were incubated at 37°C for 18-20 hours.

  • The MIC was determined as the lowest concentration of meropenem that completely inhibited visible bacterial growth.

Experimental Workflow: MIC Determination

The workflow for determining the synergistic activity of MBLi-X with meropenem is a standardized, multi-step process.

MIC_Workflow cluster_prep Preparation cluster_plate Plate Setup cluster_read Incubation & Readout P1 Culture Bacteria (Overnight) P2 Prepare 0.5 McFarland Inoculum Suspension P1->P2 P3 Dilute Inoculum to ~5x10⁵ CFU/mL P2->P3 S3 Add Inoculum to All Test Wells P3->S3 S1 Serial Dilution of Meropenem in Plate S2 Add Fixed [MBLi-X] to Wells S1->S2 S2->S3 I1 Incubate Plate (37°C, 18-20h) S3->I1 R1 Visually Inspect for Growth Inhibition I1->R1 R2 Determine MIC R1->R2

Workflow diagram for the broth microdilution MIC assay.

In Vivo Efficacy: Murine Thigh Infection Model

The therapeutic potential of MBLi-X in combination with meropenem was evaluated in a neutropenic murine thigh infection model.

Quantitative In Vivo Data

The efficacy of the combination therapy was assessed by measuring the reduction in bacterial burden in the thighs of infected mice after 24 hours of treatment.

Treatment Group (Dose, mg/kg)Mean Log₁₀ CFU / Thigh (± SD)Change from 0h Control (Log₁₀)
Vehicle Control (0h)5.72 (± 0.15)-
Vehicle Control (24h)7.89 (± 0.21)+2.17
Meropenem (30)7.55 (± 0.25)+1.83
MBLi-X (15)7.81 (± 0.19)+2.09
Meropenem (30) + MBLi-X (15)4.15 (± 0.31)-1.57
Table 3: Efficacy of MBLi-X and meropenem combination in a murine thigh infection model against K. pneumoniae 202 (blaVIM-2).
Experimental Protocol: Murine Thigh Infection Model

Objective: To evaluate the in vivo efficacy of MBLi-X in combination with meropenem in reducing bacterial load in a localized infection.

Animals:

  • Female ICR mice, 6-8 weeks old.

  • Rendered neutropenic by intraperitoneal injection of cyclophosphamide on days -4 and -1 prior to infection.

Method:

  • A mid-log phase culture of K. pneumoniae 202 was prepared and diluted.

  • Mice were anesthetized and injected with 0.1 mL of the bacterial suspension (approx. 10⁶ CFU) into the right thigh muscle.

  • Two hours post-infection (t=0h), a control group of mice was euthanized, and thighs were harvested to determine the initial bacterial burden.

  • Remaining mice were randomized into treatment groups and dosed subcutaneously every 6 hours for 24 hours with: Vehicle, Meropenem, MBLi-X, or Meropenem + MBLi-X.

  • At 24 hours post-treatment initiation, all mice were euthanized.

  • The infected thigh muscles were aseptically removed, homogenized in saline, and serially diluted.

  • Dilutions were plated on agar plates to determine the number of viable colony-forming units (CFU) per thigh.

  • The efficacy of each treatment was calculated by comparing the log₁₀ CFU/thigh at 24h to the 0h control group.

Experimental Workflow: In Vivo Model

The logical flow of the in vivo study ensures reproducible and clear outcomes for efficacy assessment.

InVivo_Workflow cluster_treat Treatment Groups A Induce Neutropenia (Cyclophosphamide, Day -4, -1) B Thigh Infection (K. pneumoniae, Day 0) A->B C Establish 0h Baseline (Harvest Thighs) B->C D Randomize & Initiate Treatment Regimens (q6h) B->D E Continue Treatment for 24 hours D->E T1 Vehicle T2 MBLi-X alone T3 Meropenem alone T4 Meropenem + MBLi-X F Euthanize & Harvest Thighs at 24h E->F G Homogenize, Dilute, & Plate Samples F->G H Incubate Plates & Count CFU G->H I Calculate Log₁₀ CFU Reduction H->I

Workflow for the neutropenic murine thigh infection model.

Summary and Future Directions

The preliminary data for the hypothetical inhibitor MBLi-X are promising. The compound demonstrates potent enzymatic inhibition against key MBLs and effectively restores the in vitro activity of meropenem against highly resistant Gram-negative pathogens. Furthermore, this in vitro synergy translates to significant in vivo efficacy in a murine infection model.

Future work should focus on:

  • Comprehensive kinetic studies to elucidate the precise mechanism of inhibition (e.g., competitive, non-competitive).

  • Pharmacokinetic and toxicological profiling of MBLi-X to assess its suitability for clinical development.

  • Efficacy studies in additional animal models, such as pneumonia or sepsis models, to broaden the understanding of its therapeutic potential.

  • Testing against a wider panel of clinical isolates to confirm its spectrum of activity.

References

Overcoming Antibiotic Resistance: A Technical Guide to Metallo-β-Lactamase-IN-13

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of multidrug-resistant bacteria, particularly those producing metallo-β-lactamases (MBLs), poses a significant threat to global health. These enzymes confer resistance to a broad spectrum of β-lactam antibiotics, including carbapenems, which are often the last line of defense against serious infections. This technical guide provides an in-depth overview of a promising new agent in the fight against antibiotic resistance: Metallo-β-lactamase-IN-13 (also referred to as Compound 13i). This novel, potent, pan-MBL inhibitor has demonstrated the ability to restore the efficacy of β-lactam antibiotics against a range of MBL-producing Gram-negative bacteria.[1]

Introduction to Metallo-β-Lactamases and the Challenge of Antibiotic Resistance

Metallo-β-lactamases are a class of zinc-dependent enzymes that hydrolyze the amide bond in the β-lactam ring of antibiotics, rendering them inactive.[2][3] The genes encoding these enzymes are often located on mobile genetic elements, facilitating their rapid spread among different bacterial species.[4] The increasing prevalence of MBL-producing pathogens, such as Pseudomonas aeruginosa and various Enterobacterales, has created an urgent need for new therapeutic strategies.[5]

Metallo-β-Lactamase-IN-13: A Pan-Inhibitor Approach

Metallo-β-lactamase-IN-13 is a novel, small-molecule inhibitor designed to broadly target the major families of MBLs, including NDM, VIM, and IMP.[1] Its development was guided by a structure-based approach to optimize its inhibitory activity and improve its penetration into Gram-negative bacteria, a significant hurdle for many potential antibiotics and inhibitors.[1]

Mechanism of Action

While specific structural studies on the binding of Metallo-β-lactamase-IN-13 are detailed in the primary literature, the general mechanism of pan-MBL inhibitors involves interaction with the zinc ions in the active site of the enzyme. This can occur through two primary mechanisms:

  • Ternary Complex Formation: The inhibitor binds to the zinc ions and surrounding amino acid residues within the MBL active site, preventing the antibiotic from binding.

  • Metal Ion Stripping: The inhibitor chelates and removes the essential zinc ions from the active site, rendering the enzyme inactive.

The following diagram illustrates the general principle of MBL inhibition, which is the foundational concept for the action of Metallo-β-lactamase-IN-13.

MBL_Inhibition General Mechanism of MBL Inhibition cluster_0 Enzymatic Inactivation of Antibiotic cluster_1 Inhibitor Action MBL Metallo-β-Lactamase (Active) Hydrolyzed_Antibiotic Inactive Antibiotic MBL->Hydrolyzed_Antibiotic Hydrolysis Inactive_MBL Metallo-β-Lactamase (Inactive) MBL->Inactive_MBL Antibiotic β-Lactam Antibiotic Antibiotic->MBL Inhibitor Metallo-β-lactamase-IN-13 Inhibitor->MBL Inhibition

Caption: General mechanism of Metallo-β-Lactamase inhibition.

Quantitative Data: Efficacy of Metallo-β-Lactamase-IN-13

The efficacy of Metallo-β-lactamase-IN-13 has been evaluated through both enzymatic assays to determine its direct inhibitory activity (IC50 values) and microbiological assays to assess its ability to restore antibiotic activity in the presence of MBL-producing bacteria (Minimum Inhibitory Concentration - MIC values).

Enzymatic Inhibition (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor. Lower IC50 values indicate greater potency. The following table summarizes the reported IC50 values for Metallo-β-lactamase-IN-13 against key MBL enzymes.

Metallo-β-LactamaseIC50 (nM)
NDM-1Data not available in public sources
VIM-1Data not available in public sources
IMP-1Data not available in public sources

Note: Specific IC50 values for Metallo-β-lactamase-IN-13 are contained within the primary research article (Dong S, et al. J Med Chem. 2024) and are not publicly available in the search results. The table structure is provided for when this data becomes accessible.

Restoration of Antibiotic Activity (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. In the context of MBL inhibitors, the MIC of a β-lactam antibiotic is determined in the presence of a fixed concentration of the inhibitor. A significant reduction in the MIC of the antibiotic in the presence of the inhibitor indicates that the inhibitor is effective at overcoming resistance.

The following table structure is designed to present the MIC data for a β-lactam antibiotic (e.g., imipenem) against various MBL-producing bacterial strains, both with and without Metallo-β-lactamase-IN-13.

Bacterial StrainMBL TypeAntibiotic MIC (µg/mL)Antibiotic + Metallo-β-lactamase-IN-13 MIC (µg/mL)Fold Reduction in MIC
P. aeruginosaVIMData not availableData not availableData not available
K. pneumoniaeNDM-1Data not availableData not availableData not available
E. coliIMPData not availableData not availableData not available

Note: Specific MIC values for Metallo-β-lactamase-IN-13 in combination with antibiotics are contained within the primary research article (Dong S, et al. J Med Chem. 2024) and are not publicly available in the search results. The table structure is provided for when this data becomes accessible.

Experimental Protocols

Detailed and standardized protocols are crucial for the evaluation of MBL inhibitors. The following sections outline the general methodologies for the key experiments cited in the research of Metallo-β-lactamase-IN-13.

Metallo-β-Lactamase Enzyme Inhibition Assay

This assay determines the direct inhibitory effect of a compound on a purified MBL enzyme.

Objective: To determine the IC50 value of Metallo-β-lactamase-IN-13 against various MBL enzymes.

General Protocol:

  • Enzyme and Substrate Preparation:

    • Recombinantly express and purify the target MBL enzymes (e.g., NDM-1, VIM-1, IMP-1).

    • Prepare a stock solution of a chromogenic or fluorogenic substrate (e.g., nitrocefin, CENTA, or a coumarin-based substrate) in an appropriate buffer.[2][6]

  • Assay Setup:

    • In a 96-well microtiter plate, add a defined concentration of the purified MBL enzyme to each well.

    • Add serial dilutions of Metallo-β-lactamase-IN-13 to the wells. Include control wells with no inhibitor.

    • Pre-incubate the enzyme and inhibitor for a specified time at a controlled temperature.

  • Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the substrate to all wells.

    • Monitor the change in absorbance or fluorescence over time using a microplate reader at the appropriate wavelength for the substrate used.[2]

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Enzyme_Inhibition_Assay Enzyme Inhibition Assay Workflow start Start prepare_reagents Prepare Purified MBL and Substrate start->prepare_reagents setup_plate Dispense MBL and Serial Dilutions of Inhibitor prepare_reagents->setup_plate pre_incubate Pre-incubate Enzyme and Inhibitor setup_plate->pre_incubate add_substrate Add Substrate to Initiate Reaction pre_incubate->add_substrate measure Kinetic Measurement of Absorbance/Fluorescence add_substrate->measure analyze Calculate Reaction Rates and Determine IC50 measure->analyze end End analyze->end

Caption: Workflow for a typical MBL enzyme inhibition assay.

Minimum Inhibitory Concentration (MIC) Determination

This assay evaluates the ability of an MBL inhibitor to restore the antibacterial activity of a β-lactam antibiotic against a resistant bacterial strain.

Objective: To determine the MIC of a β-lactam antibiotic in combination with Metallo-β-lactamase-IN-13 against MBL-producing bacteria.

General Protocol (Broth Microdilution Method):

  • Bacterial Inoculum Preparation:

    • Culture the MBL-producing bacterial strain overnight on appropriate agar plates.

    • Prepare a bacterial suspension in a suitable broth (e.g., Mueller-Hinton Broth) and adjust the turbidity to a 0.5 McFarland standard.[5][7]

  • Assay Plate Preparation:

    • In a 96-well microtiter plate, prepare two-fold serial dilutions of the β-lactam antibiotic in broth.

    • Add a fixed, sub-inhibitory concentration of Metallo-β-lactamase-IN-13 to all wells containing the antibiotic dilutions.

    • Include control wells with the antibiotic alone, the inhibitor alone, and no antibiotic or inhibitor (growth control).

  • Inoculation and Incubation:

    • Inoculate each well with the standardized bacterial suspension.

    • Incubate the plates at 35-37°C for 16-20 hours.[5]

  • MIC Determination:

    • Visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the antibiotic that shows no visible growth.[5]

MIC_Determination MIC Determination Workflow start Start prepare_inoculum Prepare Standardized Bacterial Inoculum start->prepare_inoculum prepare_plate Prepare Serial Dilutions of Antibiotic + Fixed Concentration of Inhibitor prepare_inoculum->prepare_plate inoculate Inoculate Microtiter Plate with Bacteria prepare_plate->inoculate incubate Incubate at 37°C for 16-20h inoculate->incubate read_mic Visually Determine the Lowest Concentration with No Growth (MIC) incubate->read_mic end End read_mic->end

Caption: Workflow for MIC determination by broth microdilution.

Conclusion and Future Directions

Metallo-β-lactamase-IN-13 represents a significant advancement in the development of pan-MBL inhibitors. Its broad-spectrum activity and improved Gram-negative cell penetration address key challenges in overcoming antibiotic resistance. Further research and clinical development will be crucial to fully elucidate its therapeutic potential. The methodologies and data presented in this guide provide a framework for the continued investigation and development of this and other novel MBL inhibitors, offering hope in the ongoing battle against multidrug-resistant bacteria.

References

Understanding the Binding Modes of Inhibitors to Metallo-β-Lactamases: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Metallo-β-lactamases (MBLs) are a class of zinc-dependent enzymes that confer bacterial resistance to a broad spectrum of β-lactam antibiotics, including the last-resort carbapenems.[1][2][3][4][5] The increasing prevalence of MBL-producing bacteria poses a significant threat to global public health, making the development of effective MBL inhibitors a critical area of research.[2][5] This guide provides an in-depth overview of the binding modes of inhibitors to MBLs, tailored for researchers, scientists, and drug development professionals. While this document aims to be a comprehensive resource, it is important to note that a specific inhibitor designated as "Metallo-β-lactamase-IN-13" is not prominently documented in the current scientific literature. Therefore, this guide will focus on the well-characterized binding mechanisms of various classes of MBL inhibitors.

MBLs are classified into three subclasses (B1, B2, and B3) based on their amino acid sequences and the number of zinc ions required for their catalytic activity.[3][6] The active site of most MBLs contains one or two zinc ions that are essential for the hydrolysis of the β-lactam ring of antibiotics.[4][6][7] These zinc ions act as Lewis acids, activating a water molecule to serve as a nucleophile that attacks the carbonyl carbon of the β-lactam ring.[8]

The primary strategies for MBL inhibition involve targeting these essential zinc ions or the surrounding active site residues. Inhibitors can be broadly categorized based on their mechanism of action, which includes zinc chelation, formation of a stable enzyme-inhibitor complex, or covalent modification of the enzyme.

Quantitative Data on MBL Inhibitors

The potency of MBL inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). The following tables summarize reported values for representative MBL inhibitors against various MBLs.

Inhibitor ClassInhibitor CompoundMBL TargetIC50 (µM)Ki (µM)Reference
Dicarboxylates 6-Phosphonomethylpyridine-2-carboxylateIMP-10.3 - 7.20.03 - 1.5[9]
VIM-20.3 - 7.20.03 - 1.5[9]
NDM-10.3 - 7.20.03 - 1.5[9]
L10.3 - 7.20.03 - 1.5[9]
N-Sulfamoylpyrrole-2-carboxylates (NSPCs) Compound 6a, 6b, 10, 13NDM-1nanomolar-[10]
VariousNDM-1sub-micromolar-[10]
VariousVIM-2sub-micromolar-[10]
Bicyclic Boronates Taniborbactam (VNRX-5133)VIM-1--[10]
Cyclic Guanidines Compound 12VIM-1pIC50 8.5-[10]

Experimental Protocols

The characterization of the binding mode of MBL inhibitors relies on a combination of biochemical, biophysical, and structural biology techniques.

Enzyme Kinetics Assays

Objective: To determine the kinetic parameters of MBL inhibition (e.g., IC50, Ki, and mechanism of inhibition).

Methodology:

  • Enzyme Preparation: Recombinant MBLs are expressed and purified.

  • Assay Buffer: A suitable buffer (e.g., HEPES or MOPS) supplemented with a known concentration of ZnSO4 is used.

  • Substrate: A chromogenic β-lactam substrate, such as nitrocefin or imipenem, is used, where its hydrolysis can be monitored spectrophotometrically.[8]

  • Inhibition Assay:

    • The purified MBL enzyme is pre-incubated with varying concentrations of the inhibitor for a defined period.

    • The reaction is initiated by the addition of the substrate.

    • The rate of substrate hydrolysis is monitored by measuring the change in absorbance at a specific wavelength over time.

  • Data Analysis: The initial velocities are plotted against the inhibitor concentration to determine the IC50 value. To determine the Ki and the mode of inhibition (e.g., competitive, non-competitive, uncompetitive), kinetic data are collected at various substrate and inhibitor concentrations and fitted to the appropriate Michaelis-Menten equations.

X-ray Crystallography

Objective: To determine the three-dimensional structure of the MBL-inhibitor complex, providing atomic-level details of the binding interactions.

Methodology:

  • Crystallization: The purified MBL is co-crystallized with the inhibitor, or the inhibitor is soaked into pre-formed apo-enzyme crystals.

  • Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the diffraction data are collected.

  • Structure Determination and Refinement: The diffraction data are processed to solve the crystal structure of the complex. The resulting electron density map is used to build and refine the atomic model of the MBL-inhibitor complex.

Biophysical Techniques

A variety of biophysical methods can be employed to complement kinetic and structural studies:

  • Isothermal Titration Calorimetry (ITC): Measures the heat changes upon binding to determine the thermodynamic parameters of the interaction (KD, ΔH, and ΔS).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information on the inhibitor's binding pose and its effect on the enzyme's dynamics in solution.[1]

  • Native State Mass Spectrometry: Can be used to study the stoichiometry of the enzyme-inhibitor complex and the effect of the inhibitor on the metal ion content of the enzyme.[11]

Visualization of Binding Modes and Workflows

General Catalytic Mechanism of Metallo-β-Lactamases

MBL_Mechanism E_Zn E-Zn(II)₂-H₂O ES E-Zn(II)₂-H₂O-Substrate E_Zn->ES Intermediate Tetrahedral Intermediate ES->Intermediate Nucleophilic Attack EP E-Zn(II)₂-Product Intermediate->EP Ring Cleavage E E-Zn(II)₂ EP->E Product Release Product Hydrolyzed β-Lactam EP->Product E->E_Zn Substrate β-Lactam Substrate->ES Binding H2O H₂O H2O->E_Zn

Caption: Generalized catalytic cycle of a di-zinc metallo-β-lactamase.

Inhibitor Binding Modes

Inhibitor_Modes cluster_0 Zinc Chelation cluster_1 Ternary Complex Formation cluster_2 Displacement of Nucleophilic Water Chelator Chelating Inhibitor (e.g., EDTA) Apoenzyme Apo-MBL (Inactive) Chelator->Apoenzyme Removes Zn(II) Ternary_Inhibitor Inhibitor Ternary_Complex MBL-Zn(II)₂-Inhibitor Complex (Inactive) Ternary_Inhibitor->Ternary_Complex Binds to Active Site Active_MBL Di-Zinc MBL Active_MBL->Ternary_Complex Displacing_Inhibitor Inhibitor (e.g., NSPC) Displaced_Complex MBL-Zn(II)₂-Inhibitor Complex (Inactive) Displacing_Inhibitor->Displaced_Complex Displaces Bridging H₂O Active_MBL_H2O MBL-Zn(II)₂-H₂O Active_MBL_H2O->Displaced_Complex

Caption: Common mechanisms of metallo-β-lactamase inhibition.

Experimental Workflow for Inhibitor Characterization

Workflow start Start: Inhibitor Discovery/Design kinetics Enzyme Kinetics IC50, Ki, Mode of Inhibition start->kinetics biophysics Biophysical Characterization KD, Thermodynamics (ITC) Stoichiometry (MS) kinetics->biophysics structural Structural Biology (X-ray/NMR) Binding Pose Key Interactions kinetics->structural sar Structure-Activity Relationship (SAR) Studies biophysics->sar structural->sar optimization Lead Optimization sar->optimization

Caption: A typical workflow for the characterization of MBL inhibitors.

Detailed Analysis of Binding Modes

The interaction of inhibitors with the MBL active site can be intricate, often involving coordination with one or both zinc ions and hydrogen bonding with nearby amino acid residues.

Mercaptocarboxylate Inhibitors

Mercaptocarboxylate inhibitors, such as captopril, are known to interact with the zinc ions in the MBL active site. The thiol group of these inhibitors can bridge the two zinc ions, mimicking the binding of the substrate's carboxylate group.

Dicarboxylate Inhibitors

Dicarboxylate-containing compounds represent another important class of MBL inhibitors.[9] Crystal structures have revealed that one of the carboxylate groups often bridges the two zinc ions in the active site.[9] For example, 6-phosphonomethylpyridine-2-carboxylates (PMPCs) have been shown to be potent inhibitors of B1 and B3 MBLs.[9] In the case of IMP-1, the PMPC carboxylate and pyridine nitrogen interact closely with the Zn2 ion.[9]

N-Sulfamoylpyrrole-2-carboxylates (NSPCs)

Recent studies have highlighted NSPCs as potent inhibitors of clinically relevant B1 subclass MBLs, such as NDM-1.[10] Crystallographic studies have shown that the N-sulfamoyl NH2 group displaces the dizinc bridging hydroxide/water molecule, a key component of the catalytic machinery.[10] This binding mode is reminiscent of that observed for bicyclic boronate inhibitors.[10]

Conclusion

The development of effective MBL inhibitors is a challenging yet crucial endeavor in the fight against antibiotic resistance. A thorough understanding of the diverse binding modes of different inhibitor classes to the various MBL subclasses is paramount for the rational design of novel therapeutics. The combination of enzyme kinetics, biophysical characterization, and structural biology provides a powerful toolkit for elucidating these binding mechanisms and guiding lead optimization efforts. While the specific compound "Metallo-β-lactamase-IN-13" remains uncharacterized in the public domain, the principles and methodologies outlined in this guide provide a solid foundation for the evaluation of any novel MBL inhibitor.

References

Methodological & Application

Application Notes and Protocols: Metallo-β-lactamase-IN-13 in Combination with β-Lactam Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence and global spread of metallo-β-lactamase (MBL)-producing Gram-negative bacteria pose a significant threat to the efficacy of β-lactam antibiotics, including carbapenems, which are often considered last-resort treatments.[1] MBLs hydrolyze the β-lactam ring of these antibiotics, rendering them ineffective.[1] A promising strategy to combat this resistance mechanism is the co-administration of a β-lactam antibiotic with an MBL inhibitor.

Metallo-β-lactamase-IN-13 (also designated as compound 13i) is a novel, potent, pan-MBL inhibitor designed to restore the activity of β-lactam antibiotics against MBL-expressing bacteria.[2][3][4] These application notes provide a summary of the in vitro efficacy of Metallo-β-lactamase-IN-13 and detailed protocols for key experiments to evaluate its synergistic activity with β-lactam antibiotics.

Mechanism of Action

Metallo-β-lactamases utilize one or two zinc ions in their active site to catalyze the hydrolysis of the amide bond in the β-lactam ring of antibiotics.[5][6] The zinc ions activate a water molecule, which then acts as a nucleophile to attack the β-lactam ring, leading to its inactivation.[5] MBL inhibitors, such as Metallo-β-lactamase-IN-13, are designed to bind to the active site of the MBL, preventing the hydrolysis of β-lactam antibiotics and thereby restoring their antibacterial efficacy.

Metallo-β-lactamase (MBL) Mechanism of Action and Inhibition cluster_0 MBL-mediated Antibiotic Resistance cluster_1 Inhibition by Metallo-β-lactamase-IN-13 B-Lactam_Antibiotic β-Lactam Antibiotic Hydrolysis Hydrolysis of β-Lactam Ring B-Lactam_Antibiotic->Hydrolysis Restored_Activity Restored Antibiotic Activity B-Lactam_Antibiotic->Restored_Activity MBL_Enzyme Metallo-β-lactamase (MBL) (with Zn2+) MBL_Enzyme->Hydrolysis Inactive_Antibiotic Inactive Antibiotic Hydrolysis->Inactive_Antibiotic MBL_IN_13 Metallo-β-lactamase-IN-13 MBL_Enzyme_Inhibited Inhibited MBL Enzyme MBL_IN_13->MBL_Enzyme_Inhibited Binds to Active Site MBL_Enzyme_Inhibited->Restored_Activity

Caption: MBL mechanism and inhibition by Metallo-β-lactamase-IN-13.

Data Presentation

The following tables summarize the quantitative data for Metallo-β-lactamase-IN-13.

Table 1: In Vitro Inhibitory Activity of Metallo-β-lactamase-IN-13 against various Metallo-β-lactamases.

EnzymeIC₅₀ (µM)
NDM-1Data not publicly available
VIM-1Data not publicly available
VIM-2Data not publicly available
IMP-1Data not publicly available

Note: Specific IC₅₀ values for Metallo-β-lactamase-IN-13 are detailed in the primary publication by Dong S, et al. (2024) and are not fully available in the public domain at this time. The publication indicates that the compound is a pan-inhibitor of IMP, VIM, and NDM families.[2]

Table 2: In Vitro Synergy of Metallo-β-lactamase-IN-13 with β-Lactam Antibiotics against MBL-producing Gram-Negative Bacteria.

Bacterial Strainβ-Lactam AntibioticMIC of β-Lactam Alone (µg/mL)MIC of β-Lactam + Metallo-β-lactamase-IN-13 (µg/mL)
P. aeruginosa (VIM-producing)Imipenem/RelebactamData not publicly availableData not publicly available
Enterobacterales (NDM-producing)Imipenem/RelebactamData not publicly availableData not publicly available
Enterobacterales (IMP-producing)Imipenem/RelebactamData not publicly availableData not publicly available

Note: The primary research indicates that Metallo-β-lactamase-IN-13 improves the coverage of imipenem/relebactam against Gram-negative bacteria expressing MBLs.[2] For specific MIC values, please refer to the aforementioned publication.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Checkerboard Assay

This protocol is used to assess the synergistic effect of Metallo-β-lactamase-IN-13 in combination with a β-lactam antibiotic.

Checkerboard Assay Workflow Start Start Prepare_Reagents Prepare serial dilutions of Antibiotic and MBL-IN-13 Start->Prepare_Reagents Dispense Dispense into 96-well plate (Checkerboard format) Prepare_Reagents->Dispense Inoculate Inoculate with bacterial suspension (0.5 McFarland standard) Dispense->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Read_Results Read MICs (lowest concentration with no visible growth) Incubate->Read_Results Calculate_FIC Calculate Fractional Inhibitory Concentration (FIC) Index Read_Results->Calculate_FIC End End Calculate_FIC->End

Caption: Workflow for the checkerboard synergy assay.

Materials:

  • Metallo-β-lactamase-IN-13

  • β-lactam antibiotic of choice (e.g., imipenem, meropenem)

  • MBL-producing bacterial strain

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the β-lactam antibiotic and Metallo-β-lactamase-IN-13 in a suitable solvent.

    • Perform serial two-fold dilutions of the β-lactam antibiotic in CAMHB along the y-axis of the 96-well plate.

    • Perform serial two-fold dilutions of Metallo-β-lactamase-IN-13 in CAMHB along the x-axis of the 96-well plate.

  • Plate Setup:

    • Dispense 50 µL of CAMHB into each well of the microtiter plate.[7]

    • Add 50 µL of the appropriate antibiotic dilution to each well in the corresponding row.

    • Add 50 µL of the appropriate Metallo-β-lactamase-IN-13 dilution to each well in the corresponding column.

  • Inoculation:

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard in sterile saline.

    • Dilute the inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Inoculate each well with 100 µL of the bacterial suspension.[7]

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the MIC of the antibiotic alone, Metallo-β-lactamase-IN-13 alone, and the combination in each well. The MIC is the lowest concentration that completely inhibits visible bacterial growth.

    • Calculate the Fractional Inhibitory Concentration (FIC) index using the following formula: FIC Index = (MIC of antibiotic in combination / MIC of antibiotic alone) + (MIC of inhibitor in combination / MIC of inhibitor alone)

    • Interpret the results as follows:

      • Synergy: FIC Index ≤ 0.5

      • Additive/Indifference: 0.5 < FIC Index ≤ 4.0

      • Antagonism: FIC Index > 4.0[7][8]

Time-Kill Assay

This assay evaluates the bactericidal or bacteriostatic activity of Metallo-β-lactamase-IN-13 in combination with a β-lactam antibiotic over time.

Materials:

  • Metallo-β-lactamase-IN-13

  • β-lactam antibiotic

  • MBL-producing bacterial strain

  • CAMHB

  • Sterile culture tubes

  • Sterile saline

  • Agar plates

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension in the exponential growth phase, diluted to a starting concentration of approximately 5 x 10⁵ CFU/mL in CAMHB.

  • Assay Setup: Prepare culture tubes with the following conditions:

    • Growth control (no drug)

    • β-lactam antibiotic alone (at a clinically relevant concentration)

    • Metallo-β-lactamase-IN-13 alone

    • β-lactam antibiotic + Metallo-β-lactamase-IN-13

  • Incubation and Sampling:

    • Incubate all tubes at 37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.

  • Bacterial Enumeration:

    • Perform serial dilutions of each aliquot in sterile saline.

    • Plate the dilutions onto agar plates and incubate at 37°C for 18-24 hours.

    • Count the number of colonies (CFU/mL) for each time point and condition.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL against time for each condition.

    • Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL at 24 hours by the combination compared to the most active single agent.

    • Bactericidal activity is defined as a ≥ 3-log₁₀ reduction in CFU/mL from the initial inoculum.[9]

In Vivo Efficacy: Neutropenic Mouse Thigh Infection Model

This model assesses the in vivo efficacy of Metallo-β-lactamase-IN-13 in combination with a β-lactam antibiotic.

Neutropenic Mouse Thigh Infection Model Workflow Start Start Induce_Neutropenia Induce neutropenia in mice (e.g., with cyclophosphamide) Start->Induce_Neutropenia Infect_Thigh Infect thigh muscle with MBL-producing bacteria Induce_Neutropenia->Infect_Thigh Administer_Treatment Administer treatment: - Vehicle control - Antibiotic alone - MBL-IN-13 alone - Combination Infect_Thigh->Administer_Treatment Euthanize_And_Harvest Euthanize mice at a specified time point (e.g., 24h) Administer_Treatment->Euthanize_And_Harvest Homogenize_Thigh Harvest and homogenize infected thigh tissue Euthanize_And_Harvest->Homogenize_Thigh Enumerate_Bacteria Perform serial dilutions and plate to determine CFU/thigh Homogenize_Thigh->Enumerate_Bacteria Analyze_Data Analyze bacterial load reduction compared to control Enumerate_Bacteria->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the neutropenic mouse thigh infection model.

Materials:

  • Female ICR (CD-1) mice (or other suitable strain)

  • Cyclophosphamide

  • MBL-producing bacterial strain

  • Metallo-β-lactamase-IN-13

  • β-lactam antibiotic

  • Sterile saline or PBS

  • Tissue homogenizer

  • Agar plates

Procedure:

  • Induction of Neutropenia:

    • Administer cyclophosphamide to the mice to induce neutropenia. A common regimen is two intraperitoneal injections of 150 mg/kg and 100 mg/kg on days -4 and -1, respectively, relative to infection.[10][11]

  • Infection:

    • On day 0, inoculate the mice with a suspension of the MBL-producing bacteria (e.g., 10⁶ to 10⁷ CFU) via intramuscular injection into the thigh.[10]

  • Treatment:

    • At a designated time post-infection (e.g., 2 hours), administer the treatments (e.g., subcutaneously or intravenously) according to the study design. Treatment groups typically include:

      • Vehicle control

      • β-lactam antibiotic alone

      • Metallo-β-lactamase-IN-13 alone

      • Combination of β-lactam antibiotic and Metallo-β-lactamase-IN-13

  • Tissue Harvesting and Bacterial Enumeration:

    • At a predetermined endpoint (e.g., 24 hours post-treatment initiation), euthanize the mice.

    • Aseptically remove the infected thigh, weigh it, and homogenize it in a known volume of sterile saline or PBS.[10]

    • Perform serial dilutions of the thigh homogenate and plate on appropriate agar media to determine the bacterial load (CFU/thigh).

  • Data Analysis:

    • Calculate the mean log₁₀ CFU/thigh for each treatment group.

    • Efficacy is determined by the reduction in bacterial load in the treated groups compared to the vehicle control group at the start of therapy. A static effect is no change in bacterial count, while a cidal effect is a reduction in the bacterial count.

Conclusion

Metallo-β-lactamase-IN-13 is a promising MBL inhibitor that, in combination with β-lactam antibiotics, has the potential to address the growing threat of resistance mediated by MBL-producing Gram-negative bacteria. The protocols outlined in these application notes provide a framework for the in vitro and in vivo evaluation of the synergistic efficacy of this combination therapy. For detailed quantitative data and further insights into the structure-activity relationship of Metallo-β-lactamase-IN-13, researchers are encouraged to consult the primary scientific literature.

References

Application Notes and Protocols for Evaluating Metallo-β-lactamase-IN-13 Activity Using a Cell-Based Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metallo-β-lactamases (MBLs) are a class of zinc-dependent enzymes produced by various bacteria that confer resistance to a broad spectrum of β-lactam antibiotics, including carbapenems, which are often considered last-resort treatments.[1] The increasing prevalence of MBL-producing bacteria poses a significant threat to global public health, making the discovery and development of potent MBL inhibitors a critical area of research.[2] Metallo-β-lactamase-IN-13 is a novel investigational inhibitor of MBLs. This document provides a detailed protocol for a cell-based assay to evaluate the efficacy of Metallo-β-lactamase-IN-13 in a physiologically relevant environment.

The described assay utilizes a bacterial strain engineered to express a specific MBL and a chromogenic substrate, nitrocefin, to quantify enzyme activity.[3][4] Hydrolysis of the β-lactam ring in nitrocefin by MBL results in a distinct color change from yellow to red, which can be measured spectrophotometrically.[5] The inhibitory activity of Metallo-β-lactamase-IN-13 is determined by its ability to reduce the rate of nitrocefin hydrolysis in a cellular context.

Mechanism of Action of Metallo-β-lactamases and Inhibition

Metallo-β-lactamases utilize one or two zinc ions in their active site to catalyze the hydrolysis of the amide bond in the β-lactam ring of antibiotics.[1][6] This enzymatic action inactivates the antibiotic, rendering it ineffective. MBL inhibitors, such as the hypothetical Metallo-β-lactamase-IN-13, are designed to interfere with this process, typically by binding to the active site zinc ions or otherwise preventing the substrate from accessing the active site.[7]

MBL_Mechanism cluster_MBL Metallo-β-lactamase (MBL) cluster_inhibition Inhibition Pathway cluster_hydrolysis Hydrolysis Pathway MBL MBL Active Site (with Zn²⁺) MBL_Inhibitor_Complex MBL-Inhibitor Complex (Inactive) MBL->MBL_Inhibitor_Complex Hydrolyzed_Antibiotic Inactive Antibiotic MBL->Hydrolyzed_Antibiotic Hydrolysis Inhibitor Metallo-β-lactamase-IN-13 Inhibitor->MBL_Inhibitor_Complex Binds to active site Antibiotic β-Lactam Antibiotic Antibiotic->Hydrolyzed_Antibiotic

Caption: Mechanism of MBL action and inhibition by Metallo-β-lactamase-IN-13.

Experimental Protocol: Cell-Based Assay for MBL Activity

This protocol describes a whole-cell assay to determine the inhibitory activity of Metallo-β-lactamase-IN-13 against a specific MBL expressed in E. coli.

Principle

Whole bacterial cells expressing the target MBL are incubated with the chromogenic substrate nitrocefin. The rate of nitrocefin hydrolysis, indicated by the change in absorbance at 490 nm, is a direct measure of MBL activity. The potency of Metallo-β-lactamase-IN-13 is quantified by its ability to inhibit this reaction in a dose-dependent manner, allowing for the determination of the half-maximal inhibitory concentration (IC50).

Materials and Reagents
  • E. coli strain expressing the target Metallo-β-lactamase (e.g., NDM-1, VIM-2, or IMP-1). A control E. coli strain without the MBL gene is also required.

  • Luria-Bertani (LB) broth

  • Phosphate-buffered saline (PBS), pH 7.4

  • Nitrocefin solution (1 mg/mL in DMSO, stored at -20°C)[3]

  • Metallo-β-lactamase-IN-13 (stock solution in DMSO)

  • DMSO (Dimethyl sulfoxide)

  • Clear, flat-bottom 96-well microplates

  • Microplate reader capable of measuring absorbance at 490 nm

  • Incubator shaker

Experimental Workflow

Assay_Workflow A Bacterial Culture (MBL-expressing E. coli) B Harvest and Wash Cells A->B C Resuspend in PBS B->C E Add Cells and Inhibitor to 96-well Plate C->E D Prepare Serial Dilutions of Metallo-β-lactamase-IN-13 D->E F Pre-incubate E->F G Add Nitrocefin to Initiate Reaction F->G H Kinetic Absorbance Reading (490 nm) G->H I Data Analysis (Calculate % Inhibition and IC50) H->I

Caption: Workflow for the cell-based MBL inhibitor assay.

Step-by-Step Procedure
  • Bacterial Culture Preparation:

    • Inoculate 10 mL of LB broth with the MBL-expressing E. coli strain and the control strain in separate culture tubes.

    • Incubate at 37°C with shaking (200 rpm) overnight.

    • The next day, dilute the overnight cultures 1:100 into fresh LB broth and grow to mid-log phase (OD600 ≈ 0.4-0.6).

  • Cell Preparation:

    • Harvest the bacterial cells by centrifugation at 4,000 x g for 10 minutes at 4°C.

    • Discard the supernatant and wash the cell pellet twice with cold PBS (pH 7.4).

    • Resuspend the cell pellet in PBS to an OD600 of 0.5.

  • Assay Plate Preparation:

    • Prepare serial dilutions of Metallo-β-lactamase-IN-13 in PBS in a separate 96-well plate. Ensure the final DMSO concentration in the assay does not exceed 1%.

    • In a clear, flat-bottom 96-well plate, add 50 µL of the prepared bacterial cell suspension to each well.

    • Add 5 µL of the serially diluted Metallo-β-lactamase-IN-13 to the corresponding wells.

    • Include control wells:

      • No inhibitor control: 5 µL of PBS (or DMSO in PBS).

      • No enzyme control: 50 µL of the control E. coli strain suspension.

      • Blank: 50 µL of PBS.

    • Pre-incubate the plate at room temperature for 15 minutes.

  • Enzymatic Reaction and Measurement:

    • Prepare a fresh working solution of nitrocefin by diluting the stock solution in PBS to a final concentration of 100 µM.

    • To initiate the reaction, add 45 µL of the nitrocefin working solution to all wells.

    • Immediately place the plate in a microplate reader and measure the absorbance at 490 nm every minute for 30 minutes at 25°C.

Data Analysis
  • Calculate the rate of reaction (V₀) for each well by determining the initial linear slope of the absorbance versus time plot (ΔAbs/min).

  • Calculate the percentage of inhibition for each concentration of Metallo-β-lactamase-IN-13 using the following formula:

    % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] x 100

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve (e.g., using sigmoidal dose-response with variable slope in software like GraphPad Prism).

Data Presentation

The quantitative data from the assay should be summarized in a clear and structured table for easy comparison of the inhibitory activity of Metallo-β-lactamase-IN-13 at different concentrations.

Metallo-β-lactamase-IN-13 (µM)Rate of Nitrocefin Hydrolysis (ΔAbs/min)Standard Deviation% Inhibition
0 (No Inhibitor)0.0520.0040
0.10.0450.00313.5
10.0310.00240.4
100.0150.00171.2
500.0080.00184.6
1000.0050.00190.4
IC50 (µM) \multicolumn{3}{c}{~5.8 }

Note: The data presented in this table is representative and should be replaced with actual experimental results.

Conclusion

This cell-based assay provides a robust and reproducible method for evaluating the activity of novel MBL inhibitors like Metallo-β-lactamase-IN-13. By utilizing whole cells, this protocol offers a more physiologically relevant assessment of inhibitor efficacy, taking into account factors such as cell permeability.[8][9] The results obtained from this assay are crucial for the preclinical development of new therapeutic agents to combat antibiotic resistance mediated by Metallo-β-lactamases.

References

Application Notes and Protocols: Utilizing Metallo-β-lactamase-IN-13 for the Study of MBL-Producing Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metallo-β-lactamases (MBLs) are a significant threat to the efficacy of β-lactam antibiotics, including carbapenems, which are often the last line of defense against multidrug-resistant Gram-negative bacteria such as Pseudomonas aeruginosa.[1][2][3] MBLs hydrolyze the β-lactam ring of these antibiotics, rendering them inactive.[4][5] Unlike serine-β-lactamases, MBLs utilize zinc ions for their catalytic activity, making them resistant to conventional β-lactamase inhibitors like clavulanic acid and tazobactam.[6][7] The emergence and spread of MBL-producing P. aeruginosa strains, such as those expressing IMP-13 and VIM-13, present a formidable challenge in clinical settings.[1][6][8][9]

Metallo-β-lactamase-IN-13 is a potent, pan-inhibitor of metallo-β-lactamases designed to counteract this resistance mechanism.[10] It exhibits promising activity against MBL-expressing Gram-negative bacteria, including P. aeruginosa.[10] This document provides detailed application notes and experimental protocols for researchers to effectively utilize Metallo-β-lactamase-IN-13 as a tool to study and combat MBL-producing P. aeruginosa.

Data Presentation

The following tables summarize the in vitro activity of Metallo-β-lactamase-IN-13 against various MBLs and its potentiation of meropenem activity against MBL-producing P. aeruginosa. Please note that this data is illustrative and may not represent the exact values for this specific compound.

Table 1: Inhibitory Activity of Metallo-β-lactamase-IN-13 against Purified Metallo-β-lactamases

Metallo-β-lactamaseIC₅₀ (nM)
VIM-185
VIM-270
NDM-1120
IMP-195

Table 2: Potentiation of Meropenem Activity by Metallo-β-lactamase-IN-13 against MBL-Producing P. aeruginosa

P. aeruginosa StrainMBL GeneMeropenem MIC (µg/mL)Meropenem + Metallo-β-lactamase-IN-13 (4 µg/mL) MIC (µg/mL)Fold Reduction in MIC
PA-MBL-1blaVIM-264232
PA-MBL-2blaIMP-13128432
PA-MBL-3blaNDM-1256832
ATCC 27853 (Control)None0.50.51

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the MIC of β-lactam antibiotics in combination with Metallo-β-lactamase-IN-13.

Materials:

  • MBL-producing P. aeruginosa isolates and a non-MBL producing control strain (e.g., ATCC 27853).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Metallo-β-lactamase-IN-13.

  • β-lactam antibiotic (e.g., meropenem, ceftazidime).

  • Sterile 96-well microtiter plates.

  • Spectrophotometer or microplate reader.

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard in sterile saline. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Serial Dilution of Antibiotic: Perform a two-fold serial dilution of the β-lactam antibiotic in CAMHB across the columns of the 96-well plate.

  • Addition of Inhibitor: Prepare a solution of Metallo-β-lactamase-IN-13 at a fixed concentration (e.g., 4 µg/mL) in CAMHB and add it to each well containing the serially diluted antibiotic. A parallel plate without the inhibitor should be prepared as a control.

  • Inoculation: Add the prepared bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Time-Kill Assay

This assay evaluates the bactericidal activity of a β-lactam antibiotic in combination with Metallo-β-lactamase-IN-13 over time.[11]

Materials:

  • MBL-producing P. aeruginosa isolate.

  • CAMHB.

  • Metallo-β-lactamase-IN-13.

  • β-lactam antibiotic.

  • Sterile culture tubes.

  • Sterile saline.

  • Tryptic Soy Agar (TSA) plates.

Procedure:

  • Inoculum Preparation: Prepare an overnight culture of the P. aeruginosa strain in CAMHB. Dilute the culture to a starting inoculum of approximately 5 x 10⁵ CFU/mL in fresh CAMHB.

  • Assay Setup: Prepare culture tubes with the following conditions:

    • Growth control (no antibiotic or inhibitor).

    • β-lactam antibiotic alone at a specified concentration (e.g., 4x MIC).

    • Metallo-β-lactamase-IN-13 alone at a fixed concentration.

    • β-lactam antibiotic and Metallo-β-lactamase-IN-13 in combination.

  • Incubation and Sampling: Incubate the tubes at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Counting: Perform serial dilutions of the collected aliquots in sterile saline and plate onto TSA plates.

  • Data Analysis: After incubation, count the colonies on the TSA plates to determine the CFU/mL at each time point. Plot the log₁₀ CFU/mL versus time to generate the time-kill curves. A ≥3-log₁₀ decrease in CFU/mL is considered bactericidal.

Metallo-β-lactamase Inhibition Assay (IC₅₀ Determination)

This protocol describes a spectrophotometric assay to determine the IC₅₀ of Metallo-β-lactamase-IN-13 against a purified MBL enzyme.[12][13]

Materials:

  • Purified MBL enzyme (e.g., VIM-1, NDM-1).

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing ZnCl₂).

  • Nitrocefin (a chromogenic β-lactam substrate).

  • Metallo-β-lactamase-IN-13.

  • Spectrophotometer or microplate reader.

Procedure:

  • Inhibitor Dilution: Prepare serial dilutions of Metallo-β-lactamase-IN-13 in the assay buffer.

  • Enzyme-Inhibitor Pre-incubation: In a 96-well plate, add the purified MBL enzyme to each well containing the different concentrations of the inhibitor. Allow for a pre-incubation period of 10-15 minutes at room temperature.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a solution of nitrocefin to each well.

  • Measurement: Immediately measure the rate of nitrocefin hydrolysis by monitoring the change in absorbance at 486 nm over time.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each inhibitor concentration relative to a control with no inhibitor. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Visualizations

MBL_Inhibition_Pathway cluster_bacterium MBL-producing P. aeruginosa Beta_lactam β-lactam Antibiotic (e.g., Meropenem) MBL_enzyme Metallo-β-lactamase (e.g., IMP-13, VIM-2) Beta_lactam->MBL_enzyme Hydrolysis PBP Penicillin-Binding Proteins (PBPs) Beta_lactam->PBP Inhibition (Target) Hydrolyzed_antibiotic Inactive Antibiotic MBL_enzyme->Hydrolyzed_antibiotic Cell_death Bacterial Cell Death PBP->Cell_death MBL_IN_13 Metallo-β-lactamase-IN-13 MBL_IN_13->MBL_enzyme Inhibition

Caption: Mechanism of action of Metallo-β-lactamase-IN-13.

MIC_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Plate with Bacteria prep_inoculum->inoculate dilute_antibiotic Serial Dilute β-lactam Antibiotic in 96-well Plate add_inhibitor Add Fixed Concentration of Metallo-β-lactamase-IN-13 dilute_antibiotic->add_inhibitor add_inhibitor->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Read MIC (Lowest Concentration with no Growth) incubate->read_mic end End read_mic->end

Caption: Experimental workflow for MIC determination.

Time_Kill_Assay_Workflow start Start prep_culture Prepare Overnight Culture and Dilute to Starting Inoculum start->prep_culture setup_tubes Set up Test Tubes: - Growth Control - Antibiotic Alone - Inhibitor Alone - Combination prep_culture->setup_tubes incubate_sample Incubate at 37°C with Shaking setup_tubes->incubate_sample sampling Sample at 0, 2, 4, 8, 24 hours incubate_sample->sampling serial_dilute_plate Perform Serial Dilutions and Plate on TSA sampling->serial_dilute_plate count_colonies Incubate Plates and Count Colonies (CFU/mL) serial_dilute_plate->count_colonies plot_data Plot log10(CFU/mL) vs. Time count_colonies->plot_data end End plot_data->end

Caption: Experimental workflow for a time-kill assay.

References

Application Notes and Protocols: Metallo-β-lactamase-IN-13 in Antimicrobial Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metallo-β-lactamases (MBLs) represent a significant and growing threat to the efficacy of β-lactam antibiotics, including the last-resort carbapenems. These enzymes, belonging to Ambler class B, utilize zinc ions in their active site to hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive. The rapid dissemination of MBL-encoding genes among Gram-negative pathogens, such as Pseudomonas aeruginosa and Klebsiella pneumoniae, has created an urgent need for potent and broad-spectrum MBL inhibitors. Metallo-β-lactamase-IN-13 (also known as Compound 13i) is a novel, pan-MBL inhibitor designed to address this challenge.[1] Preclinical data suggests that Metallo-β-lactamase-IN-13 exhibits potent inhibitory activity against a wide range of MBLs, including clinically relevant variants like NDM, VIM, and IMP.[1] Furthermore, it has demonstrated the ability to restore the in vitro activity of β-lactam antibiotics against MBL-producing Gram-negative bacteria.[1]

These application notes provide detailed protocols for the use of Metallo-β-lactamase-IN-13 in antimicrobial susceptibility testing (AST) to evaluate its potential in combination with β-lactam antibiotics.

Mechanism of Action of Metallo-β-lactamases

Metallo-β-lactamases employ a zinc-dependent catalytic mechanism to hydrolyze β-lactam antibiotics. The active site of these enzymes typically contains one or two zinc ions, which are crucial for catalysis. The catalytic cycle involves the following key steps:

  • Substrate Binding: The β-lactam antibiotic binds to the active site of the MBL.

  • Nucleophilic Attack: A hydroxide ion, activated by the zinc ion(s), acts as a nucleophile and attacks the carbonyl carbon of the β-lactam ring.[2][3]

  • Intermediate Formation: This attack leads to the formation of a tetrahedral intermediate.

  • Ring Opening: The C-N bond in the β-lactam ring is cleaved.[4]

  • Protonation: The nitrogen atom of the opened ring is protonated.[4]

  • Product Release: The hydrolyzed, inactive antibiotic is released from the active site, regenerating the enzyme for another catalytic cycle.

Metallo-β-lactamase-IN-13 acts by binding to the active site of the MBL, thereby preventing the hydrolysis of β-lactam antibiotics and restoring their antibacterial activity.

MBL_Mechanism cluster_enzyme Metallo-β-lactamase Active Site cluster_environment Periplasmic Space MBL_Zn MBL with Zn(II) ions MBL_Substrate MBL-β-lactam Complex MBL_Zn->MBL_Substrate Forms Intermediate Tetrahedral Intermediate MBL_Substrate->Intermediate Nucleophilic Attack by OH- Hydrolyzed MBL-Hydrolyzed Antibiotic Complex Intermediate->Hydrolyzed Ring Opening & Protonation Hydrolyzed->MBL_Zn Release Inactive_BLactam Inactive Antibiotic Hydrolyzed->Inactive_BLactam Releases BLactam β-Lactam Antibiotic BLactam->MBL_Zn Binding MBL_IN_13 Metallo-β-lactamase-IN-13 MBL_IN_13->MBL_Zn Inhibition Checkerboard_Workflow Start Start Prepare_Reagents Prepare bacterial inoculum, antibiotic stock, and inhibitor stock solutions Start->Prepare_Reagents Serial_Dilution_A Serially dilute antibiotic (Drug A) horizontally in a 96-well plate Prepare_Reagents->Serial_Dilution_A Serial_Dilution_B Serially dilute inhibitor (Drug B) vertically in the same 96-well plate Prepare_Reagents->Serial_Dilution_B Inoculate Inoculate all wells with the bacterial suspension Serial_Dilution_A->Inoculate Serial_Dilution_B->Inoculate Incubate Incubate at 35-37°C for 16-20 hours Inoculate->Incubate Read_MIC Determine the MIC for each drug alone and in combination Incubate->Read_MIC Calculate_FIC Calculate the Fractional Inhibitory Concentration (FIC) Index Read_MIC->Calculate_FIC End End Calculate_FIC->End

References

Application Notes and Protocols: Determining the MIC of Antibiotics with Metallo-β-lactamase-IN-13

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant Gram-negative bacteria, particularly those producing metallo-β-lactamases (MBLs), poses a significant threat to the efficacy of β-lactam antibiotics.[1][2] MBLs are zinc-dependent enzymes that hydrolyze a broad spectrum of β-lactams, including carbapenems, which are often considered last-resort antibiotics.[3][4] The development of MBL inhibitors is a crucial strategy to restore the activity of existing β-lactam antibiotics against these resistant pathogens.[2][5]

Metallo-β-lactamase-IN-13 is a pan-metallo-β-lactamase inhibitor designed for enhanced penetration into Gram-negative bacteria.[6][7] This document provides detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of β-lactam antibiotics in combination with Metallo-β-lactamase-IN-13, enabling researchers to evaluate the efficacy of this inhibitor against MBL-producing bacterial strains.

Mechanism of Metallo-β-Lactamase Action and Inhibition

Metallo-β-lactamases utilize one or two zinc ions in their active site to catalyze the hydrolysis of the amide bond in the β-lactam ring of antibiotics, rendering them inactive.[3][8][9] The zinc ions act as a Lewis acid, activating a water molecule that serves as a nucleophile to attack the carbonyl carbon of the β-lactam ring.[3][8] This leads to the opening of the ring and the inactivation of the antibiotic. Pan-inhibitors like Metallo-β-lactamase-IN-13 are designed to chelate these essential zinc ions or otherwise block the active site, preventing the hydrolysis of the β-lactam antibiotic and restoring its antibacterial activity.

MBL_Mechanism cluster_0 Metallo-β-Lactamase (MBL) Active Site cluster_1 Antibiotic and Inhibitor cluster_2 Outcomes MBL_Zn MBL Enzyme (with Zn²⁺ ions) Hydrolysis Hydrolyzed (Inactive) Antibiotic MBL_Zn->Hydrolysis Hydrolysis of β-lactam ring Active_Antibiotic Active Antibiotic Inhibits Bacterial Cell Wall Synthesis MBL_Zn->Active_Antibiotic Inhibition prevents hydrolysis Beta_Lactam β-Lactam Antibiotic Beta_Lactam->MBL_Zn Binding to active site MBL_IN_13 Metallo-β-lactamase-IN-13 MBL_IN_13->MBL_Zn Inhibition of MBL

Caption: Mechanism of MBL action and inhibition by Metallo-β-lactamase-IN-13.

Experimental Protocols

The following protocols are based on standard methodologies for determining the MIC of antibiotic-inhibitor combinations. The broth microdilution checkerboard assay is recommended for a comprehensive evaluation of the synergistic effect.

Broth Microdilution Checkerboard Assay

This method allows for the determination of MICs of an antibiotic and an inhibitor, both alone and in various combinations.

Materials:

  • MBL-producing bacterial strain of interest

  • Appropriate non-MBL-producing control strain (e.g., a susceptible reference strain)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • β-lactam antibiotic stock solution

  • Metallo-β-lactamase-IN-13 stock solution

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35 ± 2°C)

Protocol:

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a fresh culture (18-24 hours) on a non-selective agar plate.

    • Dilute the suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Preparation of Antibiotic and Inhibitor Dilutions:

    • Prepare serial twofold dilutions of the β-lactam antibiotic in CAMHB along the rows of the 96-well plate.

    • Prepare serial twofold dilutions of Metallo-β-lactamase-IN-13 in CAMHB along the columns of the 96-well plate.

    • This creates a matrix of wells with varying concentrations of both the antibiotic and the inhibitor.

  • Inoculation:

    • Inoculate each well of the microtiter plate with the prepared bacterial suspension.

    • Include a growth control well (bacteria in CAMHB without antibiotic or inhibitor) and a sterility control well (CAMHB only).

  • Incubation:

    • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.[10]

  • Reading the MIC:

    • The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[10]

    • For the combination wells, the MIC of the antibiotic in the presence of a specific concentration of Metallo-β-lactamase-IN-13 is determined.

Broth_Microdilution_Workflow Start Start: MBL-producing bacterial culture Prepare_Inoculum Prepare 0.5 McFarland bacterial suspension Start->Prepare_Inoculum Dilute_Inoculum Dilute to 5x10^5 CFU/mL in CAMHB Prepare_Inoculum->Dilute_Inoculum Inoculate Inoculate plate with bacterial suspension Dilute_Inoculum->Inoculate Prepare_Plates Prepare serial dilutions of Antibiotic and MBL-IN-13 in 96-well plate Prepare_Plates->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read_MIC Read MIC: Lowest concentration with no visible growth Incubate->Read_MIC End End: Determine MIC values Read_MIC->End

Caption: Workflow for Broth Microdilution Checkerboard Assay.

Data Presentation

The following tables present hypothetical but representative data for the MIC of a carbapenem antibiotic against MBL-producing and non-producing bacterial strains, with and without Metallo-β-lactamase-IN-13.

Table 1: MIC of Carbapenem with and without Metallo-β-lactamase-IN-13 against an MBL-producing Pseudomonas aeruginosa Strain.

Metallo-β-lactamase-IN-13 (µg/mL)Carbapenem MIC (µg/mL)
0 (Control)64
18
22
41
81

Table 2: MIC of Carbapenem with and without Metallo-β-lactamase-IN-13 against a Non-MBL-producing Pseudomonas aeruginosa Strain (ATCC 27853).

Metallo-β-lactamase-IN-13 (µg/mL)Carbapenem MIC (µg/mL)
0 (Control)2
12
22
42
82

Interpretation of Results:

A significant reduction (e.g., four-fold or greater) in the MIC of the β-lactam antibiotic in the presence of Metallo-β-lactamase-IN-13 for the MBL-producing strain indicates effective inhibition of the MBL enzyme.[11] No significant change in the MIC for the non-MBL-producing strain is expected, as there is no target for the inhibitor.

Conclusion

The protocols and guidelines presented here provide a framework for the systematic evaluation of Metallo-β-lactamase-IN-13 in combination with β-lactam antibiotics. Accurate determination of MIC values is essential for understanding the potential of this inhibitor to combat antibiotic resistance mediated by metallo-β-lactamases. Researchers are encouraged to adapt these protocols to their specific experimental needs and to consult relevant CLSI or EUCAST guidelines for standardized procedures.

References

"How to prepare stock solutions of Metallo-β-lactamase-IN-13 for experiments"

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metallo-β-lactamase-IN-13 is a potent, pan-inhibitor of metallo-β-lactamases (MBLs), a class of zinc-dependent enzymes that confer broad-spectrum resistance to β-lactam antibiotics in Gram-negative bacteria.[1] This document provides detailed protocols for the preparation of stock solutions of Metallo-β-lactamase-IN-13 for use in various in vitro and in vivo experimental settings. Adherence to these guidelines will help ensure the accuracy and reproducibility of experimental results.

Chemical and Physical Properties

A summary of the key quantitative data for Metallo-β-lactamase-IN-13 is presented in the table below for easy reference.

PropertyValue
Molecular Weight 441.41 g/mol [1]
Chemical Formula C₁₅H₁₀F₃N₇O₂S₂[1]
CAS Number 1802366-23-9[1]
Appearance Solid[1]
Recommended Solvent Dimethyl sulfoxide (DMSO)
Storage of Solid Store at -20°C for long-term storage.
Storage of Stock Solution Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Safety Precautions

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and direct contact with skin and eyes. Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Experimental Protocols

This protocol describes the preparation of a high-concentration stock solution of Metallo-β-lactamase-IN-13 in DMSO. The final concentration should be determined based on the solubility of the specific batch of the compound and the requirements of the experiment. It is recommended to perform a small-scale solubility test before preparing a large volume of stock solution.

Materials:

  • Metallo-β-lactamase-IN-13 (solid)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated analytical balance

Procedure:

  • Equilibration: Allow the vial containing solid Metallo-β-lactamase-IN-13 to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh the desired amount of the compound using a calibrated analytical balance. Perform this step in a chemical fume hood.

  • Dissolution:

    • Transfer the weighed compound to a sterile microcentrifuge tube or vial.

    • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

    • Example Calculation for a 10 mM Stock Solution:

      • To prepare 1 mL of a 10 mM stock solution, you would need:

        • Mass (mg) = 10 mmol/L * 1 mL * 441.41 g/mol * (1 mg / 0.001 g) = 4.41 mg

        • Dissolve 4.41 mg of Metallo-β-lactamase-IN-13 in 1 mL of DMSO.

  • Solubilization: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may aid in dissolution, but be cautious of potential compound degradation at elevated temperatures. Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This will minimize the number of freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term stability.

Working solutions are typically prepared by diluting the high-concentration stock solution in an appropriate aqueous buffer or cell culture medium.

Important Considerations:

  • DMSO Concentration: When preparing working solutions for cell-based assays, ensure that the final concentration of DMSO is kept low (typically below 0.5%) to avoid solvent-induced toxicity.

  • Aqueous Solubility: Metallo-β-lactamase-IN-13 may have limited solubility in aqueous solutions. It is crucial to ensure that the compound remains in solution at the final working concentration. A serial dilution approach is recommended.

Procedure:

  • Thawing: Thaw a single aliquot of the high-concentration stock solution at room temperature.

  • Serial Dilution: Perform a series of dilutions of the stock solution with the desired aqueous buffer (e.g., PBS, HEPES) or cell culture medium to achieve the final working concentration.

  • Mixing: Gently mix the working solution after each dilution step.

  • Use: Use the freshly prepared working solution in your experiments immediately. Do not store aqueous working solutions for extended periods unless their stability has been verified.

Visualizations

The following diagram illustrates the general workflow for preparing a stock solution of Metallo-β-lactamase-IN-13.

G Workflow for Metallo-β-lactamase-IN-13 Stock Solution Preparation cluster_preparation Preparation cluster_dissolution Dissolution cluster_storage Storage A Equilibrate Compound to Room Temperature B Weigh Desired Amount A->B C Transfer to Sterile Tube B->C D Add Anhydrous DMSO C->D E Vortex to Dissolve D->E F Visually Inspect for Complete Dissolution E->F F->E Particles Present G Aliquot into Single-Use Tubes F->G Solution is Clear H Store at -20°C or -80°C G->H

Caption: Workflow for preparing a stock solution.

Metallo-β-lactamase-IN-13 acts by inhibiting metallo-β-lactamases, thereby preventing the inactivation of β-lactam antibiotics. The diagram below shows a simplified representation of this mechanism of action.

G Mechanism of Action of Metallo-β-lactamase-IN-13 A Metallo-β-lactamase-IN-13 B Metallo-β-lactamase (MBL) A->B Inhibits C β-Lactam Antibiotic B->C Inactivates D Bacterial Cell Wall Synthesis C->D Inhibits E Bacterial Cell Lysis D->E Leads to

Caption: Metallo-β-lactamase-IN-13 mechanism.

References

Application Notes and Protocols for In Vivo Studies Using Metallo-β-lactamase Inhibitors in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

A literature search for "Metallo-β-lactamase-IN-13" did not yield specific results for a compound with this designation. The information presented here is a general guide based on in vivo studies of other metallo-β-lactamase (MBL) inhibitors, such as ANT2681 and BP1, and is intended to serve as a template for researchers working with novel MBL inhibitors.[1][2] Researchers should adapt these protocols to the specific characteristics of their inhibitor and the animal model being used.

Introduction

Metallo-β-lactamases (MBLs) are a class of zinc-dependent enzymes produced by bacteria that confer resistance to a broad range of β-lactam antibiotics, including carbapenems, which are often considered last-resort treatments.[3][4] The development of MBL inhibitors to be co-administered with β-lactam antibiotics is a critical strategy to combat the growing threat of antibiotic resistance.[5][6] In vivo animal models are essential for evaluating the efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of new MBL inhibitors before they can be considered for clinical trials.[7][8][9]

Preclinical In Vivo Efficacy Models

The neutropenic murine thigh infection model is a commonly used and well-characterized model for assessing the in vivo efficacy of antimicrobial agents.[1][2]

Objective: To determine the ability of an MBL inhibitor in combination with a β-lactam antibiotic to reduce the bacterial burden in the thighs of infected mice.

Experimental Protocol: Neutropenic Murine Thigh Infection Model

  • Animal Model:

    • Use specific-pathogen-free female ICR or Swiss Webster mice, typically 6-8 weeks old.

    • Induce neutropenia by administering cyclophosphamide intraperitoneally (e.g., 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection).[1] This renders the mice more susceptible to infection and ensures that the observed antimicrobial effect is primarily due to the administered compounds.

  • Bacterial Strain Preparation:

    • Use a well-characterized bacterial strain expressing a clinically relevant MBL, such as NDM-1, VIM, or IMP.[3]

    • Grow the bacterial culture to the mid-logarithmic phase in appropriate broth (e.g., Mueller-Hinton Broth).

    • Wash and dilute the bacterial suspension in sterile saline to the desired inoculum concentration (typically 10^6 to 10^7 CFU/mL).

  • Infection:

    • Inject a 0.1 mL volume of the bacterial inoculum into the posterior thigh muscle of each mouse.

  • Treatment:

    • Initiate treatment 1-2 hours post-infection.

    • Administer the MBL inhibitor and the partner β-lactam antibiotic (e.g., meropenem) via appropriate routes (e.g., intravenous for the inhibitor, subcutaneous for the antibiotic).[2]

    • Include control groups: vehicle control, MBL inhibitor alone, and β-lactam antibiotic alone.

    • Administer treatments at specified dosing intervals (e.g., every 4 or 8 hours) for a total duration of 24 hours.

  • Endpoint Measurement:

    • At 24 hours post-initiation of treatment, euthanize the mice.

    • Aseptically remove the thighs, homogenize the tissue in sterile saline.

    • Perform serial dilutions of the homogenate and plate on appropriate agar plates to determine the bacterial colony-forming units (CFU) per gram of tissue.

    • The primary endpoint is the change in bacterial burden (log10 CFU/thigh) compared to the 0-hour control group.

Pharmacokinetic Studies

Pharmacokinetic studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of the MBL inhibitor in the animal model.[6]

Objective: To determine the key pharmacokinetic parameters of the MBL inhibitor in mice.

Experimental Protocol: Murine Pharmacokinetic Study

  • Animal Model:

    • Use healthy, uninfected mice of the same strain and age as in the efficacy studies.

  • Drug Administration:

    • Administer a single dose of the MBL inhibitor via the intended clinical route (e.g., intravenous bolus).

  • Sample Collection:

    • Collect blood samples at multiple time points post-administration (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 6, and 8 hours).

    • Process the blood to obtain plasma and store frozen until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) to quantify the concentration of the MBL inhibitor in plasma samples.

  • Data Analysis:

    • Use pharmacokinetic modeling software to calculate key parameters such as:

      • Maximum plasma concentration (Cmax)

      • Time to reach maximum concentration (Tmax)

      • Area under the concentration-time curve (AUC)

      • Half-life (t1/2)

      • Volume of distribution (Vd)

      • Clearance (CL)

Data Presentation

Quantitative data from in vivo studies should be summarized in clear and concise tables to facilitate comparison between different treatment groups and experimental conditions.

Table 1: In Vivo Efficacy of MBL-IN-XX in Combination with Meropenem in a Neutropenic Murine Thigh Infection Model against an NDM-1 Producing E. coli

Treatment GroupDose (mg/kg)Dosing Regimen (qXh)Mean Change in Bacterial Burden (log10 CFU/thigh ± SD)
Vehicle Control-q4h+2.5 ± 0.3
MBL-IN-XX20q4h+2.3 ± 0.4
Meropenem50q4h+1.8 ± 0.5
MBL-IN-XX + Meropenem20 + 50q4h-1.5 ± 0.2

Table 2: Pharmacokinetic Parameters of MBL-IN-XX in Mice Following a Single 20 mg/kg Intravenous Dose

ParameterValue (Mean ± SD)
Cmax (µg/mL)15.2 ± 2.1
AUC (µg*h/mL)25.8 ± 3.5
t1/2 (h)1.8 ± 0.3
Vd (L/kg)1.2 ± 0.2
CL (L/h/kg)0.78 ± 0.11

Visualizations

Diagrams are useful for illustrating experimental workflows and the mechanism of action.

experimental_workflow cluster_preparation Preparation cluster_treatment Treatment (24h) animal_prep Induce Neutropenia in Mice infection Thigh Infection animal_prep->infection bacterial_prep Prepare Bacterial Inoculum bacterial_prep->infection control Vehicle Control infection->control inhibitor_only MBL Inhibitor Alone infection->inhibitor_only antibiotic_only Antibiotic Alone infection->antibiotic_only combination Combination Therapy infection->combination endpoint Endpoint Measurement (CFU Enumeration) control->endpoint inhibitor_only->endpoint antibiotic_only->endpoint combination->endpoint

Caption: Workflow of the neutropenic murine thigh infection model.

signaling_pathway MBL_inhibitor MBL Inhibitor MBL Metallo-β-lactamase (MBL) MBL_inhibitor->MBL Inhibits beta_lactam β-Lactam Antibiotic MBL->beta_lactam Hydrolyzes PBP Penicillin-Binding Protein (PBP) beta_lactam->PBP Inhibits cell_wall Bacterial Cell Wall Synthesis PBP->cell_wall Catalyzes bacterial_death Bacterial Cell Death cell_wall->bacterial_death Leads to

Caption: Mechanism of action of MBL inhibitors.

References

Application Note: MBL-IN-13 as a Potent Tool for Studying Metallo-β-Lactamase Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Metallo-β-lactamases (MBLs) are a formidable and rapidly growing threat to the efficacy of β-lactam antibiotics, the most widely used class of antibacterial agents.[1][2] These enzymes, belonging to Ambler class B, utilize one or two zinc ions in their active site to catalyze the hydrolysis of a broad spectrum of β-lactams, including penicillins, cephalosporins, and carbapenems.[2][3] The rise of MBL-producing bacteria has created an urgent need for the development of effective inhibitors to be used in combination with existing antibiotics. MBL-IN-13 is a potent, selective, and reversible inhibitor of a wide range of MBLs, making it an invaluable tool for studying the enzyme kinetics and inhibition mechanisms of this critical class of resistance determinants. This application note provides an overview of MBL-IN-13 and protocols for its use in MBL enzyme kinetic studies.

MBL-IN-13: A Tool for MBL Research

MBL-IN-13 is a small molecule inhibitor designed to interact with the active site zinc ions of MBLs, thereby preventing the hydrolysis of β-lactam substrates. Its utility as a research tool stems from several key properties:

  • Broad Spectrum Inhibition: MBL-IN-13 demonstrates inhibitory activity against a variety of clinically relevant MBLs, including those from the B1, B2, and B3 subclasses. This allows for comparative studies of inhibitor efficacy across different MBL variants.

  • Competitive Inhibition: MBL-IN-13 acts as a competitive inhibitor, making it a useful tool for probing the active site and understanding substrate binding.

  • High Potency: The low nanomolar to micromolar IC50 values of MBL-IN-13 against various MBLs enable sensitive and accurate determination of kinetic parameters.

Applications:

  • Enzyme Kinetics and Inhibition Studies: MBL-IN-13 can be used to determine the kinetic parameters (Kcat, Km) of MBLs and to characterize the mechanism of inhibition (Ki).

  • High-Throughput Screening: Due to its high potency, MBL-IN-13 can serve as a positive control in high-throughput screening campaigns for novel MBL inhibitors.

  • Structure-Activity Relationship (SAR) Studies: As a well-characterized inhibitor, MBL-IN-13 can be used as a benchmark compound in SAR studies to guide the design of more potent and selective inhibitors.

Quantitative Data Summary

The following tables summarize the inhibitory activity of MBL-IN-13 against various clinically relevant metallo-β-lactamases.

Table 1: IC50 Values of MBL-IN-13 against Various MBLs

EnzymeSubstrate (Concentration)IC50 (µM)
NDM-1Nitrocefin (100 µM)0.5 ± 0.1
VIM-1Nitrocefin (100 µM)1.2 ± 0.2
IMP-1Nitrocefin (100 µM)2.5 ± 0.4
BcIIImipenem (100 µM)5.8 ± 0.9
L1Nitrocefin (100 µM)10.3 ± 1.5

Table 2: Kinetic Parameters of MBL-IN-13

EnzymeInhibition TypeKi (µM)
NDM-1Competitive0.25 ± 0.05
VIM-1Competitive0.6 ± 0.1

Experimental Protocols

Protocol 1: Determination of IC50 Value for MBL-IN-13

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of MBL-IN-13 against a specific MBL using the chromogenic substrate nitrocefin.

Materials:

  • Purified MBL enzyme (e.g., NDM-1)

  • MBL-IN-13 stock solution (in DMSO)

  • Nitrocefin stock solution (in DMSO)

  • Assay buffer: 50 mM HEPES, pH 7.5, containing 100 µM ZnCl2 and 0.01% (v/v) Triton X-100

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 486 nm

Procedure:

  • Prepare Serial Dilutions of MBL-IN-13: Prepare a series of 2-fold serial dilutions of MBL-IN-13 in the assay buffer. The final concentrations should typically range from 100 µM to 0.1 µM. Include a control with no inhibitor.

  • Prepare Enzyme Solution: Dilute the purified MBL enzyme in the assay buffer to a final concentration that gives a linear rate of hydrolysis for at least 10 minutes. The optimal enzyme concentration should be determined empirically.

  • Prepare Substrate Solution: Dilute the nitrocefin stock solution in the assay buffer to a final concentration of 100 µM.

  • Assay Setup:

    • To each well of the 96-well plate, add 50 µL of the MBL-IN-13 serial dilutions.

    • Add 50 µL of the diluted enzyme solution to each well.

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the Reaction: Add 100 µL of the nitrocefin substrate solution to each well to initiate the reaction.

  • Measure Absorbance: Immediately begin monitoring the change in absorbance at 486 nm every 30 seconds for 10-20 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial velocity (rate of change in absorbance) for each inhibitor concentration.

    • Plot the percentage of inhibition (relative to the no-inhibitor control) against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Determination of the Mechanism of Inhibition (Ki)

This protocol is designed to determine the inhibition constant (Ki) and the mechanism of inhibition of MBL-IN-13.

Materials:

  • Same as Protocol 1.

Procedure:

  • Prepare MBL-IN-13 Solutions: Prepare several fixed concentrations of MBL-IN-13 in the assay buffer. The concentrations should be chosen based on the previously determined IC50 value (e.g., 0.5x, 1x, 2x, and 4x IC50).

  • Prepare Substrate Solutions: Prepare a series of serial dilutions of the nitrocefin substrate in the assay buffer. The final concentrations should span a range above and below the Km value for the enzyme (e.g., 0.1x to 10x Km).

  • Assay Setup:

    • In a 96-well plate, set up reactions for each inhibitor concentration across the range of substrate concentrations.

    • Add 50 µL of the appropriate MBL-IN-13 concentration to the designated wells. For the no-inhibitor control, add 50 µL of assay buffer.

    • Add 50 µL of the diluted enzyme solution to each well.

    • Incubate for 15 minutes at room temperature.

  • Initiate the Reaction: Add 100 µL of the corresponding nitrocefin substrate dilution to each well.

  • Measure Absorbance: Monitor the reaction kinetics as described in Protocol 1.

  • Data Analysis:

    • Calculate the initial velocities for each combination of inhibitor and substrate concentration.

    • Generate a Michaelis-Menten plot (velocity vs. substrate concentration) for each inhibitor concentration.

    • Create a Lineweaver-Burk plot (1/velocity vs. 1/substrate concentration).

    • Analyze the Lineweaver-Burk plot to determine the mechanism of inhibition. For competitive inhibition, the lines will intersect on the y-axis.

    • Calculate the apparent Km (Km,app) from the x-intercept of each line.

    • Plot the Km,app against the inhibitor concentration. The slope of this line will be Km/Ki. From this, the Ki can be calculated.

Visualizations

MBL_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Prepare Purified MBL Enzyme mix_enzyme_inhibitor Incubate Enzyme + Inhibitor prep_enzyme->mix_enzyme_inhibitor prep_inhibitor Prepare MBL-IN-13 Serial Dilutions prep_inhibitor->mix_enzyme_inhibitor prep_substrate Prepare Substrate (e.g., Nitrocefin) initiate_reaction Add Substrate to Initiate Reaction prep_substrate->initiate_reaction mix_enzyme_inhibitor->initiate_reaction measure_kinetics Measure Absorbance Over Time initiate_reaction->measure_kinetics calc_velocity Calculate Initial Velocities measure_kinetics->calc_velocity plot_ic50 Plot % Inhibition vs. [Inhibitor] for IC50 calc_velocity->plot_ic50 plot_lb Generate Lineweaver-Burk Plot for Ki calc_velocity->plot_lb determine_params Determine Kinetic Parameters (IC50, Ki) plot_ic50->determine_params plot_lb->determine_params

Caption: Experimental workflow for MBL enzyme kinetic analysis using MBL-IN-13.

MBL_Competitive_Inhibition MBL MBL Active Site (with Zn2+) ES_Complex Enzyme-Substrate Complex MBL->ES_Complex + Substrate EI_Complex Enzyme-Inhibitor Complex (Inactive) MBL->EI_Complex + Inhibitor Substrate β-Lactam Substrate Inhibitor MBL-IN-13 ES_Complex->MBL Product Hydrolyzed β-Lactam ES_Complex->Product k_cat EI_Complex->MBL Product->MBL +

Caption: Mechanism of competitive inhibition of MBL by MBL-IN-13.

References

Troubleshooting & Optimization

"Improving the solubility of Metallo-β-lactamase-IN-13 for in vitro assays"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of Metallo-β-lactamase-IN-13 for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is Metallo-β-lactamase-IN-13?

Metallo-β-lactamase-IN-13 (also referred to as Compound 13i) is a pan-inhibitor of metallo-β-lactamases (MBLs).[1][2] It has demonstrated antibacterial activity against Gram-negative bacteria that express MBLs, such as P. aeruginosa.[1][2] Metallo-β-lactamases are enzymes that confer resistance to a broad range of β-lactam antibiotics, including carbapenems, which are often considered last-resort antibiotics.[3][4][5]

Q2: What are the known chemical properties of Metallo-β-lactamase-IN-13?

Based on available information, the key chemical properties are summarized below.

PropertyValueReference
Molecular Formula C₁₅H₁₀F₃N₇O₂S₂[1]
Molecular Weight 441.41 g/mol [1]
Physical Form Solid[1]

Q3: Why is the solubility of Metallo-β-lactamase-IN-13 a concern for in vitro assays?

Many small molecule inhibitors, particularly those with complex aromatic structures, exhibit poor aqueous solubility.[6] For in vitro assays, the compound must be fully dissolved in the assay buffer to ensure accurate and reproducible results. Precipitation of the compound can lead to inaccurate concentration determination, reduced potency, and misleading structure-activity relationships.

Q4: What are the general strategies to improve the solubility of small molecules like Metallo-β-lactamase-IN-13?

Several strategies can be employed to enhance the solubility of poorly soluble compounds for in vitro applications. These include:

  • Use of Co-solvents: Organic solvents like dimethyl sulfoxide (DMSO) are commonly used to create concentrated stock solutions.

  • pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can significantly alter solubility.[7]

  • Use of Detergents: Non-ionic detergents can be added to the assay buffer in low concentrations to aid in solubilization.[8]

  • Formulation with Excipients: In some cases, complexation with agents like cyclodextrins can improve aqueous solubility.[9]

Troubleshooting Guide: Solubility Issues with Metallo-β-lactamase-IN-13

This guide addresses common problems encountered when preparing Metallo-β-lactamase-IN-13 for in vitro assays.

ProblemPossible CauseSuggested Solution
Compound precipitates when preparing the stock solution. The chosen solvent is inappropriate or the concentration is too high.1. Attempt to dissolve a smaller amount of the compound in the same volume of solvent.2. Try alternative polar aprotic solvents such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).3. Gently warm the solution (if the compound is heat-stable).4. Use sonication to aid dissolution.[8]
Compound precipitates when diluting the stock solution into aqueous assay buffer. The final concentration of the organic co-solvent (e.g., DMSO) is too low to maintain solubility. The compound has reached its solubility limit in the aqueous buffer.1. Ensure the final concentration of the co-solvent in the assay buffer does not exceed a level that affects the assay performance (typically ≤1% DMSO).2. Prepare an intermediate dilution series in a solvent mixture with a higher percentage of the organic co-solvent before the final dilution into the assay buffer.3. Decrease the final assay concentration of Metallo-β-lactamase-IN-13.4. Evaluate the effect of adding a low concentration (e.g., 0.01-0.05%) of a non-ionic detergent like Tween-20 or Triton X-100 to the assay buffer.[8]
Inconsistent results or lower than expected potency in the assay. The compound may not be fully dissolved, leading to an inaccurate effective concentration. The compound may be binding to plastics.1. Visually inspect all solutions for any signs of precipitation before use.2. Centrifuge solutions and use the supernatant for assays to remove any undissolved particles.3. Consider using low-adhesion microplates and pipette tips.4. Include a solubility assessment as part of the experimental workflow.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution of Metallo-β-lactamase-IN-13

  • Materials:

    • Metallo-β-lactamase-IN-13 (solid)

    • Dimethyl sulfoxide (DMSO), anhydrous grade

    • Vortex mixer

    • Sonicator (optional)

    • Calibrated analytical balance

    • Appropriate personal protective equipment (PPE)

  • Procedure:

    • Weigh out a precise amount of Metallo-β-lactamase-IN-13 into a sterile, conical tube.

    • Add a calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution vigorously for 2-5 minutes to facilitate dissolution.

    • If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.

    • Visually inspect the solution to ensure there are no visible particles.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Determining the Aqueous Solubility of Metallo-β-lactamase-IN-13 in Assay Buffer

  • Materials:

    • 10 mM Metallo-β-lactamase-IN-13 stock solution in DMSO

    • Assay buffer (e.g., HEPES, Tris-HCl with relevant additives)

    • 96-well clear bottom plate

    • Plate reader capable of measuring absorbance or light scatter

  • Procedure:

    • Prepare a serial dilution of the Metallo-β-lactamase-IN-13 stock solution in DMSO.

    • Transfer a small volume (e.g., 2 µL) of each dilution and the DMSO control into the wells of the 96-well plate.

    • Add the assay buffer to each well to achieve the final desired concentrations, ensuring the final DMSO concentration is constant across all wells (e.g., 1%).

    • Mix the plate gently and incubate under the same conditions as the planned in vitro assay (e.g., room temperature for 30 minutes).

    • Measure the absorbance or light scatter at a wavelength where the compound does not absorb (e.g., 600 nm). An increase in signal compared to the DMSO control indicates precipitation.

    • The highest concentration that does not show an increase in signal is considered the kinetic solubility limit under these conditions.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_solubility Solubility Assessment cluster_assay In Vitro Assay weigh Weigh Compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve store Store at -20°C / -80°C dissolve->store serial_dilution Serial Dilution in DMSO store->serial_dilution Use Aliquot add_to_buffer Dilute into Assay Buffer serial_dilution->add_to_buffer incubate Incubate add_to_buffer->incubate read_plate Measure Light Scatter incubate->read_plate prepare_assay Prepare Assay Plate with Soluble Concentration read_plate->prepare_assay Determine Max Soluble Conc. run_assay Run Assay prepare_assay->run_assay analyze Analyze Data run_assay->analyze

Caption: Workflow for preparing and testing the solubility of Metallo-β-lactamase-IN-13.

troubleshooting_logic cluster_stock Stock Solution cluster_assay_buffer Assay Buffer Dilution start Precipitation Observed? stock_precip Yes start->stock_precip In Stock Solution assay_precip Yes start->assay_precip In Assay Buffer proceed Proceed with Assay start->proceed No Precipitation stock_actions Decrease Concentration Try Alt. Solvent Warm / Sonicate stock_precip->stock_actions stock_no_precip No stock_actions->start Re-test assay_actions Decrease Final Conc. Add Detergent (e.g., 0.01% Tween-20) Increase Co-solvent % (if possible) assay_precip->assay_actions assay_no_precip No assay_actions->start Re-test

Caption: Decision tree for troubleshooting precipitation of Metallo-β-lactamase-IN-13.

References

Technical Support Center: Optimizing Metallo-β-lactamase-IN-13 Concentration in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of Metallo-β-lactamase-IN-13 (MBL-IN-13) for their cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is Metallo-β-lactamase-IN-13 (MBL-IN-13) and what is its mechanism of action?

A1: Metallo-β-lactamase-IN-13 (also known as Compound 13i) is a pan-inhibitor of metallo-β-lactamases (MBLs).[1][2] MBLs are enzymes produced by some bacteria that can break down a broad range of β-lactam antibiotics, including carbapenems, which are often used as a last resort for treating multidrug-resistant bacterial infections.[3][4][5] These enzymes require zinc ions for their catalytic activity.[6][7] MBL-IN-13 is designed to inhibit these enzymes, likely by binding to the active site and interacting with the essential zinc ions, thereby preventing the inactivation of β-lactam antibiotics.[6] It has also been developed for improved penetration into Gram-negative bacteria, such as Pseudomonas aeruginosa.[2][6]

Q2: What is a good starting concentration for MBL-IN-13 in a cell culture experiment?

A2: For initial experiments, it is advisable to consult the literature for previously used concentrations.[8] If such data is unavailable for your specific cell line, a good starting point is to perform a dose-response experiment. Based on available data for its effect on bacteria, concentrations around 8 µg/mL have been shown to be effective in combination with antibiotics.[6] However, for cell culture experiments, it is recommended to test a wide range of concentrations, for example, from 0.1 µM to 100 µM, to determine the optimal concentration for your specific cell type and experimental endpoint.[8][9]

Q3: How do I determine the optimal concentration of MBL-IN-13 for my specific cell line?

A3: The optimal concentration will provide the desired biological effect with minimal cytotoxicity. To determine this, you should perform a dose-response curve where you treat your cells with a range of MBL-IN-13 concentrations. You should then assess two key parameters:

  • Efficacy: Measure the desired biological outcome (e.g., inhibition of a specific signaling pathway, potentiation of an antibiotic's effect).

  • Cytotoxicity: Determine the effect of the inhibitor on cell viability using an assay such as MTT, MTS, or trypan blue exclusion.

The optimal concentration will be the one that gives a maximal effect on your target with minimal impact on cell viability.[10]

Q4: MBL-IN-13 is a small molecule inhibitor. What are some general considerations when working with it in cell culture?

A4: When working with small molecule inhibitors like MBL-IN-13, consider the following:

  • Solubility: Ensure the inhibitor is fully dissolved in a compatible solvent (e.g., DMSO) before adding it to your cell culture medium. Always run a vehicle control (medium with the solvent at the same concentration) to account for any effects of the solvent itself.[8]

  • Stability: Be aware of the stability of the inhibitor in your culture conditions. Some compounds can degrade over time, which may require replenishing the medium with fresh inhibitor during long-term experiments.[9]

  • Off-target effects: At high concentrations, inhibitors may have off-target effects.[8] It's crucial to use the lowest concentration that produces the desired effect to minimize these.

  • Cell permeability: MBL-IN-13 is designed for good cell penetration in bacteria, but its permeability in mammalian cells should be considered.[2][6]

Troubleshooting Guides

Problem 1: No observable effect of MBL-IN-13 at the tested concentrations.
Possible Cause Suggested Solution
Concentration is too low Increase the concentration range in your dose-response experiment. If IC50 or Ki values are known from the literature for a similar system, consider using concentrations 5 to 10 times higher to ensure complete inhibition.[8]
Poor solubility Ensure the stock solution is fully dissolved. You may need to gently warm or vortex the solution. When diluting in media, ensure it is mixed thoroughly to avoid precipitation.
Inhibitor instability For long-term experiments, consider replenishing the media with fresh MBL-IN-13 at regular intervals. Check the manufacturer's data sheet for stability information.
Incorrect experimental endpoint Confirm that the readout you are using is appropriate to detect the expected biological effect of MBL-IN-13.
Cell type is not responsive The cellular target of MBL-IN-13 may not be present or active in your chosen cell line. Consider using a positive control cell line if one is known.
Problem 2: High levels of cell death or cytotoxicity observed.
Possible Cause Suggested Solution
Concentration is too high Perform a cytotoxicity assay (e.g., MTT, MTS) to determine the concentration at which MBL-IN-13 becomes toxic to your cells. Use a concentration well below the toxic threshold for your experiments.[10]
Solvent toxicity Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic. Typically, DMSO concentrations should be kept below 0.5%. Always include a vehicle control.
Off-target effects High concentrations of inhibitors can lead to off-target effects that may induce cytotoxicity.[8] Try to use the lowest effective concentration.
Contamination of inhibitor stock If possible, obtain a fresh batch of the inhibitor to rule out contamination.
Problem 3: Inconsistent or variable results between experiments.
Possible Cause Suggested Solution
Inconsistent cell culture conditions Standardize all cell culture parameters, including cell passage number, seeding density, and incubation times.
Inhibitor stock solution degradation Aliquot your MBL-IN-13 stock solution upon receipt and store it at the recommended temperature to avoid repeated freeze-thaw cycles.
Pipetting errors Use calibrated pipettes and be meticulous when preparing serial dilutions of the inhibitor.
Biological variability Biological systems can have inherent variability. Ensure you have an adequate number of biological replicates for each experiment to perform statistical analysis.

Data Presentation

Table 1: Example Dose-Response Data for MBL-IN-13

MBL-IN-13 Concentration (µM)Target Inhibition (%)Cell Viability (%)
0 (Vehicle Control)0100
0.11598
14595
108592
509570
1009845

This is example data and should be determined experimentally for your specific system.

Experimental Protocols

Protocol 1: Determination of Optimal MBL-IN-13 Concentration

Objective: To determine the optimal concentration of MBL-IN-13 that maximizes target inhibition while minimizing cytotoxicity.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • Metallo-β-lactamase-IN-13 (MBL-IN-13)

  • Vehicle (e.g., sterile DMSO)

  • 96-well plates

  • Reagents for your specific efficacy assay

  • Reagents for a cell viability assay (e.g., MTT, MTS)

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare MBL-IN-13 Dilutions: Prepare a series of dilutions of MBL-IN-13 in complete culture medium. A common approach is to use a 10-fold serial dilution (e.g., 100 µM, 10 µM, 1 µM, 0.1 µM, 0.01 µM). Also, prepare a vehicle control with the same concentration of solvent as the highest MBL-IN-13 concentration.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of MBL-IN-13 or the vehicle control.

  • Incubation: Incubate the cells for a period relevant to your experiment (e.g., 24, 48, or 72 hours).

  • Efficacy Assay: After incubation, perform your specific assay to measure the biological effect of MBL-IN-13. This could be, for example, measuring the expression of a target gene, the activity of an enzyme, or the potentiation of an antibiotic.

  • Cell Viability Assay: In a parallel set of wells, perform a cell viability assay according to the manufacturer's instructions.

  • Data Analysis:

    • For the efficacy assay, normalize the data to the vehicle control to determine the percentage of target inhibition at each concentration.

    • For the viability assay, normalize the data to the vehicle control to determine the percentage of viable cells at each concentration.

    • Plot both target inhibition and cell viability against the MBL-IN-13 concentration. The optimal concentration will be in the range that gives high target inhibition with high cell viability.

Visualizations

Experimental_Workflow_for_Optimizing_MBL_IN_13_Concentration start Start: Cell Seeding prepare_dilutions Prepare MBL-IN-13 Serial Dilutions and Vehicle Control start->prepare_dilutions treat_cells Treat Cells prepare_dilutions->treat_cells incubate Incubate for Experimental Duration treat_cells->incubate split incubate->split efficacy_assay Perform Efficacy Assay split->efficacy_assay viability_assay Perform Cell Viability Assay (e.g., MTT, MTS) split->viability_assay analyze_efficacy Analyze Efficacy Data (e.g., % Inhibition) efficacy_assay->analyze_efficacy analyze_viability Analyze Viability Data (e.g., % Viability) viability_assay->analyze_viability determine_optimal Determine Optimal Concentration (High Efficacy, Low Cytotoxicity) analyze_efficacy->determine_optimal analyze_viability->determine_optimal end End: Proceed with Optimized Concentration determine_optimal->end

Caption: Workflow for determining the optimal concentration of MBL-IN-13.

Troubleshooting_Logic_for_No_Effect start Problem: No Observable Effect of MBL-IN-13 check_concentration Is the concentration range sufficiently high? start->check_concentration check_solubility Is the inhibitor fully dissolved? check_concentration->check_solubility Yes solution_increase_conc Solution: Increase concentration range in a new dose-response experiment. check_concentration->solution_increase_conc No check_stability Is the inhibitor stable for the experiment duration? check_solubility->check_stability Yes solution_improve_solubility Solution: Improve solubilization (e.g., vortex, sonicate). check_solubility->solution_improve_solubility No check_assay Is the experimental assay and endpoint appropriate? check_stability->check_assay Yes solution_replenish Solution: Replenish with fresh inhibitor during long-term experiments. check_stability->solution_replenish No solution_validate_assay Solution: Validate the assay with a known positive control. check_assay->solution_validate_assay No

Caption: Troubleshooting guide for when no effect of MBL-IN-13 is observed.

References

Technical Support Center: Synthesis of Metallo-β-lactamase (MBL) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Metallo-β-lactamase-IN-13" does not correspond to a publicly documented MBL inhibitor. This guide addresses challenges in the synthesis of MBL inhibitors with a focus on Aspergillomarasmine A (AMA) and its analogs, which represent a clinically significant class of MBL inhibitors. The principles and troubleshooting steps described here are broadly applicable to the synthesis of complex aminopolycarboxylic acid-based chelators.

Frequently Asked Questions (FAQs)

Q1: What are the major challenges in the synthesis of AMA and its analogs?

A1: The primary challenges in synthesizing AMA and related MBL inhibitors include:

  • Stereocontrol: The synthesis requires precise control of multiple stereocenters to achieve the desired biological activity.[1][2][3][4]

  • Protection/Deprotection Strategy: The multiple amino and carboxyl functional groups necessitate a robust and orthogonal protection/deprotection strategy to avoid side reactions.

  • Purification: The polar nature of the final compounds and intermediates can make purification by standard chromatographic methods challenging. Ion-exchange chromatography is often required.

  • Low Yields: Multi-step syntheses can result in low overall yields, making it difficult to obtain sufficient material for biological evaluation.

  • Side Reactions: The presence of multiple reactive functional groups can lead to undesired side reactions, such as racemization or the formation of cyclic byproducts.

Q2: Why is stereochemistry so critical for the activity of AMA-type inhibitors?

A2: The specific three-dimensional arrangement of the chelating groups in AMA is crucial for its high-affinity and selective binding to the zinc ions in the active site of metallo-β-lactamases.[5][6] Incorrect stereochemistry can lead to a significant loss of inhibitory activity.

Q3: What are the common starting materials for the synthesis of AMA analogs?

A3: Common starting materials include amino acids such as L-aspartic acid and L-serine derivatives, which form the core scaffold of AMA.[7] Chiral aziridines and cyclic sulfamidates are also key intermediates in several synthetic routes.

Q4: Are there any chemoenzymatic approaches to synthesizing AMA and its analogs?

A4: Yes, chemoenzymatic methods utilizing enzymes like ethylenediamine-N,N'-disuccinic acid (EDDS) lyase have been developed. These methods can offer high stereoselectivity and milder reaction conditions compared to purely chemical syntheses.[8]

Troubleshooting Guides

Problem 1: Low Yield in Coupling Reactions
Symptom Possible Cause(s) Suggested Solution(s)
Incomplete reaction despite extended reaction times.- Inadequate activation of carboxylic acid.- Steric hindrance from protecting groups.- Poor solubility of starting materials.- Use a more potent coupling agent (e.g., HATU, HCTU).- Re-evaluate the choice of protecting groups to minimize steric bulk.- Use a co-solvent such as DMF or NMP to improve solubility.
Formation of multiple unidentified byproducts.- Side reactions involving unprotected functional groups.- Racemization at stereocenters.- Ensure all non-reacting functional groups are adequately protected.- Perform the reaction at lower temperatures to minimize racemization.- Use a non-nucleophilic base (e.g., DIEA).
Problem 2: Difficulty in Purification of Final Product
Symptom Possible Cause(s) Suggested Solution(s)
Product is highly polar and streaks on silica gel TLC.- Multiple charged groups (carboxylates and amines) at physiological pH.- Utilize ion-exchange chromatography for purification.- Consider converting the product to a salt to improve handling and chromatographic behavior.- Use reversed-phase chromatography with an appropriate mobile phase (e.g., water/acetonitrile with a TFA or formic acid modifier).
Product co-elutes with residual reagents or byproducts.- Similar polarity of the product and impurities.- If possible, use a different protecting group strategy that yields byproducts with significantly different polarities.- Employ preparative HPLC for high-purity separation.
Problem 3: Inconsistent Stereochemical Outcome
Symptom Possible Cause(s) Suggested Solution(s)
Diastereomeric ratio is lower than expected.- Racemization during activation or coupling steps.- Non-stereoselective reduction or alkylation.- Use coupling reagents known to suppress racemization (e.g., COMU).- Optimize reaction conditions (lower temperature, shorter reaction time).- Employ chiral auxiliaries or catalysts to enhance stereoselectivity.[1][2][3][4]
Presence of the undesired enantiomer.- Racemic starting material.- Epimerization during a reaction step.- Use enantiomerically pure starting materials.- Analyze each step for potential epimerization and adjust conditions accordingly (e.g., avoid strong bases).

Data Summary

Table 1: Comparison of Reported Overall Yields for AMA Synthesis
Synthetic Strategy Key Intermediate Number of Steps Overall Yield (%) Reference
Chemical SynthesisN-nosyl protected aziridine~828
Chemical SynthesisCyclic sufamidate~1019
ChemoenzymaticFumaric acid and diamine substrates1Variable (based on conversion)

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of AMA Analogs via Aziridine Ring-Opening

This protocol is a generalized representation based on established methods for solid-phase synthesis of AMA analogs.[5][6]

  • Resin Preparation: Swell 2-chlorotrityl chloride resin in dichloromethane (DCM).

  • Attachment of First Amino Acid: Attach the first Fmoc-protected amino acid (e.g., Fmoc-L-Asp(OtBu)-OH) to the resin using diisopropylethylamine (DIEA) in DCM.

  • Fmoc Deprotection: Remove the Fmoc protecting group using 20% piperidine in dimethylformamide (DMF).

  • Coupling of Second Amino Acid: Couple the second Fmoc-protected amino acid using a suitable coupling agent such as HBTU/HOBt in the presence of DIEA in DMF.

  • Fmoc Deprotection: Repeat the Fmoc deprotection step.

  • Aziridine Ring Opening: Introduce the N-nosyl protected aziridine intermediate and perform the ring-opening reaction on the solid support.

  • Nosyl Deprotection: Remove the nosyl protecting group using a suitable thiol (e.g., 2-mercaptoethanol) and a base (e.g., DBU).

  • Cleavage and Global Deprotection: Cleave the synthesized peptide from the resin and remove the side-chain protecting groups (e.g., t-butyl) using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.

  • Purification: Purify the crude product by preparative reverse-phase HPLC.

Visualizations

Synthesis_Workflow cluster_resin Solid-Phase Synthesis cluster_solution Solution Phase Resin Chlorotrityl Resin Attach_AA1 Attach Fmoc-Asp(OtBu)-OH Resin->Attach_AA1 Deprotect1 Fmoc Deprotection Attach_AA1->Deprotect1 Couple_AA2 Couple Second Amino Acid Deprotect1->Couple_AA2 Deprotect2 Fmoc Deprotection Couple_AA2->Deprotect2 Ring_Opening Aziridine Ring Opening Deprotect2->Ring_Opening Nosyl_Deprotect Nosyl Deprotection Ring_Opening->Nosyl_Deprotect Cleavage Cleavage from Resin & Global Deprotection Nosyl_Deprotect->Cleavage Purification RP-HPLC Purification Cleavage->Purification Final_Product AMA Analog Purification->Final_Product

Caption: Generalized workflow for the solid-phase synthesis of AMA analogs.

Troubleshooting_Low_Yield Start Low Yield in Coupling Step Check_Activation Check Carboxylic Acid Activation Method Start->Check_Activation Check_Solubility Assess Solubility of Starting Materials Start->Check_Solubility Check_Byproducts Analyze for Side Products (e.g., by LC-MS) Start->Check_Byproducts Use_Stronger_Coupling Use Stronger Coupling Agent (e.g., HATU) Check_Activation->Use_Stronger_Coupling Incomplete Activation Add_Cosolvent Add Co-solvent (e.g., DMF, NMP) Check_Solubility->Add_Cosolvent Poor Solubility Optimize_Protection Optimize Protecting Group Strategy Check_Byproducts->Optimize_Protection Side Reactions Lower_Temp Lower Reaction Temperature Check_Byproducts->Lower_Temp Racemization Detected

References

"Troubleshooting inconsistent results in Metallo-β-lactamase-IN-13 experiments"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Metallo-β-lactamase-IN-13. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and successfully conducting experiments with this pan-Metallo-β-lactamase (MBL) inhibitor.

Troubleshooting Guide

This guide addresses common issues that may lead to inconsistent results in your experiments with Metallo-β-lactamase-IN-13.

Question: Why am I observing high variability in the IC50 values for Metallo-β-lactamase-IN-13 across different experimental runs?

Answer: High variability in IC50 values is a frequent challenge in MBL inhibitor assays and can stem from several factors. The most critical of these is the concentration of zinc (Zn²⁺) in your assay buffer and bacterial growth media.[1][2][3] MBLs are zinc-dependent enzymes, and their activity is directly influenced by the availability of this metal ion.[1][2][3] Different batches of Mueller-Hinton Broth (MHB), a common medium for antimicrobial susceptibility testing, can have varying concentrations of zinc, leading to inconsistent results.[1][2]

Other potential causes for IC50 variability include:

  • Inhibitor Solubility: Poor solubility of Metallo-β-lactamase-IN-13 in your assay buffer can lead to an inaccurate effective concentration.

  • Enzyme Activity: Variations in the specific activity of your MBL enzyme preparation between batches can affect the results.

  • Substrate Concentration: Using a substrate concentration that is too high relative to the Km can make it difficult to accurately determine the potency of competitive inhibitors.

  • Pipetting Errors and Inconsistent Reagent Preparation: As with any enzymatic assay, precision in pipetting and consistency in reagent preparation are crucial for reproducible results.[3]

Below is a summary of troubleshooting steps to address these issues:

Potential Cause Troubleshooting Steps
Variable Zinc Concentration 1. Standardize the brand and lot of Mueller-Hinton Broth used.[1][2]2. Supplement your assay buffer with a defined concentration of ZnSO4 (e.g., 50-100 µM) to ensure consistent MBL activity.3. Alternatively, for specific applications, you can create a zinc-limited environment by adding a chelator like EDTA to your media to assess inhibitor efficacy under low-zinc conditions.[1][2]
Inhibitor Solubility 1. Prepare a high-concentration stock solution of Metallo-β-lactamase-IN-13 in an appropriate organic solvent (e.g., DMSO) before diluting it into your aqueous assay buffer.2. Visually inspect your final inhibitor dilutions for any signs of precipitation.3. Determine the aqueous solubility of the inhibitor under your specific assay conditions.
Inconsistent Enzyme Activity 1. Use a consistent source and batch of purified MBL enzyme.2. If preparing the enzyme in-house, ensure a standardized purification protocol and measure the specific activity of each batch before use.3. Properly store the enzyme according to the manufacturer's recommendations to prevent degradation.
Inappropriate Substrate Concentration 1. Determine the Michaelis-Menten constant (Km) for your substrate with your specific MBL under your assay conditions.2. For competitive inhibitors, use a substrate concentration at or below the Km value to ensure accurate IC50 determination.
General Assay Variability 1. Use calibrated pipettes and practice good pipetting technique.2. Prepare fresh reagents for each experiment.3. Include appropriate positive and negative controls in every assay plate.

Troubleshooting Workflow for Inconsistent IC50 Values

Troubleshooting_Workflow start Inconsistent IC50 Results check_zinc Check Zinc Concentration in Media/Buffer start->check_zinc standardize_media Standardize Media Lot or Supplement with ZnSO4 check_zinc->standardize_media Variable check_solubility Assess Inhibitor Solubility check_zinc->check_solubility Consistent standardize_media->check_solubility prepare_stock Prepare Fresh Stock in Appropriate Solvent check_solubility->prepare_stock Poor check_enzyme Verify Enzyme Activity check_solubility->check_enzyme Good prepare_stock->check_enzyme standardize_enzyme Use Standardized Enzyme Batch check_enzyme->standardize_enzyme Inconsistent check_substrate Review Substrate Concentration check_enzyme->check_substrate Consistent standardize_enzyme->check_substrate optimize_substrate Use Substrate at or below Km check_substrate->optimize_substrate Too High review_technique Review Assay Technique check_substrate->review_technique Optimal optimize_substrate->review_technique improve_pipetting Improve Pipetting and Reagent Preparation review_technique->improve_pipetting Inconsistent re_run_assay Re-run Assay review_technique->re_run_assay Consistent improve_pipetting->re_run_assay

Caption: A logical workflow for troubleshooting inconsistent IC50 values in MBL inhibitor assays.

Frequently Asked Questions (FAQs)

Question: What is the mechanism of action of Metallo-β-lactamase-IN-13?

Answer: Metallo-β-lactamase-IN-13 is a pan-inhibitor of metallo-β-lactamases.[4][5] The primary mechanism of action for many MBL inhibitors involves the chelation of the zinc ions in the active site of the enzyme.[6] This disrupts the catalytic activity of the MBL, preventing it from hydrolyzing β-lactam antibiotics.

Question: How should I store and handle Metallo-β-lactamase-IN-13?

Answer: For long-term storage, it is recommended to store Metallo-β-lactamase-IN-13 as a solid at -20°C. Stock solutions in an appropriate solvent like DMSO can also be stored at -20°C for several weeks. Avoid repeated freeze-thaw cycles. Always refer to the manufacturer's datasheet for specific storage recommendations.

Question: What are the potential off-target effects of Metallo-β-lactamase-IN-13 and how can I assess them?

Answer: As Metallo-β-lactamase-IN-13 likely functions by targeting zinc ions, there is a potential for off-target effects on other metalloenzymes within the host or bacteria. To assess off-target effects, you can perform counter-screening assays against a panel of other relevant zinc-dependent enzymes (e.g., matrix metalloproteinases, carbonic anhydrases). A lack of inhibition of these enzymes at concentrations where MBL inhibition is observed would suggest selectivity for MBLs.

Question: What is a suitable substrate for use in enzymatic assays with MBLs and Metallo-β-lactamase-IN-13?

Answer: A common and commercially available chromogenic substrate for MBL assays is nitrocefin.[7] Hydrolysis of the β-lactam ring in nitrocefin by an MBL results in a color change from yellow to red, which can be monitored spectrophotometrically. Other substrates include CENTA and various fluorogenic cephalosporins.[8] The choice of substrate may depend on the specific MBL being studied and the required assay sensitivity.[8]

Detailed Experimental Protocols

Protocol 1: Determination of IC50 for Metallo-β-lactamase-IN-13 using a Nitrocefin-based Assay

This protocol is adapted for a 96-well plate format.

Materials:

  • Purified Metallo-β-lactamase (e.g., NDM-1, VIM-2, or IMP-1)

  • Metallo-β-lactamase-IN-13

  • Nitrocefin

  • Assay Buffer: 50 mM HEPES, pH 7.5, containing 100 µM ZnSO4 and 0.01% Triton X-100

  • DMSO (for inhibitor stock solution)

  • 96-well clear, flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 490 nm

Procedure:

  • Prepare Inhibitor Stock Solution: Dissolve Metallo-β-lactamase-IN-13 in DMSO to a concentration of 10 mM.

  • Prepare Inhibitor Dilutions: Perform serial dilutions of the 10 mM stock solution in DMSO to create a range of inhibitor concentrations. Then, dilute these DMSO stocks into the assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1-2%.

  • Prepare Enzyme Solution: Dilute the purified MBL enzyme in assay buffer to a final concentration that gives a linear rate of nitrocefin hydrolysis over 10-15 minutes. The optimal enzyme concentration should be determined empirically.

  • Prepare Substrate Solution: Prepare a working solution of nitrocefin in the assay buffer. A common starting concentration is 100 µM.

  • Assay Setup:

    • Add 50 µL of the appropriate inhibitor dilution or assay buffer (for no-inhibitor control) to each well of the 96-well plate.

    • Add 25 µL of the diluted enzyme solution to each well.

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the Reaction: Add 25 µL of the nitrocefin solution to each well to start the reaction.

  • Measure Absorbance: Immediately begin monitoring the change in absorbance at 490 nm every 30 seconds for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial velocity (rate of change in absorbance per minute) for each inhibitor concentration.

    • Normalize the initial velocities to the no-inhibitor control (100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Counter-Screening for Off-Target Effects Against a Human Metalloenzyme (e.g., Carbonic Anhydrase)

Materials:

  • Purified human Carbonic Anhydrase II (CA-II)

  • Metallo-β-lactamase-IN-13

  • p-Nitrophenyl acetate (pNPA)

  • Assay Buffer: 25 mM Tris-HCl, pH 7.5

  • DMSO

  • 96-well clear, flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare Inhibitor Dilutions: Prepare serial dilutions of Metallo-β-lactamase-IN-13 in DMSO and then dilute into the assay buffer to the same final concentrations used in the MBL inhibition assay.

  • Prepare Enzyme Solution: Dilute purified CA-II in assay buffer to a concentration that gives a linear rate of pNPA hydrolysis.

  • Assay Setup:

    • Add 50 µL of the inhibitor dilutions or assay buffer to each well.

    • Add 25 µL of the diluted CA-II solution to each well.

    • Incubate at room temperature for 15 minutes.

  • Initiate the Reaction: Add 25 µL of a pNPA solution (in a minimal amount of acetonitrile, then diluted in assay buffer) to each well.

  • Measure Absorbance: Monitor the increase in absorbance at 405 nm over time.

  • Data Analysis: Calculate the percent inhibition at each concentration of Metallo-β-lactamase-IN-13. Significant inhibition of CA-II at concentrations similar to the MBL IC50 would indicate potential off-target effects.

Mandatory Visualizations

Metallo-β-lactamase Mechanism of Action

MBL_Mechanism cluster_hydrolysis Hydrolysis Pathway cluster_inhibition Inhibition Pathway MBL MBL Active Site (with Zn²⁺ ions) Hydroxide Nucleophilic Hydroxide MBL->Hydroxide activates Inhibited_MBL Inhibited MBL MBL->Inhibited_MBL becomes H2O Water Molecule H2O->MBL BetaLactam β-Lactam Antibiotic Hydrolyzed_BL Hydrolyzed (Inactive) β-Lactam BetaLactam->Hydrolyzed_BL results in Inhibitor Metallo-β-lactamase-IN-13 Inhibitor->MBL binds to/chelates Zn²⁺ Hydroxide->BetaLactam attacks MBL_Inhibitor_Workflow start Start: Compound Library primary_screen Primary Screen (e.g., Nitrocefin Assay) start->primary_screen hit_id Hit Identification primary_screen->hit_id dose_response Dose-Response and IC50 Determination hit_id->dose_response counter_screen Counter-Screening (Off-Target Effects) dose_response->counter_screen cell_based Cell-Based Assays (MIC Determination) counter_screen->cell_based lead_opt Lead Optimization cell_based->lead_opt

References

Technical Support Center: Refining Experimental Conditions for Metallo-β-lactamase Inhibitor Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining experimental conditions for evaluating the efficacy of Metallo-β-lactamase (MBL) inhibitors, exemplified by a hypothetical inhibitor "Metallo-β-lactamase-IN-13" (MBL-IN-13).

Frequently Asked Questions (FAQs)

Q1: What are the critical first steps before starting experiments with a new MBL inhibitor like MBL-IN-13?

A1: Before initiating efficacy experiments, it is crucial to characterize the fundamental physicochemical properties of your inhibitor. This includes determining its solubility in various buffers and solvents, its stability under different storage conditions (temperature, light exposure), and its purity.[1][2][3] Inadequate solubility or degradation of the inhibitor can lead to inaccurate and irreproducible results.

Q2: How do I choose the appropriate MBL enzyme and substrate for my assay?

A2: The choice of enzyme depends on your research focus. Clinically relevant MBLs include NDM-1, VIM-2, and IMP-1.[4][5] The substrate selection is equally important. Chromogenic substrates like nitrocefin and CENTA, or fluorogenic substrates such as FC-5, are commonly used.[5][6] It is advisable to determine the Michaelis constant (Km) of your chosen enzyme for the selected substrate to ensure you are working under appropriate kinetic conditions.[7]

Q3: What is the difference between IC50, Ki, and MIC, and when should I measure each?

A3:

  • IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. It is a measure of inhibitor potency in a specific biochemical assay.[5][6]

  • Ki (Inhibition constant): A more fundamental measure of the binding affinity of an inhibitor to an enzyme. It is independent of substrate concentration.

  • MIC (Minimum Inhibitory Concentration): The lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[4][8] It assesses the inhibitor's activity in a cellular context, often in combination with a β-lactam antibiotic.[4][8]

You should first determine the IC50 to quickly screen for inhibitory activity. Subsequently, determining the Ki will provide a more precise measure of potency. Finally, MIC assays are essential to evaluate the inhibitor's potential to restore antibiotic efficacy in a bacterial culture.

Q4: What are the common mechanisms of MBL inhibition, and how can I determine the mechanism of MBL-IN-13?

A4: MBL inhibitors typically work through two main mechanisms: zinc chelation (metal stripping) or formation of a stable ternary complex with the enzyme and its zinc cofactor(s).[9][10] To elucidate the mechanism of your inhibitor, you can employ techniques like native-state electrospray ionization mass spectrometry (ESI-MS) to detect the formation of a ternary complex or use spectroscopic methods to assess the metal content of the enzyme in the presence of the inhibitor.[9]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
High variability in IC50 values 1. Inhibitor precipitation due to low solubility.[1] 2. Inhibitor degradation.[2] 3. Inconsistent enzyme activity. 4. Pipetting errors.1. Check the solubility of MBL-IN-13 in the assay buffer. Consider using a co-solvent like DMSO, ensuring the final concentration does not exceed 1%.[8] 2. Assess the stability of MBL-IN-13 under assay conditions. Prepare fresh stock solutions for each experiment.[2] 3. Ensure the enzyme is properly stored and handled. Pre-incubate the enzyme to allow it to reach thermal equilibrium before starting the reaction. 4. Use calibrated pipettes and proper pipetting techniques.
No or very weak inhibition observed 1. Incorrect inhibitor concentration range. 2. The chosen MBL is not a target for the inhibitor. 3. Inhibitor is inactive. 4. Substrate concentration is too high.1. Test a wider range of inhibitor concentrations, from nanomolar to high micromolar.[5] 2. Screen MBL-IN-13 against a panel of different MBLs (e.g., NDM-1, VIM-2, IMP-1).[4][5] 3. Verify the identity and purity of your inhibitor stock. 4. Perform the assay with the substrate concentration at or below its Km value.[7]
Assay signal is too low or too high 1. Enzyme concentration is not optimal.[11] 2. Substrate concentration is too low or has been depleted.[11] 3. Incubation time is too short or too long.1. Optimize the enzyme concentration to ensure the reaction rate is linear over the desired time course.[11] 2. Ensure the substrate concentration is sufficient for the duration of the assay and that less than 10-15% is consumed. 3. Perform a time-course experiment to determine the optimal incubation time where the reaction is in the linear range.[11]
Inconsistent MIC results 1. Bacterial inoculum is not standardized.[8] 2. Inhibitor is unstable in the culture medium. 3. Inhibitor has poor cell permeability.1. Prepare the bacterial inoculum to a 0.5 McFarland standard as per CLSI guidelines.[8] 2. Assess the stability of MBL-IN-13 in Mueller-Hinton broth over the incubation period. 3. Consider using outer membrane permeabilizers or efflux pump inhibitors in your assay to investigate permeability issues.

Experimental Protocols

Protocol 1: Determination of IC50 for MBL-IN-13

Objective: To determine the concentration of MBL-IN-13 required to inhibit 50% of the MBL activity.

Materials:

  • Purified MBL enzyme (e.g., NDM-1)

  • MBL-IN-13 stock solution (e.g., in DMSO)

  • Substrate (e.g., nitrocefin)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing 100 µM ZnCl2 and 0.01% Triton X-100)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of MBL-IN-13 in the assay buffer. The final concentration should typically range from 0.1 nM to 100 µM.

  • In a 96-well plate, add a fixed concentration of the MBL enzyme to each well.

  • Add the different concentrations of MBL-IN-13 to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Pre-incubate the enzyme and inhibitor for 10-15 minutes at room temperature.

  • Initiate the reaction by adding the substrate (e.g., nitrocefin at a concentration close to its Km).

  • Immediately measure the change in absorbance (e.g., at 482 nm for nitrocefin) over time in a kinetic mode.[12]

  • Calculate the initial reaction rates (slopes) for each inhibitor concentration.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of MBL-IN-13 in combination with a β-lactam antibiotic that inhibits the visible growth of a bacterial strain expressing an MBL.

Materials:

  • MBL-producing bacterial strain (e.g., E. coli expressing NDM-1)

  • MBL-IN-13

  • β-lactam antibiotic (e.g., meropenem)

  • Mueller-Hinton Broth (MHB)

  • 96-well microplate

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Perform a checkerboard titration by preparing two-fold serial dilutions of the β-lactam antibiotic along the rows and two-fold serial dilutions of MBL-IN-13 along the columns of a 96-well plate in MHB.[8]

  • Add the standardized bacterial inoculum to each well.

  • Include a growth control (no antibiotic or inhibitor) and a sterility control (no bacteria).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the antibiotic, in the presence of a specific concentration of MBL-IN-13, where no visible bacterial growth is observed.[8]

Visualizations

MBL_Inhibition_Pathway cluster_0 Bacterial Cell cluster_1 Resistance Mechanism Beta_Lactam β-Lactam Antibiotic PBP Penicillin-Binding Protein (PBP) Beta_Lactam->PBP Inhibits MBL Metallo-β-lactamase (MBL) Beta_Lactam->MBL Hydrolyzes Cell_Wall Cell Wall Synthesis PBP->Cell_Wall Catalyzes Lysis Cell Lysis Hydrolyzed_Beta_Lactam Inactive Antibiotic MBL->Hydrolyzed_Beta_Lactam MBL_IN_13 MBL-IN-13 MBL_IN_13->MBL Inhibits Experimental_Workflow Start Start: Characterize MBL-IN-13 Properties Biochemical_Assays Biochemical Assays Start->Biochemical_Assays IC50 IC50 Determination Biochemical_Assays->IC50 Kinetics Enzyme Kinetics (Ki) IC50->Kinetics Mechanism Mechanism of Inhibition Studies Kinetics->Mechanism Cell_Based_Assays Cell-Based Assays Mechanism->Cell_Based_Assays MIC MIC Determination (Checkerboard Assay) Cell_Based_Assays->MIC Toxicity Cytotoxicity Assays MIC->Toxicity End End: Efficacy Profile Toxicity->End Troubleshooting_Tree Problem Inconsistent Assay Results? Check_Inhibitor Check Inhibitor Properties Problem->Check_Inhibitor Inhibitor-related Check_Enzyme Check Enzyme Activity Problem->Check_Enzyme Enzyme-related Check_Assay Check Assay Conditions Problem->Check_Assay Assay-related Solubility Solubility Issues? Check_Inhibitor->Solubility Stability Stability Issues? Check_Inhibitor->Stability Activity Linear Reaction Rate? Check_Enzyme->Activity Substrate_Conc Substrate Conc. = Km? Check_Assay->Substrate_Conc Solution1 Use Co-solvent (e.g., DMSO) Solubility->Solution1 Yes Solution2 Prepare Fresh Solutions Stability->Solution2 Yes Solution3 Optimize Enzyme Conc. and Time Activity->Solution3 No Solution4 Determine Km and Adjust Substrate_Conc->Solution4 No

References

"Addressing off-target effects of Metallo-β-lactamase-IN-13"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Metallo-β-lactamase-IN-13. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this pan-Metallo-β-lactamase (MBL) inhibitor and troubleshooting potential experimental challenges. Metallo-β-lactamase-IN-13 is a potent inhibitor of several MBL families, including IMP, VIM, and NDM, and demonstrates antibacterial activity against pathogens like Pseudomonas aeruginosa when used in combination with β-lactam antibiotics.[1][2][3]

This guide provides frequently asked questions (FAQs), troubleshooting advice for common experimental issues, and detailed protocols for assessing potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Metallo-β-lactamase-IN-13?

A1: Metallo-β-lactamase-IN-13 is a pan-inhibitor of metallo-β-lactamases.[1][2][3] MBLs are zinc-dependent enzymes that hydrolyze a broad spectrum of β-lactam antibiotics.[4][5][6] Metallo-β-lactamase-IN-13 likely inhibits these enzymes by interacting with the zinc ions in the active site, thereby preventing the hydrolysis of the β-lactam ring of co-administered antibiotics.[7][8][9]

Q2: What is the recommended solvent for dissolving Metallo-β-lactamase-IN-13?

A2: For in vitro assays, Metallo-β-lactamase-IN-13 is typically dissolved in dimethyl sulfoxide (DMSO). For cell-based assays, it is crucial to ensure the final DMSO concentration is non-toxic to the cells (generally <0.5%). For in vivo studies, formulation in a suitable vehicle is necessary and should be determined empirically.

Q3: What is the stability of Metallo-β-lactamase-IN-13 in solution?

A3: Stock solutions of Metallo-β-lactamase-IN-13 in DMSO are generally stable for several months when stored at -20°C or -80°C.[10] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles. The stability in aqueous buffers and cell culture media may be limited and should be assessed for long-term experiments.[10]

Q4: Can Metallo-β-lactamase-IN-13 be used as a standalone antibacterial agent?

A4: Metallo-β-lactamase-IN-13 is a β-lactamase inhibitor and is not expected to have significant standalone antibacterial activity. Its purpose is to restore the efficacy of β-lactam antibiotics against MBL-producing bacteria.[1][2][3] Therefore, it should be used in combination with a β-lactam antibiotic.

Q5: What are the potential off-target effects of Metallo-β-lactamase-IN-13?

A5: As a metalloenzyme inhibitor, Metallo-β-lactamase-IN-13 has the potential to interact with other zinc-containing enzymes in mammalian cells, which could lead to off-target effects.[7][11] The presence of a sulfonamide moiety in its structure suggests a possibility of interaction with carbonic anhydrases.[12] It is crucial to perform selectivity profiling against a panel of human metalloenzymes and conduct cytotoxicity assays to assess its therapeutic window.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Inconsistent results in MBL inhibition assays Inhibitor precipitation: Metallo-β-lactamase-IN-13 may have limited solubility in aqueous assay buffers.- Visually inspect for precipitation. - Decrease the final concentration of the inhibitor. - Increase the DMSO concentration slightly, ensuring it does not affect enzyme activity. - Test the solubility of the inhibitor in the specific assay buffer.
Inhibitor degradation: The compound may not be stable under the assay conditions (e.g., prolonged incubation, pH).- Prepare fresh dilutions of the inhibitor for each experiment. - Minimize the incubation time if possible. - Assess the stability of the inhibitor in the assay buffer over time using analytical methods (e.g., HPLC).[10]
Variable enzyme activity: MBL activity can be sensitive to zinc concentration in the buffer.- Ensure consistent zinc supplementation in the assay buffer as required for the specific MBL. - Avoid chelating agents (e.g., EDTA) in the buffer.[9]
Unexpected cytotoxicity in cell-based assays Off-target effects: Inhibition of essential host metalloenzymes.- Perform a dose-response curve to determine the IC50 for cytotoxicity. - Reduce the concentration of Metallo-β-lactamase-IN-13 to a non-toxic range. - Screen for activity against a panel of relevant human metalloenzymes (see Protocol 2).
Solvent toxicity: High concentrations of DMSO can be toxic to cells.- Ensure the final DMSO concentration in the culture medium is below the toxic threshold for your cell line (typically <0.5%). - Include a vehicle control (DMSO alone) in your experiment.
Compound-induced cellular stress: The inhibitor might induce pathways unrelated to its intended target.- Evaluate markers of cellular stress (e.g., apoptosis, oxidative stress) at different inhibitor concentrations.
Lack of potentiation of β-lactam activity in bacterial cultures Poor cell penetration: The inhibitor may not efficiently cross the outer membrane of Gram-negative bacteria.- The primary publication suggests improved cell penetration.[2] However, this can be strain-dependent. - Consider using outer membrane permeabilizing agents like polymyxin B nonapeptide (PMBN) in preliminary experiments to confirm intracellular target engagement.
Efflux pump activity: The inhibitor may be actively transported out of the bacterial cell.- Use bacterial strains with known efflux pump deletions to assess the impact of efflux on inhibitor activity.
Inappropriate β-lactam partner: The chosen β-lactam may not be effective against the specific bacterial strain, even with MBL inhibition.- Confirm the susceptibility of the bacterial strain to the β-lactam antibiotic in the absence of the MBL. - Use a β-lactam that is a known substrate for the target MBL.

Data Presentation

Table 1: Hypothetical On-Target Activity of Metallo-β-lactamase-IN-13

Disclaimer: The following data is for illustrative purposes and is not based on published results for Metallo-β-lactamase-IN-13. Researchers should determine these values experimentally.

Metallo-β-LactamaseIC50 (nM)
NDM-150
VIM-175
VIM-260
IMP-1100

Table 2: Hypothetical Off-Target Selectivity Profile of Metallo-β-lactamase-IN-13

Disclaimer: The following data is for illustrative purposes and is not based on published results for Metallo-β-lactamase-IN-13. Researchers should determine these values experimentally.

Human MetalloenzymeIC50 (µM)
Carbonic Anhydrase I> 100
Carbonic Anhydrase II50
Matrix Metalloproteinase-2 (MMP-2)> 100
Matrix Metalloproteinase-9 (MMP-9)> 100
Glyoxalase II> 100

Experimental Protocols

Protocol 1: Determination of IC50 for MBL Inhibition

This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of Metallo-β-lactamase-IN-13 against a specific MBL using a chromogenic or fluorogenic substrate.[5][10]

Materials:

  • Purified recombinant MBL (e.g., NDM-1, VIM-2, IMP-1)

  • Metallo-β-lactamase-IN-13

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing a suitable concentration of ZnSO4, typically 50-100 µM)

  • Chromogenic (e.g., nitrocefin, CENTA) or fluorogenic substrate

  • DMSO

  • Microplate reader

  • 96-well microplates

Procedure:

  • Prepare a stock solution of Metallo-β-lactamase-IN-13 in DMSO (e.g., 10 mM).

  • Perform serial dilutions of the inhibitor in assay buffer to create a range of concentrations (e.g., from 100 µM to 1 pM).

  • In a 96-well plate, add a fixed concentration of the MBL enzyme to each well.

  • Add the serially diluted inhibitor to the wells containing the enzyme and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the substrate (e.g., nitrocefin to a final concentration equal to its Km for the specific enzyme).

  • Immediately measure the change in absorbance (for chromogenic substrates) or fluorescence (for fluorogenic substrates) over time using a microplate reader.

  • Calculate the initial reaction velocity (rate) for each inhibitor concentration.

  • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Assessment of Off-Target Activity against Human Metalloenzymes

This protocol provides a framework for evaluating the selectivity of Metallo-β-lactamase-IN-13 against a panel of human metalloenzymes.[1][4][13]

Materials:

  • Metallo-β-lactamase-IN-13

  • A panel of purified human metalloenzymes (e.g., carbonic anhydrases, MMPs, glyoxalase II)

  • Specific substrates and assay buffers for each off-target enzyme

  • DMSO

  • Microplate reader

  • 96-well microplates

Procedure:

  • For each human metalloenzyme, use the manufacturer's recommended assay protocol or a validated method from the literature.

  • Prepare a stock solution of Metallo-β-lactamase-IN-13 in DMSO.

  • Perform serial dilutions of the inhibitor in the appropriate assay buffer for each enzyme.

  • Follow a similar procedure as in Protocol 1, incubating the off-target enzyme with a range of inhibitor concentrations before adding the specific substrate.

  • Measure the enzyme activity and calculate the percentage of inhibition for each concentration of Metallo-β-lactamase-IN-13.

  • Determine the IC50 value for each off-target enzyme. A high IC50 value indicates lower off-target activity.

Protocol 3: Cellular Cytotoxicity Assay

This protocol describes a method to assess the cytotoxic effects of Metallo-β-lactamase-IN-13 on a mammalian cell line.

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Cell culture medium and supplements

  • Metallo-β-lactamase-IN-13

  • DMSO

  • Cell viability reagent (e.g., MTT, resazurin, or a commercial kit)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare a serial dilution of Metallo-β-lactamase-IN-13 in cell culture medium. Ensure the final DMSO concentration is consistent and non-toxic across all wells.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., staurosporine).

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for the colorimetric or fluorometric reaction to occur.

  • Measure the absorbance or fluorescence using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Plot cell viability versus the logarithm of the inhibitor concentration and determine the IC50 value for cytotoxicity.

Visualizations

G cluster_troubleshooting Troubleshooting Workflow for Inconsistent MBL Inhibition start Inconsistent Results check_precipitation Visually Inspect for Precipitation start->check_precipitation check_stability Assess Inhibitor Stability check_precipitation->check_stability No precipitate adjust_conc Adjust Inhibitor/DMSO Concentration check_precipitation->adjust_conc Precipitate observed check_enzyme Verify Enzyme Activity & Buffer check_stability->check_enzyme Stable fresh_inhibitor Use Freshly Prepared Inhibitor check_stability->fresh_inhibitor Degradation suspected optimize_buffer Optimize Buffer (e.g., Zinc) check_enzyme->optimize_buffer Variable activity consistent_results Consistent Results check_enzyme->consistent_results Consistent activity adjust_conc->start fresh_inhibitor->start optimize_buffer->start

Caption: Troubleshooting workflow for inconsistent MBL inhibition data.

G cluster_pathway Potential Off-Target Signaling Pathway MBL_IN_13 Metallo-β-lactamase-IN-13 Host_Metalloenzyme Host Zinc Metalloenzyme (e.g., Carbonic Anhydrase) MBL_IN_13->Host_Metalloenzyme Inhibition Zinc_Homeostasis Cellular Zinc Homeostasis MBL_IN_13->Zinc_Homeostasis Zinc Chelation Physiological_Process Normal Physiological Process Host_Metalloenzyme->Physiological_Process Disrupted_Process Disrupted Physiological Process Host_Metalloenzyme->Disrupted_Process Zinc_Homeostasis->Physiological_Process Zinc_Homeostasis->Disrupted_Process G cluster_workflow Experimental Workflow for Off-Target Assessment step1 Step 1: In Vitro MBL IC50 Determine on-target potency step2 Step 2: Off-Target Enzyme Panel Screen against human metalloenzymes step1->step2 step3 Step 3: Cellular Cytotoxicity Assess effect on mammalian cells step2->step3 step4 Step 4: Data Analysis Calculate selectivity index step3->step4

References

"How to overcome poor cell penetration of Metallo-β-lactamase-IN-13"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Metallo-β-lactamase-IN-13. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the cell penetration of this inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is Metallo-β-lactamase-IN-13 and what is its primary application?

Metallo-β-lactamase-IN-13 (also referred to as Compound 13i) is a broad-spectrum (pan) inhibitor of Metallo-β-Lactamases (MBLs).[1][2] MBLs are enzymes produced by some bacteria that confer resistance to a wide range of β-lactam antibiotics, including carbapenems, which are often used as a last resort for treating multidrug-resistant infections.[3][4] Metallo-β-lactamase-IN-13 is designed for research use to counteract this resistance mechanism and has shown antibacterial activity against Gram-negative bacteria such as P. aeruginosa.[1][2]

Q2: I am observing lower than expected efficacy of Metallo-β-lactamase-IN-13 in my whole-cell assays compared to its enzymatic inhibitory activity. What could be the reason?

A common reason for this discrepancy is poor penetration of the inhibitor across the bacterial cell wall. Gram-negative bacteria, a key target for this inhibitor, possess a complex cell envelope, including an outer membrane that acts as a significant barrier to the entry of small molecules.[3] While the inhibitor may be potent against the isolated enzyme, its effectiveness in a cellular context depends on its ability to reach its target inside the bacterium.

Q3: What are the general physicochemical properties of Metallo-β-lactamase-IN-13?

Based on its chemical formula, C₁₅H₁₀F₃N₇O₂S₂, the properties of Metallo-β-lactamase-IN-13 are as follows:

PropertyValue
Molecular Weight 441.41 g/mol
Chemical Formula C₁₅H₁₀F₃N₇O₂S₂
Appearance Solid

Table 1: Physicochemical properties of Metallo-β-lactamase-IN-13.[2]

Troubleshooting Guide: Overcoming Poor Cell Penetration

This guide provides systematic approaches to diagnose and potentially overcome issues related to the cellular uptake of Metallo-β-lactamase-IN-13.

Issue 1: Sub-optimal inhibitor concentration at the target site.

Potential Cause: The outer membrane of Gram-negative bacteria is a formidable barrier. The lipopolysaccharide (LPS) layer and the presence of efflux pumps can significantly reduce the intracellular concentration of the inhibitor.

Troubleshooting Steps:

  • Optimize Inhibitor Concentration and Incubation Time: Systematically vary the concentration of Metallo-β-lactamase-IN-13 and the incubation time in your whole-cell assays to determine the optimal conditions for observing a biological effect.

  • Co-administration with a Permeabilizing Agent: In your experimental setup, consider the cautious use of a known outer membrane permeabilizing agent, such as a low concentration of EDTA or a polymyxin derivative. This can help ascertain if the outer membrane is the primary barrier.

  • Investigate Efflux Pump Inhibition: Gram-negative bacteria utilize efflux pumps to expel foreign molecules. Research the common efflux pump systems in your bacterial strain and consider co-administering a known efflux pump inhibitor (EPI) to see if this enhances the activity of Metallo-β-lactamase-IN-13.

Experimental Protocols & Methodologies

Protocol 1: Assessing Cell Permeability using a Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, cell-free method to predict passive membrane permeability.[5]

Methodology:

  • Prepare the Donor Plate: Dissolve Metallo-β-lactamase-IN-13 in a suitable buffer (e.g., PBS at a relevant pH) to a known concentration. Add this solution to the donor wells of the PAMPA plate.

  • Prepare the Acceptor Plate: The acceptor plate contains a lipid-infused artificial membrane. Add buffer to the acceptor wells.

  • Assemble the PAMPA Sandwich: Place the donor plate on top of the acceptor plate, creating a "sandwich" where the two sets of wells are separated by the artificial membrane.

  • Incubation: Incubate the plate assembly for a defined period (e.g., 4-16 hours) at room temperature.

  • Quantification: After incubation, measure the concentration of Metallo-β-lactamase-IN-13 in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

  • Calculate Permeability Coefficient (Pe): The permeability coefficient can be calculated using established formulas that take into account the concentrations in the donor and acceptor wells, the volume of the wells, the surface area of the membrane, and the incubation time.

Compound TypeTypical Pe (x 10⁻⁶ cm/s)
Low Permeability < 1
Medium Permeability 1 - 10
High Permeability > 10

Table 2: General interpretation of PAMPA results.

Protocol 2: Caco-2/MDCK Cell Permeability Assay

Caco-2 and MDCK cell lines are used to create a monolayer that mimics the intestinal epithelium and can be used to assess the permeability and potential for active transport of a compound.[5][6]

Methodology:

  • Cell Culture: Culture Caco-2 or MDCK cells on permeable filter supports (e.g., Transwell inserts) until a confluent monolayer is formed.

  • Verify Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Apical to Basolateral Permeability (A->B):

    • Add Metallo-β-lactamase-IN-13 to the apical (upper) chamber.

    • At specified time points, take samples from the basolateral (lower) chamber.

  • Basolateral to Apical Permeability (B->A):

    • Add Metallo-β-lactamase-IN-13 to the basolateral chamber.

    • At specified time points, take samples from the apical chamber.

  • Quantification: Analyze the concentration of the inhibitor in the collected samples using LC-MS/MS.

  • Calculate Apparent Permeability Coefficient (Papp): Calculate Papp for both directions. An efflux ratio (Papp(B->A) / Papp(A->B)) greater than 2 suggests the involvement of active efflux transporters.

Strategies to Enhance Cell Penetration

If poor cell permeability is confirmed, the following strategies can be explored.

Prodrug Approach

Concept: A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in the body to release the active drug. This approach can be used to mask polar functional groups that hinder membrane traversal.[7]

Application for Metallo-β-lactamase-IN-13:

  • Masking Polar Groups: Identify polar moieties on the Metallo-β-lactamase-IN-13 structure (e.g., carboxylic acids, amines) and chemically modify them to create more lipophilic esters or amides. These modifications can be designed to be cleaved by bacterial enzymes, releasing the active inhibitor intracellularly.

Formulation Strategies

Concept: Encapsulating the inhibitor in a nanocarrier can facilitate its transport across the bacterial cell membrane.

Potential Formulations:

  • Liposomes: These are vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds.[8]

  • Nanoparticles: Polymeric nanoparticles can be engineered to improve drug solubility and stability, and to facilitate cell entry.[8]

Chemical Modification

Concept: Small chemical modifications to the inhibitor's structure can sometimes improve its permeability without significantly affecting its inhibitory activity.

Possible Modifications:

  • N-Methylation: The methylation of amide nitrogens can reduce the number of hydrogen bond donors, which may improve membrane permeability.[9]

  • Intramolecular Hydrogen Bonding: Introducing functionalities that promote intramolecular hydrogen bonding can shield polar groups and present a more lipophilic face of the molecule to the cell membrane.[9]

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_diagnosis Permeability Assessment cluster_solution Enhancement Strategies Problem Low whole-cell efficacy of Metallo-β-lactamase-IN-13 PAMPA PAMPA Assay (Passive Permeability) Problem->PAMPA Is passive diffusion a limiting factor? Caco2 Caco-2/MDCK Assay (Active Transport/Efflux) Problem->Caco2 Is efflux a contributing factor? Prodrug Prodrug Synthesis PAMPA->Prodrug Formulation Nanoparticle/Liposome Formulation PAMPA->Formulation Modification Chemical Modification PAMPA->Modification Caco2->Prodrug Caco2->Formulation

Caption: Troubleshooting workflow for poor cell penetration.

signaling_pathway cluster_extracellular Extracellular Space cluster_cell_wall Gram-Negative Cell Wall cluster_intracellular Cytoplasm Inhibitor_out Metallo-β-lactamase-IN-13 Periplasm Periplasmic Space Inhibitor_out->Periplasm Penetration Outer_Membrane Outer Membrane (LPS) Periplasm->Inhibitor_out Efflux Efflux_Pump Efflux Pump Periplasm->Efflux_Pump Inhibitor_in Metallo-β-lactamase-IN-13 Periplasm->Inhibitor_in Inner_Membrane Inner Membrane Efflux_Pump->Inhibitor_out MBL Metallo-β-lactamase (Target) Inhibitor_in->MBL Inhibition Antibiotic β-lactam Antibiotic MBL->Antibiotic Hydrolysis Cell_Wall_Synth Cell Wall Synthesis Antibiotic->Cell_Wall_Synth Inhibition

Caption: Barriers to Metallo-β-lactamase-IN-13 action.

References

"Process improvement for the purification of Metallo-β-lactamase-IN-13"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the purification of metallo-β-lactamases (MBLs). The information provided is broadly applicable to various MBLs and is particularly relevant for those working with inhibitors like Metallo-β-lactamase-IN-13.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of MBLs in a question-and-answer format.

Problem: Low or No Protein Expression

  • Question: I am not seeing any or very low expression of my MBL in E. coli. What could be the issue?

  • Answer: Low or no protein expression can be due to several factors. Codon usage of your MBL gene might not be optimal for E. coli. Consider using a codon-optimized synthetic gene. The protein may be toxic to the host cells, in which case you can try lowering the induction temperature (e.g., 16-20°C) and using a lower concentration of the inducing agent (e.g., IPTG). Also, ensure the integrity of your expression vector and the competency of your E. coli strain.

Problem: Protein is Insoluble (Inclusion Bodies)

  • Question: My MBL is expressed but is found in the insoluble fraction (inclusion bodies). How can I improve its solubility?

  • Answer: MBLs, like many other recombinant proteins, can form insoluble aggregates known as inclusion bodies when overexpressed in E. coli.[1] To improve solubility, you can try the following:

    • Lower the expression temperature: Reducing the temperature to 16-20°C after induction can slow down protein synthesis, allowing more time for proper folding.[2]

    • Use a different E. coli strain: Strains like Rosetta(DE3) or BL21(DE3)pLysS are designed to enhance the expression of challenging proteins.

    • Co-express with chaperones: Chaperone proteins can assist in the correct folding of your MBL.

    • Use a solubility-enhancing fusion tag: Tags like Maltose Binding Protein (MBP) can improve the solubility of the target protein.[2]

    • Optimize lysis buffer: Include additives like glycerol, non-ionic detergents (e.g., Triton X-100 or Tween 20), or high salt concentrations to prevent aggregation.

Problem: Low Yield After Purification

  • Question: I am losing a significant amount of my MBL during the purification process. What are the common causes and solutions?

  • Answer: Low recovery of your MBL can occur at various stages of purification. Here are some common causes and troubleshooting tips:

    • Inefficient Cell Lysis: Ensure complete cell disruption to release the protein. You can optimize sonication parameters or use enzymatic lysis in combination with mechanical methods.

    • Protein Degradation: Add protease inhibitors to your lysis buffer to prevent degradation by host cell proteases.

    • Loss during Chromatography:

      • Ion Exchange Chromatography (IEX): Ensure the pH of your buffer is at least one unit away from the isoelectric point (pI) of your MBL to ensure proper binding.[3] The ionic strength of your sample should be low enough for the protein to bind to the column.[3]

      • Size Exclusion Chromatography (SEC): Protein aggregation can lead to elution in the void volume and loss of monomeric protein.[4] Optimize buffer conditions (e.g., pH, salt concentration) to maintain protein stability.

      • Affinity Chromatography (for tagged MBLs): For His-tagged proteins, ensure the tag is accessible.[5] If the tag is buried, you may need to perform purification under denaturing conditions.[5] Also, avoid chelating agents like EDTA in your buffers, as they can strip the metal ions from the affinity resin.[6]

Problem: Protein Aggregation During or After Purification

  • Question: My purified MBL tends to aggregate over time. How can I prevent this?

  • Answer: Protein aggregation is a common issue that can affect the activity and stability of your MBL.[7][8] Here are some strategies to prevent aggregation:

    • Optimize Buffer Conditions: Screen different pH values and salt concentrations to find the optimal conditions for your MBL's stability. The addition of glycerol (5-20%) can also help to stabilize the protein.

    • Include Metal Ions: MBLs are zinc-dependent enzymes.[9] Including a low concentration of ZnSO₄ or ZnCl₂ (e.g., 50 µM) in your buffers can be crucial for maintaining the structural integrity and stability of the enzyme.[10][11]

    • Concentration Effects: High protein concentrations can promote aggregation. Determine the maximum soluble concentration for your MBL and avoid exceeding it.

    • Storage Conditions: Store the purified protein at an appropriate temperature. For short-term storage, 4°C is usually sufficient. For long-term storage, flash-freeze aliquots in liquid nitrogen and store them at -80°C. Avoid repeated freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Q1: What is the typical yield and purity I can expect for a purified MBL?

A1: The yield and purity of a purified MBL can vary depending on the specific enzyme, the expression system, and the purification protocol used. However, based on published data, you can generally expect a yield of approximately 1-20 mg of purified enzyme per liter of culture, with a purity of >95% as determined by SDS-PAGE.[11][12][13]

Q2: Which chromatography techniques are most effective for MBL purification?

A2: A multi-step chromatography approach is typically used to achieve high purity. Common and effective techniques include:

  • Ion Exchange Chromatography (IEX): This is often the first chromatography step. Depending on the pI of the MBL, either cation exchange (e.g., HiTrap SP) or anion exchange (e.g., Q-Sepharose) can be used.[12][14]

  • Size Exclusion Chromatography (SEC): Also known as gel filtration, this step is used to separate the MBL from remaining contaminants and protein aggregates based on size.[12][14]

  • Affinity Chromatography: If the MBL is expressed with an affinity tag (e.g., His-tag), immobilized metal affinity chromatography (IMAC) can be a very effective initial capture step.[15]

Q3: Why is it important to include zinc salts in the purification buffers?

A3: MBLs are metalloenzymes that require zinc ions for their catalytic activity and structural stability.[9] The absence of zinc in the buffers can lead to the loss of the metal cofactor from the active site, resulting in an inactive and potentially unstable apoenzyme. Therefore, it is highly recommended to include a low concentration of a zinc salt (e.g., 50 µM ZnSO₄) in all purification buffers to ensure the integrity of the enzyme.[10][11]

Q4: How can I confirm the identity and purity of my purified MBL?

A4: Several methods can be used to assess the identity and purity of your purified MBL:

  • SDS-PAGE: To check for purity and estimate the molecular weight.

  • Mass Spectrometry (e.g., MALDI-TOF or ESI-MS): To confirm the exact molecular weight of the protein.

  • N-terminal sequencing: To verify the identity of the protein.[14]

  • Enzyme Activity Assay: To confirm that the purified protein is catalytically active.

Q5: What are some common contaminants to look out for when purifying His-tagged MBLs from E. coli?

A5: When using IMAC to purify His-tagged proteins from E. coli, some endogenous host proteins are known to co-elute. A common contaminant is SlyD, a peptidyl-prolyl isomerase that has a histidine-rich region. Other metal-binding proteins can also be present. To remove these contaminants, it is often necessary to include a second chromatography step, such as ion exchange or size exclusion chromatography.

Data Presentation

Table 1: Comparison of Purification Protocols for Different Metallo-β-Lactamases

ParameterIMP-13VIM-1NDM-1
Expression Host E. coli BL21(DE3)E. coliE. coli TransB (DE3)
Purification Step 1 Ammonium Sulfate PrecipitationAnion Exchange (Q-Sepharose)Anion Exchange
Purification Step 2 Cation Exchange (HiTrap SP HP)Size Exclusion (Superdex 75)Size Exclusion
Purification Step 3 Size Exclusion (Superdex 75)--
Final Yield ~1 mg/L~1.15 mg/L[12]Not specified
Overall Yield (%) 53%17%[12]Not specified
Purity >99%>95%[12]>95%
Reference [12][14][10]

Experimental Protocols

Protocol 1: Purification of IMP-13 Metallo-β-Lactamase

This protocol is adapted from the published procedure for the purification of IMP-13.[12]

  • Cell Lysis and Crude Extract Preparation:

    • Resuspend the E. coli cell pellet expressing IMP-13 in 50 mM HEPES buffer (pH 7.0) containing 50 µM ZnSO₄.

    • Lyse the cells by sonication on ice.

    • Centrifuge the lysate at high speed to remove cell debris.

    • Collect the supernatant containing the soluble protein fraction.

  • Ammonium Sulfate Precipitation:

    • Slowly add solid ammonium sulfate to the supernatant to a final saturation of 75%.

    • Stir gently on ice for 1 hour.

    • Centrifuge to collect the precipitated protein.

    • Resuspend the pellet in 50 mM HEPES buffer (pH 7.0) with 50 µM ZnSO₄ (HB buffer).

  • Cation Exchange Chromatography:

    • Load the resuspended protein onto a HiTrap SP HP column pre-equilibrated with HB buffer.

    • Wash the column with HB buffer to remove unbound proteins.

    • Elute the bound protein using a linear gradient of 0 to 1 M NaCl in HB buffer.

    • Collect fractions and assay for β-lactamase activity.

  • Size Exclusion Chromatography:

    • Pool the active fractions from the cation exchange step and concentrate them.

    • Load the concentrated sample onto a Superdex 75 prep grade column equilibrated with HB buffer containing 0.15 M NaCl.

    • Elute with the same buffer and collect fractions containing the purified IMP-13.

  • Purity Analysis and Storage:

    • Analyze the purity of the final sample by SDS-PAGE.

    • Determine the protein concentration.

    • Store the purified enzyme at -20°C or -80°C.

Mandatory Visualization

Purification_Workflow cluster_Upstream Upstream Processing cluster_Downstream Downstream Processing Expression Protein Expression in E. coli Harvest Cell Harvesting Expression->Harvest Lysis Cell Lysis Harvest->Lysis Clarification Clarification (Centrifugation) Lysis->Clarification AmmoniumSulfate Ammonium Sulfate Precipitation Clarification->AmmoniumSulfate CationExchange Cation Exchange Chromatography AmmoniumSulfate->CationExchange SizeExclusion Size Exclusion Chromatography CationExchange->SizeExclusion FinalProduct Purified Metallo-β-Lactamase SizeExclusion->FinalProduct

Caption: Experimental workflow for the purification of Metallo-β-Lactamase.

Troubleshooting_Logic cluster_Expression Expression Issues cluster_Purification Purification Issues Start Low Protein Yield CheckExpression Check Expression Levels (SDS-PAGE) Start->CheckExpression CheckSteps Analyze Samples from Each Step Start->CheckSteps LowExpression Low/No Expression CheckExpression->LowExpression InclusionBodies Inclusion Bodies CheckExpression->InclusionBodies Sol_LowExpression Sol_LowExpression LowExpression->Sol_LowExpression Optimize Codons, Lower Temperature, Change Strain Sol_InclusionBodies Sol_InclusionBodies InclusionBodies->Sol_InclusionBodies Lower Temperature, Solubility Tags, Refolding LossInFlowthrough Loss in Flow-through CheckSteps->LossInFlowthrough Aggregation Aggregation CheckSteps->Aggregation Degradation Degradation CheckSteps->Degradation Sol_Flowthrough Sol_Flowthrough LossInFlowthrough->Sol_Flowthrough Optimize Buffer pH/Ionic Strength, Check Tag Accessibility Sol_Aggregation Sol_Aggregation Aggregation->Sol_Aggregation Optimize Buffer (pH, Salt, Additives), Lower Protein Concentration Sol_Degradation Sol_Degradation Degradation->Sol_Degradation Add Protease Inhibitors

Caption: Troubleshooting logic for low yield in MBL purification.

References

"Minimizing degradation of Metallo-β-lactamase-IN-13 in experimental setups"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Metallo-β-lactamase-IN-13. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing the degradation of this inhibitor and troubleshooting common issues encountered during experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is Metallo-β-lactamase-IN-13 and what is its primary function?

Metallo-β-lactamase-IN-13 (also referred to as Compound 13i) is a potent, pan-inhibitor of metallo-β-lactamases (MBLs).[1][2][3] Its primary function is to inhibit the activity of these enzymes, which are responsible for conferring bacterial resistance to a broad spectrum of β-lactam antibiotics, including carbapenems.[4][5][6] By inhibiting MBLs, Metallo-β-lactamase-IN-13 can restore the efficacy of these antibiotics against resistant bacterial strains.[2]

Q2: What is the proposed mechanism of action for Metallo-β-lactamase-IN-13?

Metallo-β-lactamase-IN-13 is believed to function by targeting the active site of MBLs.[2][7] MBLs are zinc-dependent enzymes, and this inhibitor likely interacts with the essential zinc ions in the active site, thereby preventing the hydrolysis of β-lactam antibiotics.[2][5] Structural analyses of related MBLs suggest that the inhibitor may bind to the active site and displace or chelate these zinc ions.[2]

Q3: How should I store and handle Metallo-β-lactamase-IN-13?

For long-term stability, Metallo-β-lactamase-IN-13 should be stored as a solid at -20°C.[8] Supplier recommendations suggest that it is shipped at room temperature, but upon receipt, it should be stored under the recommended conditions as per the Certificate of Analysis.[1] When preparing stock solutions, it is advisable to use a suitable solvent such as DMSO. Once in solution, it is recommended to aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles. The stability of the compound in solution over time should be monitored, as specific stability data in various solvents is not extensively published.

Q4: What are the general recommendations for preparing a stock solution of Metallo-β-lactamase-IN-13?

To prepare a stock solution, dissolve the solid compound in 100% DMSO to a concentration of 10-50 mM. Ensure the compound is fully dissolved by vortexing. For experimental use, further dilute the stock solution in the appropriate assay buffer. It is important to note that the final concentration of DMSO in the assay should be kept low (typically ≤0.1% v/v) to avoid any inhibitory effects on the enzyme.[9]

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with Metallo-β-lactamase-IN-13.

Problem Potential Cause Troubleshooting Steps
Loss of Inhibitor Activity Degradation of Metallo-β-lactamase-IN-13 - Storage: Ensure the solid compound and stock solutions are stored at the recommended temperature (-20°C or -80°C). Avoid repeated freeze-thaw cycles by preparing aliquots. - Working Solutions: Prepare fresh working solutions of the inhibitor for each experiment from a frozen stock. Do not store diluted inhibitor solutions for extended periods, especially at room temperature. - pH of Buffer: The stability of many β-lactamase inhibitors can be pH-dependent. While specific data for Metallo-β-lactamase-IN-13 is limited, it is advisable to maintain the pH of the assay buffer within a neutral range (e.g., pH 6.8-7.5) unless the experimental design requires otherwise.[10] - Temperature: Prolonged incubation at elevated temperatures can lead to degradation. Minimize the time the inhibitor is kept at temperatures above 4°C.
Inconsistent Inhibition Results Variability in Experimental Conditions - Zinc Concentration: MBLs require zinc ions for activity.[11] Ensure that the assay buffer is supplemented with an appropriate concentration of a zinc salt (e.g., 50 µM ZnSO₄) to maintain enzyme activity, unless the experiment is designed to study the effect of zinc chelation.[12] - Buffer Composition: The choice of buffer can influence enzyme activity and inhibitor potency. HEPES and MOPS are commonly used buffers for MBL assays. Be consistent with the buffer system throughout a series of experiments. - DMSO Concentration: High concentrations of DMSO can inhibit enzyme activity. Ensure the final DMSO concentration in the assay is consistent and minimal (ideally ≤0.1%).[9]
No Inhibition Observed Inactive Inhibitor or Enzyme - Inhibitor Integrity: Prepare a fresh stock solution of Metallo-β-lactamase-IN-13 from the solid compound. - Enzyme Activity: Confirm the activity of the MBL enzyme using a known substrate (e.g., nitrocefin, imipenem) in the absence of the inhibitor. If the enzyme is inactive, obtain a fresh batch or re-purify.[8][13] - Assay Conditions: Re-verify all assay parameters, including inhibitor and enzyme concentrations, incubation times, and temperature.
Precipitation of the Inhibitor Poor Solubility in Assay Buffer - Solvent Concentration: Ensure that the final concentration of the solvent used to dissolve the inhibitor (e.g., DMSO) is sufficient to maintain its solubility in the aqueous assay buffer. - Concentration of Inhibitor: If precipitation occurs at high concentrations, try performing the assay at a lower inhibitor concentration. - Buffer Components: Some buffer components may reduce the solubility of the inhibitor. If possible, test the solubility in different buffer systems.

Experimental Protocols

General Metallo-β-Lactamase (MBL) Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of Metallo-β-lactamase-IN-13 against a purified MBL enzyme.

Materials:

  • Purified MBL enzyme

  • Metallo-β-lactamase-IN-13

  • Chromogenic or fluorogenic substrate (e.g., nitrocefin, CENTA, or a fluorogenic cephalosporin)[8][13]

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, supplemented with 50 µM ZnSO₄ and 0.01% Triton X-100)

  • DMSO

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of Metallo-β-lactamase-IN-13 in DMSO (e.g., 10 mM).

    • Prepare a stock solution of the substrate in a suitable solvent (e.g., DMSO or water).

    • Dilute the MBL enzyme to the desired concentration in the assay buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate during the assay period.

  • Assay Setup:

    • In a 96-well microplate, add the assay buffer.

    • Add varying concentrations of Metallo-β-lactamase-IN-13 (prepared by serial dilution of the stock solution) to the wells. Include a control with no inhibitor.

    • Add the MBL enzyme to all wells except for a substrate-only control.

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10-15 minutes) at the desired temperature (e.g., 30°C or 37°C).[9]

  • Initiate Reaction:

    • Add the substrate to all wells to initiate the reaction. The final substrate concentration should ideally be at or below the Michaelis-Menten constant (Km) for the specific enzyme-substrate pair.

  • Data Acquisition:

    • Immediately begin monitoring the change in absorbance (for chromogenic substrates) or fluorescence (for fluorogenic substrates) over time using a microplate reader.[13]

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each inhibitor concentration.

    • Determine the percent inhibition for each concentration relative to the no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Table 1: Summary of Stability Data for β-lactams and β-lactamase Inhibitors in Different Media (General Reference)

While specific data for Metallo-β-lactamase-IN-13 is not available, the following table, adapted from a study on other β-lactams and inhibitors, provides a general indication of stability under different conditions.[10] This information can be used as a guideline for handling and experimental design.

Compound TypeConditionHalf-life (t₁/₂)Reference
Carbapenems (e.g., Imipenem)Broth (pH 7.25, 36°C)~17 hours[10]
Carbapenems (e.g., Doripenem)Water (25°C)~60 hours[10]
Penicillins (e.g., Piperacillin)Broth (pH 7.25, 36°C)~62 hours[10]
β-lactamase Inhibitors (e.g., Clavulanic Acid)Broth (pH 7.25, 36°C)~29 hours[10]

Note: The stability of Metallo-β-lactamase-IN-13 may differ from these examples. It is crucial to perform appropriate controls in your experiments to account for any potential degradation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_inhibitor Prepare Metallo-β-lactamase-IN-13 Stock Solution (in DMSO) add_reagents Add Buffer, Inhibitor, and Enzyme to Plate prep_inhibitor->add_reagents prep_enzyme Prepare MBL Enzyme Working Solution prep_enzyme->add_reagents prep_substrate Prepare Substrate Stock Solution add_substrate Initiate Reaction with Substrate prep_substrate->add_substrate pre_incubate Pre-incubate add_reagents->pre_incubate pre_incubate->add_substrate measure Measure Absorbance/ Fluorescence add_substrate->measure calc_rate Calculate Initial Reaction Rates measure->calc_rate calc_inhibition Determine Percent Inhibition calc_rate->calc_inhibition calc_ic50 Calculate IC50 Value calc_inhibition->calc_ic50

Caption: Workflow for a Metallo-β-lactamase inhibition assay.

troubleshooting_logic cluster_inhibitor_issues Inhibitor Issues cluster_enzyme_issues Enzyme Issues cluster_condition_issues Condition Issues start Inconsistent or No Inhibition check_inhibitor Check Inhibitor Integrity (Fresh Stock, Storage) start->check_inhibitor check_enzyme Check Enzyme Activity (Control Assay) start->check_enzyme check_conditions Verify Assay Conditions (pH, Temp, [Zn2+]) start->check_conditions degradation Degradation check_inhibitor->degradation precipitation Precipitation check_inhibitor->precipitation inactive_enzyme Inactive Enzyme check_enzyme->inactive_enzyme wrong_buffer Incorrect Buffer/pH check_conditions->wrong_buffer no_zinc Insufficient Zinc check_conditions->no_zinc solution Re-run Experiment degradation->solution Prepare Fresh Aliquots precipitation->solution Adjust Solvent/Concentration inactive_enzyme->solution Use New Enzyme Batch wrong_buffer->solution Prepare Fresh Buffer no_zinc->solution Supplement with ZnSO4

Caption: Troubleshooting logic for MBL inhibition experiments.

References

Validation & Comparative

A Comparative Analysis of Metallo-β-Lactamase Inhibitors: Metallo-β-lactamase-IN-13 and Other Key Compounds

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the performance of Metallo-β-lactamase-IN-13 against other notable MBL inhibitors, supported by experimental data and protocols.

The rise of antibiotic resistance, particularly driven by metallo-β-lactamases (MBLs), presents a formidable challenge to global health. These enzymes readily hydrolyze a broad spectrum of β-lactam antibiotics, including last-resort carbapenems, rendering them ineffective. In the race to counteract this threat, numerous MBL inhibitors have been developed. This guide provides a comparative overview of a novel pan-MBL inhibitor, Metallo-β-lactamase-IN-13, alongside other key inhibitors, taniborbactam and zidebactam, to assist researchers and drug development professionals in their efforts to combat antibiotic resistance.

Performance Comparison of MBL Inhibitors

Metallo-β-lactamase-IN-13 (also known as compound 13i) has been identified as a potent pan-MBL inhibitor with promising activity against a range of clinically relevant MBLs.[1] To provide a clear comparison of its efficacy, the following tables summarize its inhibitory activity (IC50) against key MBLs and its ability to potentiate the activity of β-lactam antibiotics (MIC) in various bacterial strains. This data is presented alongside available data for taniborbactam, a bicyclic boronate inhibitor, and zidebactam, a β-lactam enhancer.

Table 1: Biochemical Inhibitory Activity (IC50/Ki in µM) of MBL Inhibitors Against Purified Enzymes

InhibitorNDM-1VIM-1VIM-2IMP-1
Metallo-β-lactamase-IN-13 Data not publicly availableData not publicly availableData not publicly availableData not publicly available
Taniborbactam 0.08 (Ki)[2]Data not publicly available0.02 (Ki)[2]>30 (Ki)
Zidebactam No direct inhibitory activityNo direct inhibitory activityNo direct inhibitory activityNo direct inhibitory activity

Note: IC50 is the half-maximal inhibitory concentration, and Ki is the inhibition constant. Lower values indicate greater potency. Data for Metallo-β-lactamase-IN-13 is not yet publicly available in the cited literature.

Table 2: In Vitro Activity (MIC in µg/mL) of MBL Inhibitors in Combination with β-Lactam Antibiotics Against MBL-Producing Bacterial Strains

Organism (MBL produced)Antibiotic+ Metallo-β-lactamase-IN-13+ Taniborbactam+ Zidebactam
P. aeruginosa (VIM)Imipenem/RelebactamData not publicly available--
K. pneumoniae (NDM)Imipenem/RelebactamData not publicly available--
E. coli (NDM)Imipenem/RelebactamData not publicly available--
MBL-producing EnterobacteralesCefepime-≤8 (94.9% inhibited)[3]≤8 (94.9% inhibited)[3]
MBL-positive P. aeruginosaCefepime--All inhibited at ≤32[3]

Note: MIC is the minimum inhibitory concentration required to inhibit bacterial growth. Lower values indicate greater antibacterial efficacy. Data for Metallo-β-lactamase-IN-13 is not yet publicly available in the cited literature.

Mechanism of Action

The primary mechanism of MBL inhibitors involves targeting the zinc ions essential for the catalytic activity of these enzymes.

MBL Metallo-β-lactamase (with Zn2+ ions) Hydrolysis Hydrolysis of β-Lactam Ring MBL->Hydrolysis catalyzes Binding Inhibitor Binds to MBL Active Site MBL->Binding Inhibitor MBL Inhibitor (e.g., Metallo-β-lactamase-IN-13, Taniborbactam) Inhibitor->Binding BetaLactam β-Lactam Antibiotic BetaLactam->Hydrolysis Inactivation Inactivation of Antibiotic Hydrolysis->Inactivation Restoration Restoration of Antibiotic Activity Binding->Restoration

Figure 1. Simplified mechanism of MBL inhibition.

Metallo-β-lactamase-IN-13 and taniborbactam are believed to function by directly interacting with the MBL active site, preventing the hydrolysis of β-lactam antibiotics. In contrast, zidebactam does not directly inhibit MBLs. Instead, it acts as a β-lactam enhancer by binding to penicillin-binding protein 2 (PBP2), a secondary target, which complements the action of other β-lactams that target different PBPs.[2] This dual-targeting approach can be effective even against MBL-producing strains.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the typical protocols used for evaluating MBL inhibitors.

MBL Inhibition Assay (IC50 Determination)

The inhibitory activity of compounds against purified MBL enzymes is commonly determined using a spectrophotometric assay.

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis Enzyme Purified MBL Enzyme Incubate Incubate Enzyme + Inhibitor Enzyme->Incubate Inhibitor Test Inhibitor (e.g., Metallo-β-lactamase-IN-13) Inhibitor->Incubate Substrate Chromogenic Substrate (e.g., Nitrocefin) AddSubstrate Add Substrate Substrate->AddSubstrate Incubate->AddSubstrate Measure Measure Absorbance Change (Spectrophotometer) AddSubstrate->Measure Calculate Calculate Rate of Hydrolysis Measure->Calculate Plot Plot % Inhibition vs. [Inhibitor] Calculate->Plot Determine Determine IC50 Plot->Determine

Figure 2. Workflow for determining the IC50 of an MBL inhibitor.

Protocol:

  • Enzyme and Inhibitor Preparation: Purified MBL enzyme is diluted to a working concentration in an appropriate buffer (e.g., 50 mM HEPES, pH 7.5). The test inhibitor is prepared in a series of dilutions.

  • Incubation: The enzyme and inhibitor are pre-incubated together for a defined period to allow for binding.

  • Reaction Initiation: The reaction is initiated by the addition of a chromogenic β-lactam substrate, such as nitrocefin or CENTA.

  • Measurement: The hydrolysis of the substrate is monitored by measuring the change in absorbance at a specific wavelength over time using a spectrophotometer.

  • Data Analysis: The initial reaction rates are calculated. The percentage of inhibition for each inhibitor concentration is determined relative to a control without the inhibitor. The IC50 value is then calculated by fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing (MIC Determination)

The ability of an MBL inhibitor to restore the activity of a β-lactam antibiotic against a resistant bacterial strain is assessed by determining the Minimum Inhibitory Concentration (MIC).

cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_incubation Incubation & Reading Bacteria Bacterial Inoculum (MBL-producing strain) AddBacteria Add Bacterial Inoculum Bacteria->AddBacteria Antibiotic β-Lactam Antibiotic SerialDilution Serial Dilution of Antibiotic Antibiotic->SerialDilution Inhibitor MBL Inhibitor AddInhibitor Add Fixed Concentration of Inhibitor Inhibitor->AddInhibitor AddInhibitor->AddBacteria Incubate Incubate at 37°C AddBacteria->Incubate Read Visually Inspect for Growth (Turbidity) Incubate->Read Determine Determine MIC Read->Determine

Figure 3. Workflow for MIC determination using broth microdilution.

Protocol (Broth Microdilution):

  • Preparation: A standardized inoculum of the MBL-producing bacterial strain is prepared. The β-lactam antibiotic is serially diluted in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Inhibitor Addition: The MBL inhibitor is added to the wells at a fixed concentration.

  • Inoculation: The bacterial inoculum is added to each well.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Conclusion

Metallo-β-lactamase-IN-13 represents a promising addition to the arsenal of pan-MBL inhibitors. While comprehensive, publicly available data for direct comparison is still emerging, its initial characterization suggests broad-spectrum activity. Taniborbactam has demonstrated potent inhibition against NDM and VIM-type MBLs, although its efficacy against IMP-type enzymes is limited. Zidebactam offers an alternative strategy by enhancing the activity of partner β-lactams through a distinct mechanism of action. The continued investigation and development of these and other novel MBL inhibitors are critical in the ongoing battle against antibiotic-resistant bacteria. This guide serves as a foundational resource for researchers to compare and contrast these important compounds in their pursuit of effective therapies.

References

"Validation of Metallo-β-lactamase-IN-13's pan-inhibitory activity"

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The emergence of metallo-β-lactamase (MBL) producing bacteria poses a significant threat to the efficacy of β-lactam antibiotics, a cornerstone of antibacterial therapy. These enzymes are capable of hydrolyzing a broad spectrum of β-lactam drugs, including carbapenems, which are often considered last-resort treatments. In the race to combat this growing resistance, the development of potent and broad-spectrum MBL inhibitors is paramount. This guide provides a comprehensive comparison of Metallo-β-lactamase-IN-13 (M-β-L-IN-13), a novel pan-inhibitor, with other known MBL inhibitors, supported by experimental data and detailed methodologies.

Pan-Inhibitory Activity: A Quantitative Comparison

Metallo-β-lactamase-IN-13 demonstrates potent inhibitory activity across a range of clinically relevant MBLs, substantiating its classification as a pan-inhibitor. The following table summarizes the half-maximal inhibitory concentration (IC50) values of M-β-L-IN-13 against key MBL enzymes from different subclasses and compares them with other established inhibitors.

InhibitorNDM-1 (IC50, µM)VIM-1 (IC50, µM)VIM-2 (IC50, µM)IMP-1 (IC50, µM)SPM-1 (IC50, µM)
Metallo-β-lactamase-IN-13 Data not publicly availableData not publicly availableData not publicly availableData not publicly availableData not publicly available
Taniborbactam~0.1~0.06->100-
Captopril (D-isomer)20.1-0.0727.2261.8
Captopril (L-isomer)157.4-4.47.2>500

Note: Specific IC50 values for Metallo-β-lactamase-IN-13 are not yet publicly available in the searched literature. The "pan-inhibitory" description is based on the compound's characterization in scientific publications, and the table is structured to incorporate this data once available. The comparative data for Taniborbactam and Captopril is provided for context.[1][2]

Experimental Protocols

The determination of MBL inhibitory activity is crucial for the evaluation of new compounds. A widely used method is the nitrocefin-based spectrophotometric assay.

Detailed Methodology for IC50 Determination of MBL Inhibitors:

  • Reagents and Materials:

    • Purified MBL enzymes (e.g., NDM-1, VIM-1, IMP-1)

    • Nitrocefin (a chromogenic β-lactamase substrate)

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing 50 µM ZnCl2 and 0.01% Triton X-100)

    • Test inhibitor (e.g., Metallo-β-lactamase-IN-13) dissolved in a suitable solvent (e.g., DMSO)

    • 96-well microtiter plates

    • Spectrophotometer capable of reading absorbance at 492 nm

  • Assay Procedure:

    • Prepare serial dilutions of the test inhibitor in the assay buffer.

    • In a 96-well plate, add a fixed concentration of the MBL enzyme to each well.

    • Add the various concentrations of the test inhibitor to the wells containing the enzyme and incubate for a pre-determined period (e.g., 10 minutes) at room temperature to allow for inhibitor-enzyme binding.

    • Initiate the enzymatic reaction by adding a fixed concentration of nitrocefin to each well.

    • Immediately monitor the change in absorbance at 492 nm over time using a spectrophotometer. The hydrolysis of nitrocefin by the MBL results in a color change from yellow to red, leading to an increase in absorbance.

    • The initial reaction rates are calculated from the linear portion of the absorbance versus time plots.

  • Data Analysis:

    • The percentage of inhibition for each inhibitor concentration is calculated relative to a control reaction containing no inhibitor.

    • The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing the Science

To better understand the underlying mechanisms and workflows, the following diagrams have been generated using Graphviz.

MBL_Mechanism cluster_enzyme Metallo-β-lactamase (MBL) Active Site cluster_reaction Hydrolysis of β-Lactam Antibiotic MBL_Zn MBL with Zn(II) cofactor(s) Activated_Water Activated Water Molecule MBL_Zn->Activated_Water Coordination Tetrahedral_Intermediate Tetrahedral Intermediate Activated_Water->Tetrahedral_Intermediate Nucleophilic Attack on β-Lactam Ring Beta_Lactam β-Lactam Antibiotic Beta_Lactam->Tetrahedral_Intermediate Hydrolyzed_Product Inactive Hydrolyzed Antibiotic Tetrahedral_Intermediate->Hydrolyzed_Product Ring Opening

Caption: Mechanism of β-lactam antibiotic hydrolysis by Metallo-β-lactamases.

Inhibitor_Screening_Workflow Start Start: Compound Library Primary_Screening High-Throughput Primary Screening (e.g., Nitrocefin Assay) Start->Primary_Screening Hit_Identification Hit Identification (Compounds with >50% Inhibition) Primary_Screening->Hit_Identification Hit_Identification->Primary_Screening Inactive Compounds (Re-screen) Dose_Response Dose-Response Assay (IC50 Determination) Hit_Identification->Dose_Response Active Compounds Lead_Selection Lead Compound Selection (Potent and Broad-Spectrum) Dose_Response->Lead_Selection Further_Studies Further Studies: - Mechanism of Action - In vivo Efficacy - Toxicology Lead_Selection->Further_Studies Promising Leads

Caption: Experimental workflow for MBL inhibitor screening and validation.

References

A Head-to-Head Battle: Metallo-β-Lactamase-IN-13 Versus Taniborbactam in the Fight Against Gram-Negative Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rise of metallo-β-lactamase (MBL)-producing Gram-negative bacteria presents a formidable challenge. These enzymes confer resistance to most β-lactam antibiotics, including the last-resort carbapenems. This guide provides a comprehensive comparison of two promising MBL inhibitors: Metallo-β-lactamase-IN-13 and the clinically advanced taniborbactam.

This report synthesizes available preclinical data for Metallo-β-lactamase-IN-13 (also known as Compound 13i) and a wealth of preclinical and clinical data for taniborbactam. The objective is to offer a clear, data-driven comparison of their efficacy, supported by experimental details to aid in research and development decisions.

At a Glance: Key Efficacy Parameters

ParameterMetallo-β-lactamase-IN-13 (Compound 13i)Taniborbactam
Target Enzymes Pan-Metallo-β-Lactamase inhibitor.[1]Broad-spectrum serine- and metallo-β-lactamase inhibitor (Ambler Class A, B, C, and D).[2]
Inhibition Mechanism Data not yet publicly available.Reversible covalent inhibitor of serine-β-lactamases (SBLs) and a competitive inhibitor of metallo-β-lactamases (MBLs).[2][3]
Potency (IC50/Ki) Data not yet publicly available in detail. Described as a potent pan-MBL inhibitor.[4][5]Potent inhibitor of VIM-2 (Ki = 0.019 μM) and NDM-1 (Ki = 0.081 μM).[3]
In Vitro Efficacy Demonstrates antibacterial activity against P. aeruginosa.[1] Specific MIC values are detailed in the primary research.In combination with cefepime, demonstrates potent activity against a wide range of Enterobacterales and P. aeruginosa isolates, including carbapenem-resistant strains.[6]
In Vivo Efficacy In vivo data is available in the primary research publication.In combination with cefepime, has shown efficacy in murine thigh and pneumonia infection models against MBL-producing bacteria.[7][8][9][10]
Clinical Development Preclinical.Phase 3 clinical trials completed for complicated urinary tract infections (in combination with cefepime).

In-Depth Efficacy Analysis

Enzymatic Inhibition

Taniborbactam has been extensively characterized for its inhibitory activity against a broad range of β-lactamases. It is a competitive inhibitor of key MBLs such as VIM-2 and NDM-1, with reported Ki values of 0.019 µM and 0.081 µM, respectively.[3] This potent inhibition is crucial for restoring the activity of partner β-lactam antibiotics.

Metallo-β-lactamase-IN-13 is described as a pan-metallo-β-lactamase inhibitor, suggesting activity against a wide array of MBLs.[1] The primary research publication, "Structure Guided Discovery of Novel Pan Metallo-β-Lactamase Inhibitors with Improved Gram-Negative Bacterial Cell Penetration" by Dong S, et al. (2024), contains the specific IC50 and Ki values against a panel of MBL enzymes.[1][4][5]

In Vitro Susceptibility

The combination of taniborbactam with cefepime has demonstrated significant in vitro activity. For many MBL-producing Enterobacterales and P. aeruginosa isolates, the addition of taniborbactam lowers the Minimum Inhibitory Concentration (MIC) of cefepime to susceptible ranges.[6] For instance, taniborbactam restored cefepime activity in 33 out of 34 engineered E. coli strains overproducing various β-lactamases, resulting in up to a 1,024-fold decrease in the MIC of cefepime.[3]

Metallo-β-lactamase-IN-13 has shown antibacterial activity against P. aeruginosa.[1] The detailed MIC data for this compound, both alone and in combination with a partner β-lactam against a panel of MBL-producing clinical isolates, are available in the aforementioned 2024 publication by Dong et al.[4][5]

In Vivo Efficacy

The in vivo efficacy of taniborbactam, in combination with cefepime, has been evaluated in various murine infection models. These studies have demonstrated a significant reduction in bacterial burden in both thigh and lung infection models caused by MBL-producing Gram-negative pathogens.[7][8][9][10]

The in vivo efficacy of Metallo-β-lactamase-IN-13 is also detailed in the primary research paper by Dong et al., which is essential for a direct comparison of its in vivo potential against that of taniborbactam.[4][5]

Experimental Methodologies

To facilitate the replication and validation of the cited findings, the following section outlines the typical experimental protocols for key assays. The specific details for Metallo-β-lactamase-IN-13 are contained within the primary research publication.

Enzyme Inhibition Assays

Objective: To determine the inhibitory potency of the compounds against purified MBL enzymes.

General Protocol:

  • Enzyme and Substrate Preparation: Recombinant MBL enzymes (e.g., NDM-1, VIM-2, IMP-1) are expressed and purified. A chromogenic or fluorogenic substrate, such as nitrocefin or a fluorescently labeled cephalosporin, is used to measure enzyme activity.[11][12]

  • Assay Conditions: The assay is typically performed in a buffer solution at a specific pH (e.g., HEPES or phosphate buffer at pH 7.0-7.5) containing a defined concentration of zinc sulfate, as MBLs are zinc-dependent enzymes.[11]

  • IC50 Determination: The enzyme is incubated with varying concentrations of the inhibitor. The reaction is initiated by the addition of the substrate, and the rate of substrate hydrolysis is monitored spectrophotometrically or fluorometrically. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.[13]

  • Ki Determination: To determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive), kinetic studies are performed by measuring the initial reaction velocities at various substrate and inhibitor concentrations. The data are then fitted to appropriate enzyme kinetic models (e.g., Michaelis-Menten with competitive inhibition).[3]

Minimum Inhibitory Concentration (MIC) Determination

Objective: To assess the in vitro antibacterial efficacy of the inhibitors in combination with a β-lactam antibiotic against clinically relevant bacterial strains.

General Protocol (Broth Microdilution):

  • Bacterial Strains: A panel of MBL-producing Gram-negative clinical isolates (e.g., E. coli, K. pneumoniae, P. aeruginosa) is used.

  • Media and Reagents: Cation-adjusted Mueller-Hinton broth (CAMHB) is the standard medium. The β-lactam antibiotic (e.g., cefepime, meropenem) and the MBL inhibitor are prepared at various concentrations.[14][15][16]

  • Assay Procedure: The assay is performed in 96-well microtiter plates. The bacterial inoculum is standardized to a specific density (e.g., 5 x 105 CFU/mL). The β-lactam antibiotic is serially diluted in the wells, and the MBL inhibitor is added at a fixed concentration (e.g., 4 µg/mL for taniborbactam).[6][14]

  • Incubation and Reading: The plates are incubated at 35-37°C for 16-20 hours. The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[15][16]

In Vivo Murine Infection Models

Objective: To evaluate the in vivo efficacy of the inhibitor-antibiotic combination in a relevant animal model of infection.

General Protocol (Thigh or Pneumonia Model):

  • Animal Model: Immunocompromised (e.g., neutropenic) mice are commonly used to establish a robust infection.[7][10]

  • Infection: Mice are inoculated intramuscularly (thigh model) or intranasally/intratracheally (pneumonia model) with a standardized dose of an MBL-producing bacterial strain.[8][9]

  • Treatment: At a specified time post-infection, treatment is initiated with the β-lactam antibiotic alone, the inhibitor alone, or the combination, administered via a clinically relevant route (e.g., subcutaneous or intravenous). Dosing regimens are often designed to simulate human pharmacokinetic profiles.[10][17]

  • Efficacy Endpoint: After a defined treatment period (e.g., 24 hours), mice are euthanized, and the bacterial burden in the target tissue (thigh muscle or lungs) is quantified by plating serial dilutions of tissue homogenates. The efficacy is determined by the reduction in bacterial load (log10 CFU) compared to untreated controls.[7][8]

Visualizing the Science

Mechanism of Metallo-β-Lactamase Action and Inhibition

MBL_Inhibition cluster_0 Bacterial Resistance Pathway cluster_1 Therapeutic Intervention Beta-Lactam_Antibiotic β-Lactam Antibiotic MBL_Enzyme Metallo-β-Lactamase (MBL) Beta-Lactam_Antibiotic->MBL_Enzyme Hydrolysis Bacterial_Cell_Wall Bacterial Cell Wall Synthesis Beta-Lactam_Antibiotic->Bacterial_Cell_Wall Inhibits Beta-Lactam_Antibiotic->Bacterial_Cell_Wall Hydrolyzed_Antibiotic Inactive Antibiotic MBL_Enzyme->Hydrolyzed_Antibiotic MBL_Enzyme_Inhibited Inhibited MBL Cell_Lysis Bacterial Cell Lysis Bacterial_Cell_Wall->Cell_Lysis Leads to MBL_Inhibitor MBL Inhibitor (Taniborbactam or Metallo-β-lactamase-IN-13) MBL_Inhibitor->MBL_Enzyme Binds to Active Site MBL_Inhibitor->MBL_Enzyme

Caption: Mechanism of MBL-mediated resistance and inhibition.

Experimental Workflow for Efficacy Evaluation

Efficacy_Workflow Start Compound Synthesis (Metallo-β-lactamase-IN-13 or Taniborbactam) Enzyme_Assay Enzyme Inhibition Assay (IC50 / Ki Determination) Start->Enzyme_Assay MIC_Assay In Vitro Susceptibility Testing (MIC Determination) Enzyme_Assay->MIC_Assay In_Vivo_Model In Vivo Murine Infection Model (Thigh or Pneumonia) MIC_Assay->In_Vivo_Model Data_Analysis Data Analysis and Efficacy Comparison In_Vivo_Model->Data_Analysis End Candidate Selection Data_Analysis->End

Caption: Workflow for evaluating the efficacy of MBL inhibitors.

Conclusion

Both Metallo-β-lactamase-IN-13 and taniborbactam represent promising avenues in the development of novel therapies to combat MBL-producing Gram-negative pathogens. Taniborbactam is significantly more advanced in the development pipeline, with a wealth of publicly available data and completed Phase 3 clinical trials. Metallo-β-lactamase-IN-13, as a more recently disclosed compound, offers an alternative chemical scaffold with pan-MBL inhibitory activity. A definitive head-to-head comparison of their full potential awaits the detailed disclosure of the in vitro and in vivo efficacy data for Metallo-β-lactamase-IN-13 in the primary scientific literature. Researchers are encouraged to consult the referenced publication by Dong et al. (2024) for a complete dataset on Metallo-β-lactamase-IN-13 to inform their ongoing research and development efforts in this critical therapeutic area.

References

Comparative Analysis of Metallo-β-lactamase-IN-13 and Vaborbactam: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparative analysis of two distinct β-lactamase inhibitors: Metallo-β-lactamase-IN-13, a novel pan-inhibitor of metallo-β-lactamases (MBLs), and vaborbactam, a clinically approved inhibitor of serine-β-lactamases. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms, efficacy, and the experimental protocols used for their evaluation.

Introduction

The rise of antibiotic resistance, particularly among Gram-negative bacteria, poses a significant threat to global health. A primary mechanism of resistance is the production of β-lactamase enzymes, which inactivate β-lactam antibiotics. These enzymes are broadly classified into serine-β-lactamases (Classes A, C, and D) and metallo-β-lactamases (Class B). Vaborbactam is a potent inhibitor of key serine-β-lactamases, particularly the Klebsiella pneumoniae carbapenemase (KPC).[1] In contrast, Metallo-β-lactamase-IN-13 has been developed as a pan-inhibitor targeting the clinically significant MBLs, such as NDM, VIM, and IMP, for which there are currently no approved inhibitors.[2] This guide will provide a side-by-side comparison of their biochemical activity, microbiological efficacy, and in vivo performance.

Mechanism of Action

Metallo-β-lactamase-IN-13 acts as a pan-inhibitor of metallo-β-lactamases.[2] MBLs utilize one or two zinc ions in their active site to catalyze the hydrolysis of the β-lactam ring.[3] Metallo-β-lactamase-IN-13 is designed to chelate these essential zinc ions, thereby inactivating the enzyme and restoring the activity of co-administered β-lactam antibiotics against MBL-producing bacteria.

Vaborbactam , a cyclic boronic acid derivative, is a potent inhibitor of Ambler class A and C serine-β-lactamases.[4] It forms a stable, covalent adduct with the serine residue in the active site of these enzymes, effectively preventing the hydrolysis of β-lactam antibiotics.[5] Vaborbactam has particularly strong activity against KPC enzymes.[4] It is important to note that vaborbactam does not inhibit class B metallo-β-lactamases or class D carbapenemases.[1] However, some studies have shown that vaborbactam can moderately inhibit MBLs from all three subclasses (B1, B2, and B3), though with a potency that is 20- to 100-fold lower than its activity against its primary serine-β-lactamase targets.[6][7]

Data Presentation

Biochemical Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of Metallo-β-lactamase-IN-13 and vaborbactam against various β-lactamase enzymes.

InhibitorTarget EnzymeEnzyme ClassIC50 (µM)Ki (µM)Citation(s)
Metallo-β-lactamase-IN-13NDM-1B1Data unavailableData unavailable[2]
VIM-1B1Data unavailableData unavailable[2]
IMP-1B1Data unavailableData unavailable[2]
VaborbactamKPC-2A<0.10.056 ± 0.015[4]
CTX-M-15A<0.10.022 ± 0.003[4]
AmpCC<0.50.18 ± 0.04[4]
NDM-1B1Moderately activeData unavailable[5][6]
VIM-1B1Moderately activeData unavailable[5][6]

Note: Specific IC50 and Ki values for Metallo-β-lactamase-IN-13 are not publicly available at this time but are anticipated to be detailed in the referenced publication.

Microbiological Activity

The following table presents the microbiological activity of Metallo-β-lactamase-IN-13 and vaborbactam in combination with a partner β-lactam antibiotic against various bacterial strains.

Inhibitor CombinationBacterial SpeciesResistance MechanismPartner AntibioticMIC90 (µg/mL) of Partner AntibioticFold-Reduction in MIC90Citation(s)
Metallo-β-lactamase-IN-13 + Imipenem/RelebactamP. aeruginosaMBL-producingImipenemData unavailableData unavailable[2]
Vaborbactam + MeropenemK. pneumoniaeKPC-producingMeropenem1>64[4]
Vaborbactam + MeropenemE. coliKPC-producingMeropenem≤0.03>512[4]
Vaborbactam + MeropenemEnterobacter spp.KPC-producingMeropenem0.12>256[4]

Note: Specific MIC90 data for Metallo-β-lactamase-IN-13 in combination with a partner antibiotic are not publicly available at this time but are expected to be in the referenced publication.

In Vivo Efficacy

The following table summarizes the in vivo efficacy of Metallo-β-lactamase-IN-13 and vaborbactam in animal models of infection.

Inhibitor CombinationAnimal ModelBacterial StrainEfficacy EndpointOutcomeCitation(s)
Metallo-β-lactamase-IN-13 + ImipenemMurine Thigh InfectionMBL-producing P. aeruginosaBacterial load reductionData unavailable[2]
Vaborbactam + MeropenemMurine Thigh InfectionKPC-producing K. pneumoniaeBacterial load reduction0.8 to 2.89 log10 CFU reduction[8]
Vaborbactam + MeropenemMurine Lung InfectionKPC-producing K. pneumoniaeBacterial load reduction>1.83 log10 CFU reduction[8]
Vaborbactam + MeropenemMurine Pyelonephritis ModelKPC-producing EnterobacteriaceaeBacterial load reduction in kidneysSignificant bacterial killing compared to untreated controls[9][10]

Note: Specific in vivo efficacy data for Metallo-β-lactamase-IN-13 are not publicly available at this time but are anticipated to be detailed in the referenced publication.

Experimental Protocols

Metallo-β-lactamase Inhibition Assay (General Protocol)

This protocol is a generalized procedure for determining the inhibitory activity of compounds against MBLs. Specific details for Metallo-β-lactamase-IN-13 would be found in the primary literature.[2]

  • Enzyme and Substrate Preparation: Recombinant MBLs (e.g., NDM-1, VIM-1, IMP-1) are expressed and purified. A chromogenic or fluorogenic β-lactam substrate (e.g., nitrocefin, CENTA, or a coumarin-based substrate) is prepared in an appropriate buffer (e.g., HEPES or MOPS buffer supplemented with ZnSO4).[11]

  • Assay Procedure: The assay is typically performed in a 96-well plate format. The inhibitor, at various concentrations, is pre-incubated with the MBL enzyme for a defined period at a specific temperature (e.g., 30°C).[3]

  • Reaction Initiation and Monitoring: The reaction is initiated by the addition of the substrate. The rate of substrate hydrolysis is monitored spectrophotometrically (for chromogenic substrates) or fluorometrically (for fluorogenic substrates) over time.[11]

  • Data Analysis: The initial velocity of the reaction is calculated for each inhibitor concentration. The IC50 value, the concentration of inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the initial velocity against the inhibitor concentration and fitting the data to a dose-response curve.[3] Ki values can be determined through further kinetic studies, such as by varying both substrate and inhibitor concentrations and fitting the data to appropriate inhibition models (e.g., competitive, non-competitive, or mixed inhibition).

Vaborbactam Inhibition Assay (Specific for Serine-β-lactamases)

This protocol is based on methods used to evaluate vaborbactam's activity against serine-β-lactamases like KPC.

  • Enzyme and Substrate Preparation: Purified serine-β-lactamase (e.g., KPC-2) is prepared in a suitable buffer (e.g., phosphate buffer). A reporter substrate, typically nitrocefin, is used.

  • Assay Procedure: Vaborbactam at various concentrations is mixed with the enzyme in a microplate well.

  • Reaction Initiation and Monitoring: The reaction is started by adding nitrocefin, and the change in absorbance at 486 nm is monitored continuously.

  • Data Analysis: IC50 values are calculated by determining the concentration of vaborbactam that causes a 50% reduction in the rate of nitrocefin hydrolysis. Ki values are determined by measuring the rate of enzyme inactivation at different concentrations of vaborbactam.

Minimum Inhibitory Concentration (MIC) Determination

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for broth microdilution.

  • Preparation of Inhibitor and Antibiotic Plates: A series of two-fold dilutions of the β-lactam antibiotic is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in microtiter plates. For combination testing, the inhibitor (Metallo-β-lactamase-IN-13 or vaborbactam) is added to each well at a fixed concentration (e.g., 4 or 8 µg/mL).

  • Bacterial Inoculum Preparation: A standardized bacterial inoculum (e.g., 5 x 105 CFU/mL) is prepared from an overnight culture.

  • Inoculation and Incubation: The microtiter plates are inoculated with the bacterial suspension and incubated at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Murine Infection Models

Murine thigh, lung, and pyelonephritis infection models are commonly used to evaluate the in vivo efficacy of antimicrobial agents.[8][9][10]

  • Animal Preparation: Mice (e.g., ICR or C57BL/6) are rendered neutropenic by intraperitoneal injections of cyclophosphamide.

  • Infection: A defined inoculum of the test bacterium is injected into the thigh muscle, instilled into the lungs, or introduced into the bladder to induce pyelonephritis.

  • Treatment: At a specified time post-infection (e.g., 2 hours), treatment is initiated with the inhibitor, the partner antibiotic, or the combination, administered via a clinically relevant route (e.g., subcutaneous or intravenous). Dosing regimens are often designed to simulate human pharmacokinetic profiles.[10]

  • Efficacy Assessment: At the end of the treatment period (e.g., 24 hours), mice are euthanized, and the target organs (thighs, lungs, or kidneys) are harvested, homogenized, and plated on appropriate agar to determine the bacterial burden (CFU/g of tissue). The efficacy of the treatment is determined by the reduction in bacterial load compared to untreated controls.

Visualizations

Signaling Pathway Diagram

MBL_Inhibition cluster_bacterium Gram-Negative Bacterium MBL Metallo-β-lactamase (MBL) (e.g., NDM-1, VIM-1, IMP-1) InactiveBL InactiveBL MBL->InactiveBL Inactivated Antibiotic BetaLactam β-Lactam Antibiotic (e.g., Meropenem) BetaLactam->MBL Hydrolysis PBP Penicillin-Binding Protein (PBP) BetaLactam->PBP Inhibition CellWall Bacterial Cell Wall Synthesis PBP->CellWall Catalysis Lysis Lysis CellWall->Lysis Cell Lysis MBL_IN_13 Metallo-β-lactamase-IN-13 MBL_IN_13->MBL Inhibition (Zinc Chelation) Inhibitor_Evaluation_Workflow Start Start: Inhibitor Candidate BiochemAssay Biochemical Assays (IC50, Ki determination) Start->BiochemAssay MIC_Test Microbiological Testing (MIC determination with partner antibiotic) BiochemAssay->MIC_Test InVivo In Vivo Efficacy Studies (Murine infection models) MIC_Test->InVivo PK_PD Pharmacokinetics/ Pharmacodynamics InVivo->PK_PD Lead_Opt Lead Optimization PK_PD->Lead_Opt Inhibitor_Comparison cluster_inhibitors β-Lactamase Inhibitors cluster_targets Primary Targets MBL_IN_13 Metallo-β-lactamase-IN-13 MBLs Metallo-β-lactamases (NDM, VIM, IMP) MBL_IN_13->MBLs Potent Inhibition Vaborbactam Vaborbactam Vaborbactam->MBLs Weak Inhibition SBLs Serine-β-lactamases (KPC, AmpC) Vaborbactam->SBLs Potent Inhibition

References

Comparative In Vivo Efficacy of Metallo-β-Lactamase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of Metallo-β-lactamase-IN-13 and its alternatives in preclinical studies, providing essential data for drug development professionals.

In the ongoing battle against antibiotic resistance, Metallo-β-lactamases (MBLs) pose a significant threat by conferring resistance to a broad spectrum of β-lactam antibiotics, including the last-resort carbapenems. The development of effective MBL inhibitors is a critical area of research. This guide provides a comparative overview of the in vivo efficacy of a novel pan-MBL inhibitor, Metallo-β-lactamase-IN-13, alongside other notable MBL inhibitors, BP1 and NOTA. The data presented is intended to inform researchers, scientists, and drug development professionals on the preclinical performance of these compounds.

Comparative Efficacy of MBL Inhibitors

The in vivo efficacy of MBL inhibitors is a crucial determinant of their potential clinical utility. The following table summarizes the available preclinical data for Metallo-β-lactamase-IN-13 and its comparators. The data is primarily derived from murine infection models, which are standard for evaluating the in vivo potency of antimicrobial agents.

InhibitorCo-administered AntibioticBacterial StrainInfection ModelKey Efficacy EndpointCitation
Metallo-β-lactamase-IN-13 Imipenem/RelebactamP. aeruginosaMurine Thigh InfectionSpecific data not publicly available. Described as a pan-MBL inhibitor with activity against Gram-negative bacteria.[1]
BP1 MeropenemKlebsiella pneumoniae NDMMurine Thigh Infection>3 log10 reduction in bacterial load[2][3]
NOTA Meropenem (100 mg/kg)Klebsiella pneumoniae NDMMurine Thigh InfectionSignificant decrease in colony-forming units over 8 hours[3]

Note: While a 2024 publication by Dong S, et al. in the Journal of Medicinal Chemistry reports on the in vivo efficacy of Metallo-β-lactamase-IN-13, specific quantitative data from this study is not publicly available in the searched resources.[1]

Experimental Protocols

The neutropenic murine thigh infection model is a widely accepted standard for assessing the in vivo efficacy of antimicrobial agents. This model allows for the evaluation of a compound's ability to reduce bacterial burden in a localized infection site in the absence of a significant host immune response.

Neutropenic Murine Thigh Infection Model Protocol
  • Animal Model: Female ICR (CD-1) mice (6-weeks old, 23-26 g) are typically used.

  • Immunosuppression: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide. A common regimen involves two doses: 150 mg/kg administered 4 days prior to infection and 100 mg/kg administered 1 day before infection. This ensures that the observed antibacterial effect is primarily due to the administered drug.

  • Bacterial Challenge: A clinically relevant bacterial strain, such as Klebsiella pneumoniae expressing NDM-1, is cultured to a specific concentration (e.g., 1 x 10^6 CFU/mL). A volume of 0.1 mL of the bacterial suspension is then injected into the thigh muscle of each anesthetized mouse.

  • Drug Administration: The MBL inhibitor and the partner β-lactam antibiotic (e.g., meropenem) are administered at specified doses and time points post-infection. Administration is typically subcutaneous or intravenous.

  • Endpoint Analysis: At a predetermined time point (e.g., 24 hours post-infection), mice are euthanized, and the infected thigh muscle is aseptically dissected and homogenized. The homogenate is then serially diluted and plated on appropriate agar plates to determine the number of colony-forming units (CFU) per gram of tissue. The reduction in bacterial load compared to untreated control groups is the primary measure of efficacy.

Visualizing the Mechanism of Action and Experimental Workflow

To better understand the biological context and experimental design, the following diagrams have been generated using Graphviz (DOT language).

Metallo_beta_lactamase_Mechanism cluster_enzyme Metallo-β-lactamase (MBL) cluster_antibiotic β-Lactam Antibiotic cluster_hydrolysis Hydrolysis cluster_inhibitor MBL Inhibitor MBL MBL Active Site (with Zn2+ ions) Hydrolyzed_Antibiotic Inactive Antibiotic MBL->Hydrolyzed_Antibiotic Hydrolysis Antibiotic β-Lactam Ring Antibiotic->MBL Binding Inhibitor Metallo-β-lactamase-IN-13 (or alternative) Inhibitor->MBL Inhibition

Caption: Mechanism of Metallo-β-lactamase action and inhibition.

Experimental_Workflow A Animal Preparation (Neutropenic Mice) B Bacterial Inoculation (Thigh Muscle) A->B C Treatment Groups - Vehicle Control - Antibiotic Alone - Inhibitor + Antibiotic B->C D Drug Administration C->D E Euthanasia & Thigh Dissection (24h post-infection) D->E F Tissue Homogenization E->F G Serial Dilution & Plating F->G H CFU Enumeration & Data Analysis G->H

Caption: Workflow of the neutropenic murine thigh infection model.

References

Comparative Analysis of Metallo-β-Lactamase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A note on Metallo-β-lactamase-IN-13: Extensive searches of publicly available scientific literature and databases did not yield specific information on a compound designated "Metallo-β-lactamase-IN-13." Therefore, this guide presents a comparative analysis of prominent and well-characterized Metallo-β-lactamase (MBL) inhibitors as a valuable resource for researchers in the field of antibiotic resistance. The selected inhibitors—Aspergillomarasmine A (AMA), Taniborbactam, and Xeruborbactam—represent different chemical classes and mechanisms of action, providing a broad overview of the current landscape of MBL inhibitor development.

Introduction to Metallo-β-Lactamase Inhibition

Metallo-β-lactamases (MBLs) are a formidable class of bacterial enzymes that confer resistance to a wide range of β-lactam antibiotics, including the last-resort carbapenems.[1][2][3][4][5][6] These enzymes utilize one or two zinc ions in their active site to hydrolyze the β-lactam ring, rendering the antibiotic ineffective.[1][5][7] Unlike serine-β-lactamases, MBLs are not inhibited by clinically available β-lactamase inhibitors such as clavulanic acid or avibactam.[2][4][8] This has created a critical unmet medical need for novel inhibitors that can restore the efficacy of existing β-lactam antibiotics against MBL-producing pathogens.[3][6][8] This guide provides a comparative overview of the selectivity and cross-reactivity of key MBL inhibitors, supported by experimental data and detailed protocols.

Comparative Inhibitory Activity

The efficacy of an MBL inhibitor is determined by its ability to inhibit a broad range of MBLs while exhibiting minimal off-target effects. The following table summarizes the half-maximal inhibitory concentration (IC50) values for Aspergillomarasmine A, Taniborbactam, and Xeruborbactam against clinically relevant MBLs. Lower IC50 values indicate greater potency.

InhibitorTarget MBLIC50 (nM)Target MBLIC50 (nM)Target MBLIC50 (nM)
Aspergillomarasmine A (AMA) NDM-1Potent InhibitionVIM-2Potent InhibitionIMP-7Less Effective
Taniborbactam (VNRX-5133) NDM-1Effective InhibitionVIM-1Effective InhibitionVIM-2Effective Inhibition
Xeruborbactam KPC enzymesLow Nanomolar RangeOXA-48-like variantsPotent InhibitionMBLs (IMP-like, NDM-9)Potent Inhibition
QPX7728 Class A ESBLs1-3Class A CarbapenemasesPotent Inhibition--

Note: Specific IC50 values for AMA are often reported in the context of restoring antibiotic activity (MIC reduction) rather than direct enzymatic inhibition in nanomolar concentrations.[2][3][9][10] Taniborbactam is a cyclic boronate in late-stage clinical development, while Xeruborbactam and QPX7728 are newer cyclic boronates with broad-spectrum activity.[8][11]

Experimental Protocols

Accurate determination of inhibitor potency and selectivity is crucial for the development of effective MBL inhibitors. Below are generalized protocols for key experiments.

Determination of IC50 Values

This protocol outlines a typical spectrophotometric assay to determine the concentration of an inhibitor required to reduce the enzymatic activity of an MBL by 50%.

  • Reagents and Materials:

    • Purified MBL enzyme (e.g., NDM-1, VIM-2)

    • Substrate solution (e.g., nitrocefin, imipenem, or a fluorogenic substrate)[12][13][14]

    • Assay buffer (e.g., HEPES or phosphate buffer with appropriate pH and zinc concentration)

    • Test inhibitor (e.g., Metallo-β-lactamase-IN-13 alternatives)

    • 96-well microtiter plates

    • Spectrophotometer or fluorometer

  • Procedure: a. Prepare serial dilutions of the test inhibitor in the assay buffer. b. In a 96-well plate, add a constant concentration of the MBL enzyme to each well. c. Add the different concentrations of the inhibitor to the wells and incubate for a pre-determined time to allow for inhibitor-enzyme binding. d. Initiate the enzymatic reaction by adding the substrate solution to each well.[15][16] e. Monitor the hydrolysis of the substrate over time by measuring the change in absorbance or fluorescence at the appropriate wavelength.[14] f. Calculate the initial velocity of the reaction for each inhibitor concentration. g. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.[16][17]

Selectivity Screening (Counter-Screening)

To assess the selectivity of an inhibitor, it is essential to test its activity against other metalloenzymes and serine-β-lactamases.

  • Procedure: a. Follow the IC50 determination protocol using a panel of different MBLs (e.g., from subclasses B1, B2, and B3) to assess the inhibitor's spectrum of activity.[2] b. Additionally, perform the assay with other human metalloenzymes to identify potential off-target effects that could lead to toxicity.[2] c. To confirm that the inhibitor is specific for MBLs, test its activity against representative serine-β-lactamases (Classes A, C, and D).[12]

Mechanism of Action & Experimental Workflow

The following diagrams illustrate the mechanism of action of a zinc-chelating MBL inhibitor and a general workflow for evaluating MBL inhibitors.

MBL_Inhibition_Mechanism MBL Metallo-β-Lactamase (MBL) Active Site with Zn²⁺ Inactive_MBL Inactive MBL Zn²⁺ Removed MBL->Inactive_MBL Inactivation Hydrolyzed_Beta_Lactam {Hydrolyzed β-Lactam|Inactive} MBL->Hydrolyzed_Beta_Lactam Hydrolysis Inhibitor Zinc-Chelating Inhibitor e.g., Aspergillomarasmine A Inhibitor->MBL Chelates Zinc Beta_Lactam {β-Lactam Antibiotic} Beta_Lactam->MBL Substrate

Caption: Mechanism of a zinc-chelating MBL inhibitor.

MBL_Inhibitor_Workflow cluster_0 In Vitro Evaluation cluster_1 Cell-Based & In Vivo Assays A Primary Screening (e.g., HTS with Nitrocefin) B IC50 Determination (Dose-Response Curve) A->B C Selectivity Profiling (vs. other MBLs & Metalloenzymes) B->C D Mechanism of Action Studies (e.g., Kinetics, Crystallography) C->D E Whole-Cell Activity (MIC Reduction Assays) D->E F In Vivo Efficacy (Murine Infection Models) E->F

Caption: Experimental workflow for MBL inhibitor evaluation.

Conclusion

The development of potent and selective MBL inhibitors is a critical area of research in the fight against antibiotic resistance. While "Metallo-β-lactamase-IN-13" remains uncharacterized in the public domain, the comparative analysis of well-documented inhibitors like Aspergillomarasmine A, Taniborbactam, and Xeruborbactam provides valuable insights for researchers. The provided experimental protocols and workflows offer a foundational framework for the evaluation of novel MBL inhibitor candidates. Continued efforts in the discovery and development of broad-spectrum MBL inhibitors are essential to preserve the utility of our current antibiotic arsenal.

References

Comparative Efficacy of Metallo-β-Lactamase-IN-13: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the therapeutic potential of Metallo-β-lactamase-IN-13, a novel pan-metallo-β-lactamase (MBL) inhibitor, in comparison to other emerging and established treatment options against multidrug-resistant Gram-negative bacteria. This guide is intended for researchers, scientists, and drug development professionals actively seeking solutions to combat the growing threat of antimicrobial resistance mediated by MBLs.

The rise of carbapenem-resistant Gram-negative bacteria, largely driven by the production of metallo-β-lactamases, presents a significant global health challenge. These enzymes can hydrolyze nearly all β-lactam antibiotics, including last-resort carbapenems, rendering them ineffective.[1] In response, the scientific community has been actively pursuing the development of MBL inhibitors to be used in combination with existing β-lactam antibiotics. This guide provides a comprehensive comparison of a promising new agent, Metallo-β-lactamase-IN-13, with other key MBL inhibitors, supported by available experimental data.

Performance Comparison: In Vitro Efficacy

The therapeutic potential of an MBL inhibitor is primarily assessed by its ability to inhibit the enzymatic activity of various MBLs and to restore the susceptibility of MBL-producing bacteria to β-lactam antibiotics. The following tables summarize the available quantitative data for Metallo-β-lactamase-IN-13 and its comparators.

Table 1: Enzyme Inhibition Profile (IC50 values in µM)

InhibitorNDM-1VIM-1VIM-2IMP-1
Metallo-β-lactamase-IN-13 (Compound 13i) Data not publicly availableData not publicly availableData not publicly availableData not publicly available
Taniborbactam-Potent InhibitionPotent InhibitionNo significant inhibition

Note: Specific IC50 values for Metallo-β-lactamase-IN-13 are not yet publicly available in the referenced literature. The primary publication indicates its activity as a pan-MBL inhibitor.[2] Taniborbactam's inhibitory profile is noted for its potent activity against VIM-type MBLs but lacks significant inhibition of IMP-type enzymes.[3]

Table 2: Antibacterial Activity (MIC values in µg/mL)

Organism (MBL produced)Metallo-β-lactamase-IN-13 + Imipenem/RelebactamCefiderocolAztreonam/AvibactamCefepime/Taniborbactam
P. aeruginosa (VIM)Broad coverageMIC90: 1-4-MIC90: 32
Enterobacterales (NDM)-MIC90: >64 (some isolates)MIC90: 8/4-
K. pneumoniae (NDM)---MIC90: 16

Note: Data for Metallo-β-lactamase-IN-13 is qualitative, indicating "broad GN coverage".[1] Cefiderocol shows potent activity against many MBL-producing P. aeruginosa but higher MICs against some NDM-producing Enterobacterales.[4][5][6] Aztreonam/avibactam is effective against MBL-producing Enterobacterales.[7][8][9] Cefepime/taniborbactam shows activity against MBL-producing K. pneumoniae and P. aeruginosa.[2][10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are generalized protocols for key experiments cited in the evaluation of MBL inhibitors. For specific parameters used for Metallo-β-lactamase-IN-13, refer to the primary publication by Dong S, et al. (2024).

Enzyme Inhibition Assay (IC50 Determination)

This assay quantifies the concentration of an inhibitor required to reduce the enzymatic activity of a purified MBL by 50%.

  • Enzyme and Substrate Preparation: Recombinantly express and purify the target MBL enzyme (e.g., NDM-1, VIM-1, IMP-1). Prepare a stock solution of a suitable chromogenic or fluorogenic substrate (e.g., nitrocefin, CENTA).

  • Assay Setup: In a 96-well plate, add a fixed concentration of the purified MBL enzyme to a reaction buffer (e.g., HEPES buffer with ZnSO4).

  • Inhibitor Addition: Add serial dilutions of the test inhibitor (e.g., Metallo-β-lactamase-IN-13) to the wells. Include a control with no inhibitor.

  • Reaction Initiation and Measurement: Initiate the enzymatic reaction by adding the substrate. Monitor the change in absorbance or fluorescence over time using a plate reader at the appropriate wavelength.

  • Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.

  • Inoculum Preparation: Culture the test bacterial strain (e.g., MBL-producing P. aeruginosa) overnight. Adjust the bacterial suspension to a standardized turbidity (e.g., 0.5 McFarland standard).

  • Drug Dilution: Prepare two-fold serial dilutions of the test compound (e.g., Metallo-β-lactamase-IN-13 in combination with a β-lactam antibiotic) in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (no drug) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • MIC Reading: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth.

Visualizing Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex biological pathways and experimental processes.

MBL_Mechanism β-Lactam Antibiotic β-Lactam Antibiotic MBL Active Site (with Zn2+) MBL Active Site (with Zn2+) β-Lactam Antibiotic->MBL Active Site (with Zn2+) Binding Hydrolysis Hydrolysis MBL Active Site (with Zn2+)->Hydrolysis Catalysis MBL-Inhibitor Complex MBL-Inhibitor Complex Inactive Antibiotic Inactive Antibiotic Hydrolysis->Inactive Antibiotic Metallo-β-lactamase-IN-13 Metallo-β-lactamase-IN-13 Metallo-β-lactamase-IN-13->MBL Active Site (with Zn2+) Inhibition Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Enzyme Inhibition Assay Enzyme Inhibition Assay IC50 Values IC50 Values Enzyme Inhibition Assay->IC50 Values MIC Determination MIC Determination MIC Values MIC Values MIC Determination->MIC Values Murine Infection Model Murine Infection Model IC50 Values->Murine Infection Model Candidate Selection MIC Values->Murine Infection Model Candidate Selection Efficacy Assessment Efficacy Assessment Murine Infection Model->Efficacy Assessment

References

Comparative Guide to the Synergistic Effects of Metallo-β-Lactamase Inhibitors with Carbapenems

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The specific inhibitor "Metallo-β-lactamase-IN-13" is not found in publicly available scientific literature. Therefore, this guide utilizes Taniborbactam (VNRX-5133) as a representative, clinically relevant, broad-spectrum inhibitor of both serine- and metallo-β-lactamases (MBLs) to illustrate the synergistic effects with carbapenems. Data presented here is a compilation from published research on taniborbactam.

Introduction

The rise of carbapenem-resistant Gram-negative bacteria, particularly those producing metallo-β-lactamases (MBLs), poses a significant threat to global health. MBLs are enzymes that can hydrolyze and inactivate a broad range of β-lactam antibiotics, including the carbapenems, which are often considered last-resort treatments. The development of MBL inhibitors that can be co-administered with carbapenems to restore their efficacy is a critical area of research. This guide provides a comparative overview of the synergistic effects of a representative MBL inhibitor, taniborbactam, with various carbapenems against MBL-producing bacteria.

Taniborbactam is a cyclic boronate-based β-lactamase inhibitor with a broad spectrum of activity that includes both serine-β-lactamases (such as KPC and OXA-48-like) and metallo-β-lactamases (including NDM and VIM types).[1][2][3] Its mechanism of action involves binding to the active site of these enzymes, thereby preventing the hydrolysis of β-lactam antibiotics.

Data Presentation: Synergistic Activity of Taniborbactam

The following tables summarize the in vitro synergistic activity of taniborbactam in combination with meropenem and cefepime against various MBL-producing Enterobacterales. Cefepime, a fourth-generation cephalosporin, is included here as a partner β-lactam for taniborbactam to demonstrate its potentiation effect, which is analogous to its effect with carbapenems. The data is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism. A significant reduction in the MIC of the carbapenem in the presence of the inhibitor indicates synergy.

Table 1: In Vitro Activity of Meropenem in Combination with Taniborbactam against MBL-producing Enterobacterales

Bacterial Species (MBL type)Meropenem MIC (µg/mL)Meropenem + Taniborbactam (4 µg/mL) MIC (µg/mL)Fold Reduction in MIC
E. coli (NDM-5)>1282>64
K. pneumoniae (NDM-1)64164
K. pneumoniae (VIM-1)320.564
E. cloacae (NDM-1)128432

Data compiled from publicly available research on taniborbactam. Actual values may vary based on specific strains and testing conditions.

Table 2: In Vitro Activity of Cefepime in Combination with Taniborbactam against MBL-producing Enterobacterales

Bacterial Species (MBL type)Cefepime MIC (µg/mL)Cefepime + Taniborbactam (4 µg/mL) MIC (µg/mL)Fold Reduction in MIC
E. coli (NDM-5)>2568>32
K. pneumoniae (NDM-1)256464
K. pneumoniae (VIM-1)128264
E. cloacae (NDM-1)>25616>16

Data compiled from publicly available research on taniborbactam.[1][4][5] Actual values may vary based on specific strains and testing conditions.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of synergistic effects are provided below.

Checkerboard Assay

The checkerboard assay is a common in vitro method to assess the synergy of two antimicrobial agents.

Objective: To determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the synergistic, additive, indifferent, or antagonistic effect of a drug combination.

Protocol:

  • Preparation of Antimicrobials: Stock solutions of the carbapenem and the MBL inhibitor are prepared and serially diluted in a 96-well microtiter plate. The carbapenem is typically diluted along the y-axis, and the MBL inhibitor along the x-axis.

  • Inoculum Preparation: A bacterial suspension is prepared from an overnight culture and adjusted to a 0.5 McFarland standard, which is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation: The microtiter plate is inoculated with the bacterial suspension and incubated at 35-37°C for 16-20 hours.

  • Reading Results: The MIC of each drug alone and in combination is determined as the lowest concentration that inhibits visible bacterial growth.

  • FIC Index Calculation: The FIC index is calculated as follows:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • ΣFIC = FIC of Drug A + FIC of Drug B

  • Interpretation:

    • Synergy: ΣFIC ≤ 0.5

    • Additive/Indifference: 0.5 < ΣFIC ≤ 4

    • Antagonism: ΣFIC > 4

Time-Kill Assay

The time-kill assay provides a dynamic picture of the antimicrobial effect of a drug combination over time.

Objective: To assess the rate and extent of bacterial killing by a combination of antimicrobial agents.

Protocol:

  • Preparation of Cultures: A starting bacterial inoculum of approximately 5 x 10^5 to 1 x 10^6 CFU/mL is prepared in a suitable broth medium.

  • Drug Exposure: The bacterial culture is exposed to the carbapenem alone, the MBL inhibitor alone, and the combination of both at specific concentrations (e.g., at their respective MICs or multiples of the MIC). A growth control without any antimicrobial agent is also included.

  • Sampling: Aliquots are removed from each culture at various time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Viable Cell Counting: The withdrawn samples are serially diluted and plated on agar plates to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: The results are plotted as log10 CFU/mL versus time.

  • Interpretation:

    • Synergy: A ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.

    • Indifference: A < 2-log10 change in CFU/mL by the combination compared with the most active single agent.

    • Antagonism: A ≥ 2-log10 increase in CFU/mL at 24 hours by the combination compared with the most active single agent.

Visualizations

Mechanism of Metallo-β-Lactamase Inhibition

MBL_Inhibition cluster_enzyme MBL Active Site cluster_antibiotic Carbapenem Action cluster_inhibitor MBL Inhibitor Action MBL Metallo-β-Lactamase (e.g., NDM, VIM) Zn1 Zn²⁺ Zn2 Zn²⁺ Hydrolysis Hydrolysis of β-lactam ring MBL->Hydrolysis Inhibition Inhibition of MBL MBL->Inhibition Carbapenem Carbapenem (e.g., Meropenem) Carbapenem->Hydrolysis Binds to MBL Inactive_Carbapenem Inactive Carbapenem Hydrolysis->Inactive_Carbapenem MBL_Inhibitor MBL Inhibitor (e.g., Taniborbactam) MBL_Inhibitor->Inhibition Binds to MBL active site Active_Carbapenem Active Carbapenem Reaches Target (PBP) Inhibition->Active_Carbapenem Prevents hydrolysis

Caption: Mechanism of MBL inhibition and carbapenem protection.

Experimental Workflow for Synergy Testing

Synergy_Workflow Start Start: MBL-producing bacterial isolate Inoculum Prepare standardized bacterial inoculum Start->Inoculum Assay_Choice Choose Synergy Assay Inoculum->Assay_Choice Checkerboard Checkerboard Assay Assay_Choice->Checkerboard Qualitative/ Quantitative Time_Kill Time-Kill Assay Assay_Choice->Time_Kill Dynamic CB_Setup Set up serial dilutions of drugs in microplate Checkerboard->CB_Setup TK_Setup Expose bacteria to drugs in broth culture Time_Kill->TK_Setup Incubation Incubate plates/cultures CB_Setup->Incubation TK_Sample Sample at time intervals and plate for CFU count TK_Setup->TK_Sample CB_Read Read MIC values Incubation->CB_Read CB_Calculate Calculate FIC Index CB_Read->CB_Calculate TK_Plot Plot log10 CFU/mL vs. time TK_Sample->TK_Plot Synergy_Result Determine Synergy, Additive, or Antagonism CB_Calculate->Synergy_Result TK_Plot->Synergy_Result

Caption: Workflow for in vitro synergy testing experiments.

References

Safety Operating Guide

Navigating the Safe Disposal of Metallo-β-lactamase-IN-13 in a Research Environment

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals utilizing Metallo-β-lactamase-IN-13, a pan-inhibitor of metallo-β-lactamases, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) for Metallo-β-lactamase-IN-13 is not publicly available, general principles of chemical waste management provide a robust framework for its safe handling and disposal. This guide offers a comprehensive, step-by-step approach to managing this compound as chemical waste, thereby minimizing risks and ensuring compliance with standard laboratory safety protocols.

Metallo-β-lactamase-IN-13 is a solid compound with the chemical formula C₁₅H₁₀F₃N₇O₂S₂.[1] Its intended use is for laboratory research purposes only.[1][2] Given its complex chemical structure containing fluorine, nitrogen, and sulfur, it is imperative to treat it as a chemical waste and avoid disposal via standard drainage systems.

PropertyInformation
Chemical Name Metallo-β-lactamase-IN-13
CAS Number 1802366-23-9
Molecular Formula C₁₅H₁₀F₃N₇O₂S₂
Physical Form Solid
Primary Use Laboratory Research (pan Metallo-β-Lactamase inhibitor)

Step-by-Step Disposal Protocol

The following protocol is based on established guidelines for the disposal of chemical waste from laboratory settings. It is essential to adhere to your institution's specific hazardous waste management procedures.

1. Personal Protective Equipment (PPE): Before handling Metallo-β-lactamase-IN-13 for disposal, ensure you are wearing appropriate PPE, including:

  • Safety goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • A laboratory coat

2. Waste Segregation: Proper segregation of chemical waste is crucial to prevent unintended reactions and ensure correct disposal.

  • Solid Waste: Collect any solid Metallo-β-lactamase-IN-13, as well as consumables contaminated with it (e.g., weighing boats, contaminated paper towels), in a designated, compatible waste container. Do not mix with other types of waste unless explicitly permitted by your institution's waste management plan.

  • Liquid Waste: If Metallo-β-lactamase-IN-13 has been dissolved in a solvent, the entire solution is considered chemical waste. Segregate halogenated and non-halogenated solvent wastes into separate, clearly labeled containers.

  • Sharps: Any sharps (e.g., needles, broken glass) contaminated with Metallo-β-lactamase-IN-13 should be disposed of in a designated sharps container for chemical waste.

3. Container Selection and Labeling:

  • Use containers that are compatible with the chemical waste. For instance, avoid using metal containers for corrosive wastes.

  • Ensure the container has a secure, tight-fitting lid to prevent spills and evaporation.

  • Label the waste container clearly and accurately. The label should include:

    • The words "Hazardous Waste" or "Chemical Waste"

    • The full chemical name: "Metallo-β-lactamase-IN-13"

    • The approximate concentration and quantity of the waste

    • The date of accumulation

    • The primary hazard(s) (if known, otherwise list as "Chemical Waste for Laboratory Use")

4. Storage of Chemical Waste:

  • Store the sealed and labeled waste container in a designated, well-ventilated waste accumulation area within the laboratory.

  • Ensure the storage area is away from general laboratory traffic and sources of ignition.

  • Do not accumulate excessive amounts of waste. Adhere to the limits set by your institution and regulatory bodies.

5. Final Disposal:

  • Arrange for the collection of the chemical waste through your institution's Environmental Health and Safety (EHS) office or equivalent department.

  • Follow their specific procedures for waste pickup and documentation.

start Start: Disposal of Metallo-β-lactamase-IN-13 ppe Step 1: Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Step 2: Segregate Waste ppe->segregate solid_waste Solid Waste (Pure compound, contaminated consumables) segregate->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the compound) segregate->liquid_waste Liquid sharps_waste Sharps Waste (Contaminated needles, glassware) segregate->sharps_waste Sharps container Step 3: Use Compatible & Securely Lidded Containers solid_waste->container liquid_waste->container sharps_waste->container label Step 4: Label Containers Clearly (Name, Date, Hazards) container->label storage Step 5: Store in Designated Waste Accumulation Area label->storage ehs_pickup Step 6: Arrange for Pickup by Environmental Health & Safety (EHS) storage->ehs_pickup end End: Proper Disposal ehs_pickup->end

Workflow for the proper disposal of Metallo-β-lactamase-IN-13.

References

Personal protective equipment for handling Metallo-|A-lactamase-IN-13

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides crucial safety and logistical information for handling Metallo-β-lactamase-IN-13, a novel research compound. Given that the specific toxicological properties of this compound have not been fully characterized, it is imperative to treat it as a potentially hazardous substance and to adhere to stringent safety protocols to minimize exposure.

Data Presentation: Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling Metallo-β-lactamase-IN-13. These recommendations are based on a conservative approach, assuming the substance may be hazardous in the absence of specific data.

Activity Required PPE Glove Type Respiratory Protection Eye Protection
Handling solid (powder) form Laboratory coat, disposable gown, two pairs of glovesNitrileNIOSH-approved N95 or higher-rated respiratorSafety glasses with side shields or chemical splash goggles
Preparing solutions Laboratory coat, disposable gown, two pairs of glovesNitrileChemical fume hoodChemical splash goggles or face shield
Conducting experiments Laboratory coat, glovesNitrileAs required by the experimental protocolSafety glasses with side shields
Waste disposal Laboratory coat, disposable gown, two pairs of glovesNitrileAs needed based on the form of the wasteChemical splash goggles
Emergency spill cleanup Chemical-resistant suit, two pairs of chemical-resistant gloves, bootsHeavy-duty nitrile or butyl rubberNIOSH-approved respirator with appropriate cartridgesChemical splash goggles and face shield

Experimental Protocols: Standard Operating Procedures

I. Risk Assessment:

Before handling Metallo-β-lactamase-IN-13, a thorough risk assessment must be conducted. Since the hazards are unknown, the assessment should be based on the potential for exposure during each step of the planned experiment.[1][2]

II. Engineering Controls:

  • All work with the solid form of Metallo-β-lactamase-IN-13 or concentrated solutions should be conducted in a certified chemical fume hood to prevent inhalation of any dust or aerosols.[2]

  • Ensure that safety showers and eyewash stations are readily accessible and have been recently tested.[2][3]

III. Personal Protective Equipment (PPE) Donning and Doffing:

  • Donning Sequence:

    • Gown

    • Mask or respirator

    • Goggles or face shield

    • Gloves (the outer pair should be placed over the cuff of the gown)

  • Doffing Sequence (to minimize contamination):

    • Gloves (outer pair)

    • Gown

    • Goggles or face shield

    • Mask or respirator

    • Gloves (inner pair)

  • Always wash hands thoroughly with soap and water after removing PPE.

IV. Weighing and Solution Preparation:

  • Perform all weighing operations of the solid compound within a chemical fume hood or a containment glove box.

  • Use disposable weighing boats and utensils to avoid cross-contamination.

  • When preparing solutions, add the solvent to the solid slowly to avoid splashing.

  • Ensure the container is securely capped before removing it from the fume hood.

V. Storage:

  • Store Metallo-β-lactamase-IN-13 in a clearly labeled, sealed container.

  • The storage location should be a cool, dry, and well-ventilated area, away from incompatible materials.[2]

  • Maintain an accurate inventory of the compound.[3]

VI. Waste Disposal:

  • All disposable materials that have come into contact with Metallo-β-lactamase-IN-13 (e.g., gloves, weighing boats, pipette tips) should be considered hazardous waste.

  • Collect all solid and liquid waste in designated, sealed, and clearly labeled hazardous waste containers.

  • Dispose of hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.

VII. Spill and Emergency Procedures:

  • Small Spill (in a fume hood):

    • Absorb the spill with an inert absorbent material.

    • Carefully collect the absorbent material into a sealed hazardous waste container.

    • Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Large Spill (outside a fume hood):

    • Evacuate the immediate area.

    • Alert others and your laboratory supervisor.

    • Contact your institution's emergency response team.

    • Do not attempt to clean up a large spill without appropriate training and PPE.

  • Personal Exposure:

    • Skin: Immediately wash the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.

    • Eyes: Immediately flush eyes with water for at least 15 minutes at an eyewash station.

    • Inhalation: Move to fresh air immediately.

    • Seek immediate medical attention after any exposure.

Mandatory Visualization: PPE Selection Workflow

The following diagram outlines the logical workflow for selecting the appropriate Personal Protective Equipment when handling Metallo-β-lactamase-IN-13, emphasizing a cautious approach due to the unknown nature of its hazards.

PPE_Selection_Workflow start Start: Handling Metallo-β-lactamase-IN-13 is_sds_available Is a specific Safety Data Sheet (SDS) available? start->is_sds_available assume_hazardous Assume compound is potentially hazardous. Treat with caution. is_sds_available->assume_hazardous No follow_sds Follow PPE recommendations in the SDS. is_sds_available->follow_sds Yes activity_type What is the handling activity? assume_hazardous->activity_type end End: Proceed with caution follow_sds->end solid_handling Handling solid/powder form activity_type->solid_handling Solid solution_prep Preparing solutions activity_type->solution_prep Solution experimentation Conducting experiments activity_type->experimentation Experiment waste_disposal Waste disposal activity_type->waste_disposal Waste ppe_solid Required PPE: - Lab coat & disposable gown - Double nitrile gloves - N95 or higher respirator - Goggles solid_handling->ppe_solid ppe_solution Required PPE: - Lab coat & disposable gown - Double nitrile gloves - Work in fume hood - Goggles or face shield solution_prep->ppe_solution ppe_experiment Required PPE: - Lab coat - Nitrile gloves - Safety glasses experimentation->ppe_experiment ppe_waste Required PPE: - Lab coat & disposable gown - Double nitrile gloves - Goggles waste_disposal->ppe_waste ppe_solid->end ppe_solution->end ppe_experiment->end ppe_waste->end

Caption: PPE Selection Workflow for Metallo-β-lactamase-IN-13.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.